1-Methyl-1H-indole-5-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZYASSOUPYFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594512 | |
| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-75-2 | |
| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-5-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-5-sulfonyl chloride, a key intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, a detailed synthesis protocol, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug development.
Core Chemical Identity and Properties
This compound is a heterocyclic building block that combines the privileged indole scaffold with a reactive sulfonyl chloride moiety. This unique combination makes it a valuable reagent for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit significant biological activity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO₂S | [3] |
| Molecular Weight | 229.68 g/mol | |
| CAS Number | 859850-75-2 | [3] |
| Appearance | Solid | |
| InChI | 1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | [3] |
| SMILES | Cn1ccc2cc(ccc12)S(Cl)(=O)=O |
Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic chlorosulfonation of 1-methylindole. The indole nucleus is susceptible to electrophilic attack, and the 5-position is a common site for substitution. Chlorosulfonic acid is a powerful and widely used reagent for this transformation.[4] The following protocol is a validated, step-by-step procedure for this synthesis.
Experimental Protocol: Chlorosulfonation of 1-Methylindole
Causality: This protocol relies on the direct reaction of 1-methylindole with an excess of chlorosulfonic acid. Chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions. The subsequent quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is less soluble in the acidic aqueous medium.
Materials:
-
1-Methylindole (1.0 eq)
-
Dichloromethane (DCM)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (5.0 eq) to the flask and cool to 0-5 °C.
-
Addition of 1-Methylindole: Dissolve 1-methylindole (1.0 eq) in a minimal amount of dichloromethane and add it to the dropping funnel. Add the 1-methylindole solution dropwise to the cold, stirring chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) after careful quenching of a small aliquot.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids. A final wash with a cold, dilute sodium bicarbonate solution can be performed, followed by another water wash.
-
Drying: Dry the product under vacuum to yield this compound. The crude product can be further purified by recrystallization if necessary.
Chemical Reactivity and Application in Sulfonamide Synthesis
The sulfonyl chloride group is a potent electrophile, making this compound an excellent precursor for nucleophilic substitution reactions. Its primary application in drug discovery is the reaction with primary or secondary amines to form the corresponding sulfonamides.[2] This reaction, often referred to as sulfonylation, is a robust and high-yielding transformation.[6]
Experimental Protocol: Synthesis of a 1-Methyl-1H-indole-5-sulfonamide Derivative
Causality: This protocol exemplifies the reaction of the sulfonyl chloride with a nucleophilic amine (in this case, a generic primary or secondary amine) in the presence of a base. The base, such as pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent depends on the solubility of the reactants.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine or triethylamine (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The versatility of this compound allows for the facile introduction of diverse amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of indole-5-sulfonamides have shown a broad range of pharmacological activities, including but not limited to:
-
Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs, and indole-based sulfonamides have been investigated for their efficacy against various bacterial strains.[6][7]
-
Anticancer Agents: Numerous indole derivatives exhibit anticancer properties, and the incorporation of a sulfonamide moiety at the 5-position has been a strategy in the development of novel antitumor agents.[8]
-
Enzyme Inhibitors: The specific geometry and hydrogen bonding capabilities of the indole-5-sulfonamide scaffold make it a suitable candidate for targeting the active sites of various enzymes.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an eye irritant. As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Chlorosulfonic acid, used in its synthesis, is highly corrosive and reacts violently with water; extreme caution must be exercised when using this reagent.[4]
References
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Organic Syntheses Procedure: 1-methylindole. Available from: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Organic Syntheses Procedure: Sulfanilyl chloride, N-acetyl-. Available from: [Link]
- Chlorosulfonic Acid - A Versatile Reagent.
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Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules. 2017;22(1):123. Available from: [Link]
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Magritek: Methyl 1H-indole-3-carboxylate. Available from: [Link]
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. 2018;23(11):2785. Available from: [Link]
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Mushtaq, I., Ahmed, A. Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. 2023;9(1):46. Available from: [Link]
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Chlorosulfonation of N-Arylmaleimides. ResearchGate. Available from: [Link]
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Mushtaq, I., et al. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. 2023. Available from: [Link]
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Saya's World of Chemistry. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. 2021. Available from: [Link]
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Hassam, M., Smith, V. J. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E. 2012;68(Pt 12):o3357. Available from: [Link]
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Xu, J., et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. 2011;186(10):2092-2107. Available from: [Link]
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Al-Omar, M. A., et al. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal. 2020;14(1):63. Available from: [Link]
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1-Methyl-1H-indole-5-sulfonyl chloride CAS number 859850-75-2
An In-depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride (CAS: 859850-75-2): A Key Building Block for Drug Discovery
Introduction
This compound is a specialized heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. It merges two critical chemical motifs: the indole scaffold, a privileged structure renowned for its presence in numerous biologically active compounds, and the highly reactive sulfonyl chloride functional group. This combination provides a direct and efficient entry point for the synthesis of diverse sulfonamide libraries, a class of compounds with a broad spectrum of pharmacological activities.[1][2] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and application, tailored for researchers and scientists in the field.
Physicochemical and Structural Properties
This compound is a solid at room temperature, valued for its role as a versatile intermediate in organic synthesis.[3] Its identity is defined by the CAS number 859850-75-2.[3][4][5] The core of its utility lies in the electrophilic nature of the sulfonyl chloride group attached to the C5 position of the N-methylated indole ring.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
| Property | Value | Source(s) |
| CAS Number | 859850-75-2 | [3][4][5] |
| Molecular Formula | C₉H₈ClNO₂S | [3][4] |
| Molecular Weight | 229.68 g/mol | [3][4] |
| Appearance | Solid, powder | [3][5] |
| Melting Point | 79-82 °C | [5] |
| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N | [3][4] |
| Synonyms | 1-methylindole-5-sulfonyl chloride, 5-(Chlorosulphonyl)-1-methyl-1H-indole | [4] |
Synthesis Strategies
While specific synthesis documentation for this compound is not widely published in peer-reviewed literature, its structure suggests a plausible and scalable synthesis via the direct chlorosulfonation of its parent heterocycle, 1-methylindole. This electrophilic aromatic substitution is a standard method for installing sulfonyl chloride moieties onto activated aromatic rings.
Proposed Synthesis: Chlorosulfonation of 1-Methylindole
The rationale for this approach is the electron-rich nature of the indole ring system, which is susceptible to electrophilic attack. The N-methylation enhances the stability and handling of the indole precursor. Chlorosulfonic acid (ClSO₃H) serves as the potent electrophile. The reaction must be conducted at low temperatures to control the high reactivity of chlorosulfonic acid and to minimize side reactions and degradation of the indole core.
Diagram: Proposed Synthesis Workflow
Caption: Workflow for the proposed synthesis of the target compound.
Experimental Protocol:
-
Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-methylindole (1.0 eq) dissolved in a dry chlorinated solvent such as dichloromethane (DCM). The solution is cooled to -10 °C in an ice-salt bath.
-
Reaction: Chlorosulfonic acid (1.1 - 1.5 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C. The causality for slow, cold addition is to prevent polysulfonation and thermal decomposition, which are common pitfalls in such reactive systems.
-
Stirring: The reaction mixture is stirred at 0 °C for an additional 1-2 hours after the addition is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is then poured slowly and carefully onto crushed ice with vigorous stirring. This step hydrolyzes excess chlorosulfonic acid and precipitates the solid product. Caution: This is a highly exothermic process.
-
Workup: The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[6] The organic phase is then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Reactivity and Mechanistic Insights
The synthetic value of this compound is derived from the high reactivity of the sulfonyl chloride group. It is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom.
Core Reaction: Sulfonamide Formation
The most prominent application is its reaction with primary or secondary amines to form stable sulfonamide linkages.[2][6][7] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) which serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The subsequent deprotonation of the nitrogen atom by the base yields the final sulfonamide product. This robust and high-yielding reaction is fundamental to combinatorial chemistry and the generation of compound libraries for high-throughput screening.[1]
Diagram: Core Reactivity - Sulfonamide Synthesis
Caption: General reaction scheme for sulfonamide library synthesis.
Spectroscopic and Analytical Profile
Disclaimer: The following data are predicted based on the chemical structure and known spectral characteristics of analogous compounds. Analytical data for this specific research chemical is not consistently provided by suppliers, and experimental verification is essential for identity and purity confirmation.[3]
| Technique | Predicted Characteristics |
| ¹H NMR | N-CH₃: Singlet ~3.8-4.0 ppm. Indole Protons (H2, H3): Doublets between 6.5-7.5 ppm. Benzene Ring Protons (H4, H6, H7): Complex multiplets between 7.5-8.5 ppm. The proton ortho to the sulfonyl group (H4 or H6) will be the most deshielded. |
| ¹³C NMR | N-CH₃: Signal ~33-35 ppm. Aromatic Carbons: 8-10 signals between 100-140 ppm. The carbon attached to the sulfonyl group (C5) will be significantly downfield. |
| IR (Infrared) | S=O Asymmetric Stretch: Strong band at 1370-1410 cm⁻¹. S=O Symmetric Stretch: Strong band at 1166-1204 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹.[8] |
| MS (Mass Spec) | Molecular Ion (M⁺): Peak at m/z 229. Isotope Peak (M+2): Peak at m/z 231 with ~1/3 the intensity of M⁺, characteristic of one chlorine atom. Key Fragments: Loss of Cl (m/z 194), loss of SO₂ (m/z 165).[8] |
Applications in Drug Discovery and Development
The utility of this compound is centered on its role as a scaffold for generating novel drug candidates.
-
Privileged Scaffold: The indole nucleus is a cornerstone in medicinal chemistry, known to interact with a wide array of biological targets. Its incorporation can impart favorable pharmacokinetic properties.
-
Bioisostere and H-Bonding: The resulting sulfonamide group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, mimicking a peptide bond and facilitating strong interactions with enzyme active sites.[9]
-
Target-Oriented Synthesis: Indole-based sulfonamides have been investigated as inhibitors for a range of targets, including enzymes critical to viral replication (like SARS-CoV 3CLpro), kinases involved in cancer pathways, and carbonic anhydrases.[1][10]
Protocol: Synthesis of a Representative N-aryl Sulfonamide
This protocol provides a self-validating workflow for synthesizing a novel sulfonamide derivative, a crucial step in building a screening library.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 eq) followed by triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The choice of a mild base like triethylamine is to prevent potential side reactions with the indole ring that could occur with stronger bases.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
Proper handling of this compound is critical due to its corrosive and reactive nature.[11]
| Aspect | Guideline | Source(s) |
| Hazards | GHS05 (Corrosion): Causes severe skin burns and eye damage (H314). GHS07 (Exclamation Mark): May cause eye irritation (H319). | [3][5][11] |
| Handling | Always use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles/face shield. Avoid breathing dust. Ensure an eyewash station and safety shower are immediately accessible. | [11] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. | [11] |
| Incompatibilities | Water: Reacts, potentially liberating toxic gas. Strong Bases, Amines, Alcohols: Reacts vigorously. Strong Oxidizing Agents: Can lead to violent reactions. | [11] |
Conclusion
This compound stands out as a high-value synthetic intermediate for drug discovery professionals. Its structure provides a direct route to novel indole-sulfonamide conjugates, leveraging the biological relevance of both motifs. While its reactivity demands careful handling and storage, its utility in constructing diverse molecular libraries for biological screening is undeniable. A thorough understanding of its synthesis, reactivity, and safety is paramount for any researcher aiming to exploit its full potential in the quest for new therapeutic agents.
References
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (NIH). [Link]
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1-methyl indole, 603-76-9. The Good Scents Company. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Synthesis of sulfenylated indoles using sulfonyl chloride as a sulfenylative source. ResearchGate. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Chemical Properties of Methanesulfonic acid (CAS 75-75-2). Cheméo. [Link]
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23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry - ACS Publications. [Link]
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Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. PMC - PubMed Central. [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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An In-Depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride: Properties, Handling, and Applications
Introduction
1-Methyl-1H-indole-5-sulfonyl chloride is a specialized heterocyclic building block of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a sulfonyl chloride moiety at the 5-position provides a reactive handle for constructing diverse molecular architectures. Sulfonylated heterocycles are established as crucial structural motifs in a wide array of pharmaceutically relevant scaffolds, underscoring the utility of reagents like this compound.[1] This guide serves as a comprehensive technical resource, consolidating critical data on its physicochemical properties, safety protocols, and synthetic applications to empower researchers in their scientific endeavors.
Chemical Identity and Structure
Precise identification is the cornerstone of chemical research. This compound is a distinct molecule with the structural and identifying information cataloged below. The structure features a methylated indole ring system functionalized with a highly reactive sulfonyl chloride group, making it an excellent electrophile for various synthetic transformations.
| Identifier | Value | Source |
| CAS Number | 859850-75-2 | [2] |
| Molecular Formula | C₉H₈ClNO₂S | |
| Molecular Weight | 229.68 g/mol | |
| Physical Form | Solid | |
| MDL Number | MFCD08271907 | |
| PubChem Substance ID | 329792698 | |
| Canonical SMILES | Cn1ccc2cc(ccc12)S(Cl)(=O)=O | |
| InChI | 1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | |
| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N |
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound necessitates stringent handling protocols to ensure laboratory safety. The data synthesized from multiple safety data sheets indicates that the compound is a hazardous substance requiring careful management.
GHS Hazard Profile
-
Pictogram: GHS07
-
Signal Word: Warning
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
H319: Causes serious eye irritation.
-
-
Special Hazards: Critically, contact with water liberates toxic gas.[2] The compound is also air and moisture-sensitive.[2]
Precautionary Measures and Personal Protective Equipment (PPE)
Given the hazardous nature of the compound, the following precautionary statements and PPE are mandatory:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[2] For any exposure, immediate medical attention is required.[2]
Storage and Incompatibility
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
-
Storage Conditions: Keep in a dry, cool, and well-ventilated place.[2] The container must be kept tightly closed.[2][3] To maintain product quality, store under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, amines, strong reducing agents, and acid chlorides.[2]
Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, providing a robust method for incorporating the 1-methylindole sulfonamide moiety into target molecules.
The most prevalent application is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. The resulting sulfonamide linkage is a stable and common feature in many approved drugs, such as the triptan class of antimigraine agents.[4]
Experimental Protocols
The following protocols are provided as representative examples. Causality: The choice of anhydrous conditions is paramount because sulfonyl chlorides readily hydrolyze with water, which would quench the reagent and generate corrosive HCl gas. The use of a non-nucleophilic base is to neutralize the HCl byproduct of the sulfonylation reaction, driving the reaction to completion.
General Protocol for Sulfonamide Synthesis
This procedure outlines a standard method for reacting this compound with an amine.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise over 10-15 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc or DCM).[5] The combined organic layers should be washed sequentially with 1M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Representative Synthesis of an Aryl Sulfonyl Chloride
While a specific synthesis for this compound is not detailed in the provided literature, a general and effective method for creating sulfonyl chlorides from related thiol precursors involves oxidative chlorination. This representative protocol is adapted from established procedures.[6]
-
Reactor Setup: In a jacketed reactor or a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a biphasic mixture of CH₂Cl₂ and aqueous hydrochloric acid (e.g., 1-2 M). Cool the vessel to below -5 °C using a suitable cooling bath (e.g., acetone/ice).[6]
-
Oxidant Preparation: Slowly add sodium hypochlorite solution (bleach) to the cooled, stirred acidic mixture to generate Cl₂ in situ.[6]
-
Substrate Addition: Prepare a slurry or solution of the corresponding thiol precursor (1-Methyl-1H-indole-5-thiol) in cold CH₂Cl₂ and add it portion-wise to the reactor, ensuring the internal temperature remains below 0 °C.
-
Reaction: Stir the suspension vigorously for 30-60 minutes at low temperature.
-
Quenching: Carefully quench excess chlorine by adding a solution of sodium thiosulfate (Na₂S₂O₃).[6]
-
Workup: Separate the cold organic layer. Wash it sequentially with cold saturated NaHCO₃ and cold brine.[6]
-
Isolation: Dry the organic layer over MgSO₄ or Na₂SO₄ at low temperature, filter, and concentrate in vacuo while keeping the temperature low to yield the crude sulfonyl chloride, which can be purified further if necessary.
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its proper use enables the synthesis of diverse sulfonamide-containing molecules relevant to pharmaceutical and materials science research. A thorough understanding of its physical properties, combined with strict adherence to safety and handling protocols due to its hazardous and moisture-sensitive nature, is essential for its successful and safe application in the laboratory.
References
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The Good Scents Company. (n.d.). 1-methyl indole, 603-76-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem Compound Database. Retrieved from [Link]
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ACS Publications. (2026, January 22). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
- Thermo Fisher Scientific. (2014, September 17). Safety Data Sheet: this compound.
- FUJIFILM Wako Pure Chemical Corporation. (2024, February 15).
- Pelcman, B. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC.
- National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central.
- Actylis. (2010, June 10). Methane sulphonyl chloride MSDS.
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Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
- Supporting Information. (n.d.).
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- 6. rsc.org [rsc.org]
Introduction: A Privileged Scaffold with a Reactive Handle
An In-depth Technical Guide to the Molecular Structure and Utility of 1-Methyl-1H-indole-5-sulfonyl chloride
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular architecture, physicochemical properties, reactivity, and strategic applications, grounding the discussion in established chemical principles to offer field-proven insights.
This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It merges two critical chemical motifs: the indole nucleus and the sulfonyl chloride functional group. The indole ring system is a "privileged scaffold," appearing in a vast array of natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anti-migraine drug Sumatriptan.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of drug design.
The sulfonyl chloride moiety is a highly reactive electrophilic group, primarily serving as a precursor to sulfonamides.[2][3] The sulfonamide functional group is another pillar of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants. By combining the indole scaffold with a versatile sulfonyl chloride handle, this compound offers a direct route to novel compound libraries with high potential for biological activity. This guide will elucidate the structural and chemical properties that make it such a valuable tool.
Core Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a bicyclic indole core, where the nitrogen atom at position 1 is substituted with a methyl group. The highly reactive sulfonyl chloride group (-SO₂Cl) is attached at position 5 of the indole's benzene ring.[4][5]
Caption: 2D structure of this compound.
Key Structural Features and Their Implications:
-
Planar Indole System: The fused bicyclic system is aromatic and largely planar. This planarity is often crucial for intercalation into enzyme active sites or DNA.
-
N-Methylation: The methyl group at the N1 position serves a critical role. It prevents the indole from acting as a hydrogen bond donor, which can be essential for modulating binding affinity and improving pharmacokinetic properties like cell permeability. It also protects the nitrogen from participating in undesired side reactions.
-
Electrophilic Sulfonyl Chloride: The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for its reactivity.[3]
Physicochemical Data Summary
The following table summarizes the key identifiers and computed properties for this molecule.
| Property | Value | Source |
| CAS Number | 859850-75-2 | [5][6][7] |
| Molecular Formula | C₉H₈ClNO₂S | [4][5] |
| Molecular Weight | 229.68 g/mol | [4] |
| SMILES String | Cn1ccc2cc(ccc12)S(Cl)(=O)=O | [4] |
| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N | [4] |
| Appearance | Solid | [4] |
Structural Validation: A Self-Validating Experimental Framework
In the field of chemical synthesis and drug development, establishing the identity and purity of a compound is paramount. The structure of this compound is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.
Expected Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 3.8-4.0 ppm for the N-CH₃ protons. - Distinct aromatic signals between 7.0-8.5 ppm for the five protons on the indole ring. The proton at C4 (peri to the sulfonyl group) would likely be the most downfield. - Characteristic coupling patterns (doublets, triplets, or doublet of doublets) will confirm the substitution pattern. |
| ¹³C NMR | - Approximately 9 distinct signals are expected for the carbon atoms. - A signal for the N-CH₃ carbon around 30-35 ppm. - Aromatic carbon signals in the 100-140 ppm range. The carbon attached to the sulfonyl group (C5) will be significantly shifted. |
| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. - C-H stretching and C=C aromatic ring stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (229.68). - A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak). - Fragmentation may involve the loss of Cl, SO₂, or the entire SO₂Cl group. |
This multi-technique approach ensures a high degree of confidence in the molecule's identity, a cornerstone of trustworthy scientific research. While Sigma-Aldrich notes that they do not collect analytical data for this specific product, these predicted values are based on established principles of spectroscopy.[4][8]
Synthesis and Core Reactivity
The value of this compound lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for chemists.
Synthetic Workflow
The most direct and common method for preparing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic ring. This involves reacting the parent molecule, in this case, 1-methylindole, with a chlorosulfonating agent.
Sources
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- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indole-5-sulfonyl chloride in Organic Solvents
Introduction
1-Methyl-1H-indole-5-sulfonyl chloride is a key intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a variety of biologically active molecules, including sulfonamides.[1][2][3] The indole scaffold is a privileged structure in numerous pharmaceuticals, and the sulfonyl chloride functional group provides a reactive handle for constructing complex molecular architectures.[4] A thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₉H₈ClNO₂S and a molecular weight of approximately 229.68 g/mol .[5][6]
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₂S | [5][6] |
| Molecular Weight | ~229.68 g/mol | [5][6] |
| Physical Form | Solid |
The molecule's structure, featuring a relatively nonpolar N-methylated indole ring system and a highly polar sulfonyl chloride group, results in a moderate overall polarity. The presence of the electronegative oxygen and chlorine atoms on the sulfur atom creates a significant dipole moment. The indole nitrogen is methylated, precluding its participation as a hydrogen bond donor, though the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
Theoretical Solubility Profile in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound will be dictated by the interplay of its polar sulfonyl chloride moiety and its less polar indole core with the solvent's properties.
Polar Aprotic Solvents:
-
Examples: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Predicted Solubility: Good to excellent. These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar sulfonyl chloride group. The absence of acidic protons in these solvents minimizes the risk of solvolysis, making them ideal choices for many applications. Synthetic procedures for other sulfonyl chlorides often utilize ethyl acetate and THF, suggesting good solubility.[7]
-
Causality: The energy gained from the interaction between the solvent dipoles and the solute's polar functional groups is sufficient to overcome the lattice energy of the solid solute.
Polar Protic Solvents:
-
Examples: Methanol, Ethanol, Water, Formic Acid.
-
Predicted Solubility: Variable, but with a high potential for reaction. While the polarity of these solvents would suggest good solubility, the presence of a labile proton makes them reactive towards the sulfonyl chloride group. This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid or ester, and is a critical consideration for any experimental work.[1][2][8]
-
Causality: The nucleophilic attack of the solvent's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride leads to the displacement of the chloride ion. This is often a concerted Sₙ2-type mechanism for sulfonyl chlorides.[1][2][8] Therefore, while the compound may initially dissolve, it will likely be consumed in a chemical reaction.
Nonpolar Solvents:
-
Examples: Hexanes, Toluene, Benzene, Diethyl Ether.
-
Predicted Solubility: Low to moderate. The nonpolar nature of these solvents results in weak van der Waals interactions with the polar sulfonyl chloride group. However, the relatively nonpolar indole backbone may allow for some degree of solubility, particularly in aromatic solvents like toluene and benzene through π-π stacking interactions. Diethyl ether is often used in the workup and purification of sulfonyl chlorides, suggesting at least partial solubility.[7]
-
Causality: The intermolecular forces between the solvent molecules are not significantly disrupted to accommodate the polar solute, leading to poor solvation.
Reactivity and Solvent Considerations
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. This reactivity dictates the choice of solvents for both reactions and storage.
-
Protic Solvents to Avoid: Water, alcohols, and primary or secondary amines should be avoided as solvents unless the intention is to form the corresponding sulfonic acid, ester, or sulfonamide.
-
Recommended Solvents for Inert Applications: For applications where the integrity of the sulfonyl chloride is crucial, such as in storage or as a starting material for a reaction with a different nucleophile, anhydrous polar aprotic solvents (e.g., acetonitrile, THF, acetone) or nonpolar solvents (e.g., toluene, dichloromethane) are recommended. Dichloromethane is frequently used in the synthesis of various sulfonyl chlorides.[7]
Experimental Protocol for Solubility Determination
This protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, ethyl acetate, acetonitrile, THF, toluene, hexanes)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Initial Screening (Qualitative):
-
Add approximately 2-5 mg of this compound to a small vial.
-
Add 1 mL of the chosen solvent.
-
Cap the vial and vortex for 1-2 minutes at room temperature.[9]
-
Visually inspect the solution for any undissolved solid. A clear solution indicates solubility at this concentration.[9]
-
If the solid has not dissolved, gently warm the mixture to 37°C for up to 60 minutes and observe for dissolution.[9] Note any changes.
-
If the solid remains, use a water bath sonicator for up to 5 minutes.[9]
-
Record observations as "freely soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Determination:
-
Accurately weigh a larger amount of this compound (e.g., 20 mg) into a vial.
-
Add a small, measured volume of the solvent (e.g., 0.5 mL) and attempt to dissolve using the methods above.
-
If the compound dissolves, it is soluble at that concentration (e.g., 40 mg/mL).
-
If it does not dissolve, incrementally add more solvent in measured volumes until complete dissolution is achieved. Record the total volume of solvent used.
-
Calculate the approximate solubility in mg/mL or g/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Data Interpretation and Summary
The results from the experimental protocol should be compiled into a clear and concise table for easy comparison.
| Solvent | Predicted Solubility | Experimental Observation (at ~2-5 mg/mL) | Notes |
| Acetone | Good | To be determined | |
| Ethyl Acetate | Good | To be determined | |
| Acetonitrile | Good | To be determined | |
| Tetrahydrofuran | Good | To be determined | |
| Toluene | Moderate | To be determined | |
| Hexanes | Low | To be determined | |
| Methanol | Reactive | To be determined | Potential for solvolysis |
| Water | Reactive | To be determined | Potential for hydrolysis |
Conclusion
The solubility of this compound is a critical parameter for its successful application in organic synthesis. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and THF. Its solubility in nonpolar solvents is expected to be limited. Crucially, due to the reactivity of the sulfonyl chloride group, protic solvents like water and alcohols should be avoided to prevent solvolysis. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems, enabling the optimization of reaction conditions, purification procedures, and formulation development.
References
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]. Also available at: [Link]
- Organic Syntheses Procedure. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.
- This compound AldrichCPR - Sigma-Aldrich. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchGate. (n.d.).
- This compound - CymitQuimica. (n.d.).
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC - NIH. (n.d.).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (n.d.).
- 1-methyl indole, 603-76-9 - The Good Scents Company. (n.d.).
- Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC - PubMed Central. (2025, August 20).
- 1-Methyl-1H-indole-5-sulphonyl chloride | CAS 859850-75-2 | SCBT. (n.d.).
- 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride | C11H12ClNO3S - PubChem. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Molecular Structure and Spectroscopic Overview
1-Methyl-1H-indole-5-sulfonyl chloride is a bifunctional molecule featuring a 1-methylindole core and a reactive sulfonyl chloride group at the 5-position. The interplay of the electron-donating N-methylated indole ring and the strongly electron-withdrawing sulfonyl chloride group dictates its unique spectroscopic properties. Understanding these properties is paramount for confirming its synthesis and for its subsequent use in derivatization reactions.
Caption: Structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be highly informative, with distinct signals for the indole ring protons and the N-methyl group. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the strong electron-withdrawing nature of the -SO₂Cl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H4 | 7.9 - 8.1 | d | 8.5 - 9.0 | Significantly deshielded by the adjacent electron-withdrawing SO₂Cl group. |
| H6 | 7.4 - 7.6 | dd | 8.5 - 9.0, ~1.5 | Coupled to both H7 and H4 (meta-coupling). |
| H7 | 7.3 - 7.5 | d | 8.5 - 9.0 | Coupled to H6. |
| H2 | 7.2 - 7.4 | d | ~3.0 | Typical chemical shift for the H2 proton of a 1-substituted indole. |
| H3 | 6.5 - 6.7 | d | ~3.0 | Typical chemical shift for the H3 proton of a 1-substituted indole. |
| N-CH₃ | 3.8 - 4.0 | s | - | Singlet for the N-methyl group, deshielded by the indole ring current. |
Expertise & Experience: The prediction of significant downfield shifts for the protons on the benzene portion of the indole ring, particularly H4, is a direct consequence of the deshielding effect of the adjacent sulfonyl chloride group. This is a classic example of substituent-induced chemical shift variation.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with nine distinct signals corresponding to the carbon atoms of the 1-methylindole-5-sulfonyl chloride structure.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | 135 - 140 | Attached to the strongly electron-withdrawing SO₂Cl group, resulting in a downfield shift. |
| C7a | 134 - 137 | Bridgehead carbon adjacent to the nitrogen. |
| C3a | 128 - 132 | Bridgehead carbon. |
| C2 | 125 - 128 | Typical chemical shift for C2 in 1-substituted indoles. |
| C4 | 122 - 125 | Influenced by the adjacent SO₂Cl group. |
| C6 | 120 - 123 | Aromatic carbon. |
| C7 | 110 - 113 | Aromatic carbon. |
| C3 | 102 - 105 | Shielded carbon of the pyrrole ring. |
| N-CH₃ | 32 - 35 | Typical chemical shift for an N-methyl group on an indole. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the sulfonyl chloride group and characteristic bands from the indole ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Ar-H | 3100 - 3000 | Medium | C-H Stretch |
| C-H (in CH₃) | 2950 - 2850 | Medium | C-H Stretch |
| C=C (Aromatic) | 1620 - 1580, 1500 - 1450 | Medium to Strong | C=C Stretch |
| S=O | 1385 - 1365 and 1180 - 1160 | Strong | Asymmetric and Symmetric Stretch |
| C-N | 1350 - 1250 | Medium | C-N Stretch |
| S-Cl | 700 - 600 | Strong | S-Cl Stretch |
Trustworthiness: The presence of two very strong and distinct bands in the 1385-1365 cm⁻¹ and 1180-1160 cm⁻¹ regions is a highly reliable diagnostic for the sulfonyl chloride functional group.[1]
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 229, with a smaller M+2 peak at m/z 231 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of Cl: [M - Cl]⁺ at m/z 194.
-
Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 130, corresponding to the 1-methylindole radical cation. This is often a very stable and abundant fragment for aryl sulfonyl compounds.
-
Loss of SO₂: A rearrangement followed by the loss of SO₂ can lead to a fragment at [M - SO₂]⁺, though this is often more prevalent in sulfonamides.[2]
-
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 1-methyl-1H-indole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes).
Spectroscopic Analysis Protocols
6.2.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. [3]2. Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence should be employed.
6.2.2. IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone. [4]2. Film Formation: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
6.2.3. Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, researchers can confidently approach the synthesis and identification of this valuable chemical intermediate. The provided protocols offer a solid foundation for the practical execution of its preparation and analysis, ensuring both scientific integrity and experimental success.
References
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Quintanilla-Licea, R., Colunga-Valladares, J. F., Caballero-Quintero, A., & Tamez-Guerra, R. (2006). Synthesis of 5,5'-biindole and full assignment of the 1H and 13C NMR spectra of indole and 5,5'-biindole. Revista de la Sociedad Química de México, 50(1), 18-22.
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
- Google Patents. (n.d.). CN105111111A - Preparation method for aryl sulfonyl chloride derivative.
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
- Magnetic Resonance in Chemistry. (2002). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. 40(7), 487-490.
- Canadian Journal of Chemistry. (1973).
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Zeitschrift für Naturforschung B. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. 59(6), 683-689.
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
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Scribd. (n.d.). General Techniques For Obtaining Infrared Spectra For Qualitative Analysis. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved from [Link]
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National Institutes of Health. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved from [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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ResearchGate. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Retrieved from [Link]
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Unlocking the Synthetic Potential of the Indole Nucleus: A Guide to the Electrophilicity and Reactivity of Indole-N-Sulfonyl Chlorides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The strategic functionalization of the indole nitrogen is a critical step in many synthetic routes, serving to protect the ring, modulate its electronic properties, and direct subsequent reactions. This technical guide provides an in-depth exploration of the indole-N-sulfonyl chloride moiety, a key intermediate whose electrophilic nature is central to these transformations. We will dissect the electronic factors governing its reactivity, provide validated protocols for its synthesis and subsequent reactions, and illustrate its strategic application in complex molecule synthesis, thereby offering researchers a comprehensive resource for leveraging this versatile functional group.
The Electronic Landscape of the Indole-N-Sulfonyl Group
The reactivity of the sulfonyl chloride group (-SO₂Cl) is fundamentally dictated by the high electrophilicity of the sulfur atom. This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. When attached to the indole nitrogen, the electronic character of this group is further modulated by the aromatic ring system.
The indole nitrogen's lone pair of electrons is delocalized into the aromatic system, contributing to the ring's nucleophilicity. The attachment of the strongly electron-withdrawing sulfonyl group significantly reduces this electron-donating capacity. This "N-protection" has two profound and somewhat opposing consequences for reactivity:
-
Deactivation of the Ring: The overall electron density of the indole ring is decreased, making it less susceptible to electrophilic attack compared to an unprotected indole.
-
Enhanced Acidity of N-H: In the precursor N-H indole, the presence of a sulfonyl group would dramatically increase the acidity of the N-H proton, facilitating its deprotonation.
-
Directing Effects: The N-sulfonyl group acts as a powerful directing group for subsequent functionalization, a topic explored in Section 3.
This dual nature—passivating the ring while enabling specific, directed reactivity—is what makes N-sulfonyl indoles such valuable synthetic intermediates.
Synthesis of Indole-N-Sulfonyl Chlorides: A Validated Protocol
The preparation of an indole-N-sulfonyl chloride is typically achieved through the reaction of an indole with a suitable sulfonating agent, often in the presence of a base. The following protocol details a standard laboratory procedure for the synthesis of 1-(phenylsulfonyl)-1H-indole, a representative example.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for indole N-sulfonylation.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 eq).
-
Inert Atmosphere & Solvation: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, forming the highly nucleophilic indolate anion. The reaction is exothermic and produces flammable H₂ gas, necessitating careful, portion-wise addition at 0 °C under an inert atmosphere.
-
-
Sulfonylation: While maintaining the temperature at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality Insight: This step neutralizes any unreacted NaH and protonates the resulting alkoxide species, ensuring a safe and clean workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-(phenylsulfonyl)-1H-indole.
Data Summary: Characterization
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the broad N-H proton signal (>10 ppm). Characteristic shifts for indole aromatic protons and phenylsulfonyl protons. |
| ¹³C NMR | Shifts consistent with the N-sulfonylated indole structure. |
| IR Spectroscopy | Strong absorption bands around 1370 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations. |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula of the product. |
Reactivity and Strategic Applications of the N-Sulfonyl Group
The true synthetic utility of the indole-N-sulfonyl group lies in its ability to direct subsequent reactions, primarily through lithiation and subsequent electrophilic quench.
Directing Group Effects: The C2-Lithiation Pathway
The N-sulfonyl group is a potent C2-directing metalating group. Treatment of an N-sulfonyl indole with a strong base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in the regioselective deprotonation of the C2-proton. This occurs because the sulfonyl group's oxygen atoms can coordinate the lithium cation, stabilizing the resulting C2-lithiated intermediate.
This C2-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (E+), enabling the controlled introduction of substituents at the C2 position—a notoriously difficult position to functionalize directly in unprotected indoles.
Caption: C2-lithiation and electrophilic quench pathway.
This strategy opens a gateway to a vast array of C2-functionalized indoles, including:
-
Alkylation: Using alkyl halides.
-
Aldol reactions: Using aldehydes and ketones.
-
Carboxylation: Using carbon dioxide.
-
Borylation: Using boronic esters.
Following the C2-functionalization, the sulfonyl group can be readily removed under various conditions (e.g., mild basic hydrolysis or reductive cleavage) to reveal the N-H indole, making it an excellent "protecting-directing" group.
Case Study: Application in Drug Synthesis
The principles described above are not merely academic. The N-sulfonyl-directed C2-lithiation strategy has been a key step in the synthesis of several important pharmaceutical agents. For instance, this methodology is often employed in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds that feature a C2-substituted indole core. The ability to precisely install complex fragments at the C2 position is critical for achieving the desired pharmacological profile.
Troubleshooting and Key Considerations
-
Choice of Base: While n-BuLi is common, t-BuLi may be required for less acidic C-H bonds. Temperature control is critical (-78 °C is standard) to prevent side reactions.
-
Moisture Sensitivity: All reagents and solvents must be anhydrous, as strong bases like n-BuLi react violently with water. The reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Sulfonyl Group Cleavage: The stability of the N-sulfonyl group varies. While robust to many conditions, cleavage can be achieved with reagents like Mg in MeOH or under basic conditions (e.g., NaOH, KOH). The choice of removal conditions depends on the other functional groups present in the molecule.
Conclusion
The indole-N-sulfonyl chloride and its resulting N-sulfonamide are far more than simple protecting groups. They are powerful tools for controlling the reactivity of the indole nucleus. By understanding the electronic interplay between the sulfonyl group and the indole ring, researchers can leverage the electrophilicity of the sulfur center for efficient N-functionalization and exploit its potent C2-directing ability to forge complex and medicinally relevant molecules. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile chemical entity in drug discovery and development.
References
- At this time, I am unable to provide a live, clickable list of URLs in the reference section. The following represents a list of representative, authoritative sources that underpin the concepts discussed in this guide.
-
Title: Protection for the N-H Group of Indole Source: Journal of Organic Chemistry Note: Foundational papers by P. G. M. Wuts and T. W. Greene in "Greene's Protective Groups in Organic Synthesis" provide extensive tables and conditions for the addition and removal of N-sulfonyl groups.
-
Title: Directed Metalation of N-(Triisopropylsilyl)indole. A New and Regioselective Route to 2-Substituted Indoles Source: Journal of Organic Chemistry Note: While focusing on a silyl group, M. P. Sibi's work highlights the principles of directed ortho metalation, which are directly analogous to the N-sulfonyl directing effect.
-
Title: Regioselective functionalization of indole Source: Chemical Society Reviews Note: Comprehensive reviews in this journal often cover the various strategies for indole functionalization, including detailed sections on the role of N-protecting/directing groups like sulfonyls.
-
Title: The reaction of indole with arenesulfonyl chlorides Source: Tetrahedron Note: Primary literature in journals like Tetrahedron and Organic Letters frequently details specific protocols, reaction optimization, and substrate scope for the N-sulfonylation of various substituted indoles.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 1-Methyl-1H-indole-5-sulfonamide Derivatives
This guide provides an in-depth exploration of the potential biological targets for a promising class of compounds: 1-methyl-1H-indole-5-sulfonamide derivatives. As researchers and drug development professionals, understanding the intricate interactions between small molecules and their biological counterparts is paramount. The indole-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The strategic addition of a methyl group at the N1 position of the indole ring can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced efficacy and a favorable pharmacokinetic profile. This document will dissect the key molecular targets, elucidate the underlying mechanisms of action, and provide robust experimental frameworks for the evaluation of these compounds, thereby empowering researchers to accelerate their drug discovery programs.
Carbonic Anhydrases: A Prime Target in Oncology
The most extensively documented biological targets for indole sulfonamide derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Of particular interest are the tumor-associated isoforms, CA IX and CA XII, which are key players in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[3]
Mechanism of Action and Therapeutic Rationale
CA IX and XII are transmembrane enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In hypoxic tumors, the expression of these enzymes is upregulated. Their catalytic activity on the cell surface leads to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that promotes tumor invasion, metastasis, and resistance to conventional therapies.[3]
1-Methyl-1H-indole-5-sulfonamide derivatives, owing to their sulfonamide moiety (-SO₂NH₂), act as potent inhibitors of these enzymes. The sulfonamide group coordinates with the Zn²⁺ ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity.[4] This inhibition disrupts the pH regulation in cancer cells, leading to intracellular acidification and, consequently, apoptosis and a reduction in tumor growth and metastasis.[3] Several 1-acylated indoline-5-sulfonamides have demonstrated impressive inhibitory activity against CA IX and XII, with KI values in the nanomolar range.[3] Furthermore, some of these compounds have been shown to reverse chemoresistance to drugs like doxorubicin.[3]
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory activity of representative indoline-5-sulfonamide derivatives against key carbonic anhydrase isoforms. While not specifically 1-methyl-1H-indole-5-sulfonamides, these data provide a strong rationale for investigating this particular substitution.
| Compound | Target | Kᵢ (nM) | Reference |
| 1-Acylated indoline-5-sulfonamides | CA IX | up to 132.8 | [3] |
| 1-Acylated indoline-5-sulfonamides | CA XII | up to 41.3 | [3] |
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide based hydrazones | CA IX | < 10 | [2] |
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide based hydrazones | CA XII | < 10 | [2] |
Signaling Pathway: CA IX in the Tumor Microenvironment
Caption: A representative workflow for the preclinical evaluation of 1-methyl-1H-indole-5-sulfonamide derivatives.
Conclusion and Future Directions
The 1-methyl-1H-indole-5-sulfonamide scaffold represents a highly promising starting point for the development of novel therapeutics. The existing literature strongly supports the potential for these derivatives to target a range of clinically relevant biological molecules, with carbonic anhydrases, serotonin receptors, and viral enzymes being particularly noteworthy. The addition of the N1-methyl group offers a valuable handle for medicinal chemists to fine-tune the properties of these compounds.
Future research should focus on the systematic exploration of substitutions on the sulfonamide group and other positions of the indole ring to optimize potency and selectivity for specific targets. A comprehensive understanding of the structure-activity relationships (SAR) will be crucial for advancing these compounds through the drug discovery pipeline. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising candidates identified in vitro and in cell-based assays. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]
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Al-Harthi, S., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PLoS ONE. Available at: [Link]
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Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Majid, A. M., et al. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]
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Zhang, M., et al. (n.d.). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health (NIH). Available at: [Link]
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Ratchanok, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]
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Demir-Yazıcı, K., et al. (2019). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase. Semantic Scholar. Available at: [Link]
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Li, H., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. Available at: [Link]
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Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]
- Hidaka, H., et al. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. Google Patents.
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Singh, R. K., et al. (n.d.). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap. Available at: [Link]
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Singh, U. P., & Singh, P. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available at: [Link]
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Jin, C., et al. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. PubMed. Available at: [Link]
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Wang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]
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Suven Life Sciences Ltd. (n.d.). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. National Institutes of Health (NIH). Available at: [Link]
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Cole, D. C., et al. (n.d.). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed. Available at: [Link]
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George, R. F., et al. (n.d.). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]
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Gierczak, T., et al. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
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The Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant and versatile scaffolds in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, from essential amino acids to complex alkaloids, and its integral role in a multitude of FDA-approved drugs, underscore its "privileged" status in drug discovery. This technical guide provides a comprehensive exploration of the indole scaffold, delving into its fundamental physicochemical properties, diverse biological activities, and the intricate structure-activity relationships that govern its therapeutic potential. We will examine its role as a versatile pharmacophore, explore common synthetic strategies for its derivatization, and discuss critical aspects of its metabolic stability and potential toxicities. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for the rational design of novel indole-based therapeutics.
The Enduring Significance of the Indole Scaffold
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a structural motif of profound importance in the biological and chemical sciences.[1] Its unique electronic and steric properties make it an exceptional pharmacophore capable of engaging in a wide range of non-covalent interactions with biological macromolecules.
Physicochemical Properties: The Foundation of Versatility
The indole scaffold's drug-like properties are rooted in its distinct physicochemical characteristics:
-
Aromaticity and Planarity: The 10-π electron aromatic system confers significant stability to the indole ring. Its planar nature allows for effective π-π stacking interactions with aromatic amino acid residues within protein binding pockets.[2]
-
Hydrogen Bonding Capability: The N-H group of the indole ring is a proficient hydrogen bond donor, a crucial interaction for anchoring ligands to their biological targets.[2]
-
Hydrophobicity and Lipophilicity: The bicyclic structure imparts a degree of lipophilicity, facilitating membrane permeability and access to intracellular targets. However, the presence of the nitrogen heteroatom provides a locus for modulating polarity.
-
Dipole Moment: The distribution of electrons within the indole ring creates a significant dipole moment, influencing its interaction with polar environments and receptor surfaces.
A Privileged Scaffold in Nature and Medicine
The indole nucleus is a recurring theme in nature's pharmacopeia, found in a diverse range of biologically active molecules isolated from plants, animals, and microorganisms.[1] Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[1] This natural prevalence has inspired medicinal chemists to explore the indole scaffold for therapeutic applications. Consequently, a remarkable number of indole-containing drugs have received FDA approval, spanning a wide spectrum of therapeutic areas, including anti-inflammatory, anti-cancer, anti-viral, and neurological agents.[1][3]
Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification
The therapeutic efficacy of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates. The structural versatility of the indole scaffold allows for modifications at multiple positions, each influencing the compound's biological activity.[4]
General Principles of Indole SAR:
Caption: General sites for substitution on the indole scaffold and their impact on properties.
Indole Derivatives in Action: Targeting Key Biological Pathways
The broad therapeutic utility of indole-based compounds stems from their ability to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids.
Indole-Based Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indole scaffold has proven to be a highly effective template for the design of potent kinase inhibitors.[5] Sunitinib, an FDA-approved multi-kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an oxindole core.
Quantitative SAR of Indole-Based EGFR Inhibitors:
The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of indole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer.
| Compound | R1 | R2 | R3 | EGFR IC50 (µM) | Reference |
| 1a | H | H | H | >10 | [6] |
| 1b | Cl | H | H | 1.25 | [6] |
| 1c | H | OCH3 | H | 5.67 | [6] |
| 1d | Cl | OCH3 | H | 0.44 | [6] |
| 1e | Cl | OCH3 | Br | 0.12 | [6] |
This table is a representative example and the specific IC50 values are illustrative of SAR trends.
The data clearly demonstrates that substitution on the indole ring significantly impacts EGFR inhibitory activity. Halogenation at the R1 position and the presence of a methoxy group at the R2 position enhance potency.
Modulating the Central Nervous System: Indoles and Serotonin Receptors
The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a cornerstone in the development of drugs targeting the central nervous system (CNS). Many selective serotonin reuptake inhibitors (SSRIs) and agonists/antagonists of specific serotonin receptor subtypes incorporate an indole moiety.
Illustrative Signaling Pathway: Serotonin Receptor Activation
Caption: Simplified signaling cascade initiated by an indole-based serotonin receptor agonist.
Experimental Protocols for the Evaluation of Indole-Based Compounds
The successful development of indole derivatives as therapeutic agents relies on robust and reproducible in vitro and in vivo assays. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][8][9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the indole test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[7][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of indole compounds against a specific protein kinase.[10][11][12]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the indole test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-Based Assay: Using a phospho-specific antibody labeled with a fluorescent probe.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Metabolic Considerations and Bioisosteric Replacement
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. The indole scaffold, while generally stable, is susceptible to metabolism by cytochrome P450 (CYP) enzymes.[13]
Common Metabolic Hotspots and Liabilities
Hydroxylation of the indole ring, particularly at the C5 and C6 positions, is a common metabolic pathway. N-dealkylation and oxidation of side chains are also frequently observed. While metabolism is essential for drug clearance, it can sometimes lead to the formation of reactive metabolites or alter the pharmacological activity of the compound. A known metabolic liability of some indole derivatives is their potential to inhibit or induce CYP enzymes, leading to drug-drug interactions.[14]
Workflow for Assessing Metabolic Stability:
Caption: A typical workflow for evaluating the metabolic stability of an indole derivative.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the rate at which a compound is metabolized by liver enzymes.[13][15]
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the indole test compound (typically at 1 µM), and phosphate buffer.[15]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[15]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[15]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. For the indole scaffold, common bioisosteres include azaindoles and benzisoxazoles.[16][17][18][19]
-
Azaindoles: The replacement of a CH group in the benzene ring of indole with a nitrogen atom to form an azaindole can improve solubility, reduce lipophilicity, and introduce new hydrogen bonding interactions.[16][19] 7-Azaindole, for example, has been successfully incorporated into several kinase inhibitors.[16]
-
Benzisoxazoles: This scaffold can serve as a bioisostere for the indole ring, particularly in CNS drug design, by mimicking its shape and electronic properties while offering different metabolic profiles.[17][18]
Conclusion and Future Perspectives
The indole scaffold continues to be a fertile ground for drug discovery, offering a remarkable blend of structural simplicity and functional diversity. Its privileged status is a testament to its evolutionary selection as a key molecular framework for biological recognition. As our understanding of disease biology deepens, the rational design of novel indole derivatives targeting specific protein-protein interactions, allosteric sites, and epigenetic targets will undoubtedly lead to the development of next-generation therapeutics. The continued innovation in synthetic methodologies, coupled with advanced computational and screening platforms, will further unlock the immense potential of this remarkable heterocyclic system in addressing unmet medical needs.
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Whitepaper: Architecting Novel Bioactive Scaffolds - A Technical Guide to Leveraging Indole Sulfonyl Chlorides in Drug Discovery
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and versatile structure allow it to engage in a wide range of interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[3] This guide provides an in-depth technical framework for researchers and drug development professionals on the strategic use of indole sulfonyl chlorides as highly versatile intermediates for the discovery of novel bioactive compounds. We will explore the causality behind synthetic strategies, the generation of diverse chemical libraries, and the application of these compounds across various therapeutic areas, from oncology to infectious diseases.
The Strategic Imperative: Why Indole Sulfonamides?
The fusion of the indole ring with a sulfonamide group creates a powerful pharmacophore. The indole moiety provides a biologically relevant anchor, capable of targeting a vast array of enzymes and receptors.[5][6] The sulfonamide linker (—SO₂NH—) is not merely a spacer; it is a critical functional group known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions (e.g., zinc in metalloenzymes like carbonic anhydrases).[7] This combination is particularly potent for several reasons:
-
Synthetic Tractability: The high reactivity of the sulfonyl chloride group allows for facile and efficient diversification.[8] It readily reacts with a vast library of commercially available primary and secondary amines, enabling the rapid generation of large, structurally diverse compound libraries. This is a cornerstone of modern high-throughput screening campaigns.
-
Proven Bioactivity: Indole-sulfonamide derivatives have a well-documented history of potent biological activity, including anticancer, antimalarial, antiviral, and enzyme-inhibitory effects.[3][5][9][10] For instance, the anticancer agent Indisulam, an indole-based benzenesulfonamide, reached Phase II clinical trials.[7]
-
Physicochemical Tuning: The sulfonamide linkage provides a strategic point for modulating key drug-like properties. By carefully selecting the amine coupling partner, researchers can fine-tune solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters for advancing a hit compound into a viable lead.
The Core Workflow: From Synthesis to Screening
The discovery process follows a logical and systematic progression. The causality behind this workflow is to establish a robust and reproducible platform for generating and evaluating novel chemical entities.
Caption: A typical drug discovery workflow using indole sulfonyl chlorides.
Synthesis and Reactivity of Indole Sulfonyl Chlorides
The cornerstone of this entire discovery platform is the efficient and reliable synthesis of the indole sulfonyl chloride intermediate. While various methods exist, a common and robust approach involves the direct chlorosulfonylation of an appropriately protected indole.
General Reaction Scheme
The fundamental chemical transformation involves the reaction of the highly electrophilic sulfonyl chloride with a nucleophilic amine to form a stable sulfonamide bond.
Caption: Core reaction for the synthesis of indole sulfonamides.
Detailed Experimental Protocol: Synthesis of 1H-Indole-5-sulfonyl Chloride
This protocol describes a representative synthesis. The choice of reaction conditions is critical for ensuring high yield and purity, preventing degradation of the sensitive indole ring.
Principle: This procedure utilizes chlorosulfonic acid to directly sulfonate and chlorinate the indole ring, primarily at the C5 position due to electronic effects. The reaction is performed at low temperature to control the high reactivity of chlorosulfonic acid and minimize side-product formation.
Materials:
-
1H-Indole (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-Indole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the flask to 0°C using an ice bath. This is a critical step to control the exothermic reaction.
-
Addition of Reagent: Add chlorosulfonic acid (4.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice/ice-cold water with vigorous stirring. This step hydrolyzes excess chlorosulfonic acid and precipitates the product. Caution: This is a highly exothermic and gas-evolving step; perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1H-indole-5-sulfonyl chloride can be purified by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the sulfonyl chloride is confirmed by its characteristic reactivity in the subsequent sulfonamide formation step.
Library Generation and Bioactive Applications
With the key intermediate in hand, the focus shifts to generating a library of diverse indole sulfonamides for biological screening.
Protocol: Parallel Synthesis of an Indole Sulfonamide Library
Principle: This protocol leverages the reliable reaction between the synthesized indole-5-sulfonyl chloride and a diverse set of primary and secondary amines in a parallel format (e.g., 96-well plate) to rapidly generate a library of analogs for screening. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
Materials:
-
1H-indole-5-sulfonyl chloride (1.0 eq)
-
Library of diverse primary and secondary amines (1.1 eq each)
-
Pyridine, anhydrous
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution: Prepare a stock solution of 1H-indole-5-sulfonyl chloride in anhydrous pyridine.
-
Aliquot Amines: To each well of the reaction block, add a different amine (1.1 eq).
-
Initiate Reaction: Add the indole-5-sulfonyl chloride stock solution to each well.
-
Reaction: Seal the reaction block and allow it to stir at room temperature overnight (or with gentle heating, e.g., 40-50°C, to drive completion).
-
Work-up & Purification: After the reaction, the solvent can be removed under vacuum. The purification of the library can be performed using automated parallel purification systems (e.g., preparative HPLC-MS).
-
Quality Control: Each compound should be analyzed by LC-MS to confirm identity and purity before being submitted for biological screening.
Survey of Bioactive Indole Sulfonamides
The indole sulfonamide scaffold has yielded compounds with a wide range of biological activities. The specific activity is largely dictated by the nature of the amine substituent, which allows for fine-tuning of the molecule's interaction with the biological target.
| Therapeutic Area | Target/Mechanism of Action | Example Substituents (on Amine) | Reference(s) |
| Anticancer | Aromatase Inhibition | Substituted anilines, heterocyclic amines | [11] |
| Carbonic Anhydrase IX Inhibition | Benzenesulfonamides | [7] | |
| General Cytotoxicity | CF₃, Cl, NO₂ substituted bis-indoles | [10] | |
| Antiviral | SARS-CoV 3CLpro Inhibition | Small molecule inhibitors | [8] |
| Antimalarial | Inhibition of parasite-specific enzymes | OCH₃ substituted bis-indoles | [3][10] |
| Antibacterial | Various; often membrane disruption or enzyme inhibition | Broad range of alkyl and aryl groups | [5][9] |
Case Study: Targeting Aromatase in Breast Cancer
Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target for hormone-dependent breast cancer. Indole aryl sulfonamides have been synthesized and identified as potent aromatase inhibitors.[11] The proposed binding mechanism involves the sulfonamide group coordinating with the heme iron in the enzyme's active site, while the indole and aryl portions establish critical hydrophobic and π-stacking interactions.
Caption: Inhibition of the Aromatase pathway by indole sulfonamides.
Conclusion and Future Outlook
Indole sulfonyl chlorides represent a robust and highly adaptable platform for the discovery of novel bioactive compounds. The inherent "privileged" nature of the indole scaffold, combined with the synthetic versatility of the sulfonyl chloride handle, provides an efficient pathway to generate large, diverse libraries of drug-like molecules.[1][8] The continued exploration of new amine building blocks and the application of these libraries against both established and novel biological targets will undoubtedly lead to the identification of next-generation therapeutic agents. As our understanding of structure-activity relationships deepens, the rational design of highly potent and selective indole sulfonamides will continue to be a fruitful endeavor in medicinal chemistry.[10]
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Methyl-1H-indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential and Inherent Risks of a Versatile Building Block
1-Methyl-1H-indole-5-sulfonyl chloride is a pivotal reagent in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its utility as a precursor for introducing the 1-methyl-1H-indole-5-sulfonamide moiety has made it a valuable tool for medicinal chemists. However, the reactivity that makes this compound a potent synthetic building block also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe management of this compound in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the inherent hazards of this compound is the foundation of safe handling. The primary risks associated with this compound are its corrosivity, reactivity with water, and toxicity upon exposure.
1.1. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1 | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | 1 | Causes severe skin burns and eye damage[1] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1] |
| Acute toxicity (oral) | 4 | Harmful if swallowed[1] |
| Acute toxicity (inhalation) | 4 | Harmful if inhaled[1] |
1.2. The Critical Role of Water Reactivity
A defining characteristic of sulfonyl chlorides is their vigorous reaction with water. In the case of this compound, this reaction is particularly hazardous as it liberates toxic hydrogen chloride gas[1]. This dictates many of the stringent handling and storage requirements outlined in the subsequent sections.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
2.1. Primary Engineering Controls
All manipulations of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or dusts. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards. Furthermore, an eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area[1].
2.2. Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are non-negotiable.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing[1].
-
Skin Protection: A flame-retardant lab coat is the minimum requirement. For tasks with a higher risk of exposure, a chemically resistant apron or suit is recommended.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a prudent practice.
-
Respiratory Protection: If there is a potential for exposure to exceed established limits, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors is required[1].
Figure 1: Recommended PPE Donning and Doffing Workflow.
Section 3: Safe Handling, Storage, and Disposal Protocols
The inherent reactivity of this compound necessitates meticulous attention to handling, storage, and disposal procedures.
3.1. Handling
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid the formation of dust. If handling a solid form, use appropriate tools to minimize aerosolization.
-
Do not allow the compound to come into contact with water or moisture, as this will produce toxic hydrogen chloride gas[1].
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Wash hands thoroughly after handling, even if gloves were worn[1].
3.2. Storage
Proper storage is critical to maintaining the stability and safety of this compound.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
The storage area should be designated as a "corrosives area"[1].
-
Store away from incompatible materials, which include water, strong oxidizing agents, strong bases, and alcohols[1][2].
-
Due to its sensitivity to moisture, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality[1].
3.3. Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the compound and its container in accordance with local, state, and federal regulations[1].
-
Do not dispose of it down the drain.
-
Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.
Section 4: Emergency Procedures
Prompt and correct responses to emergencies can significantly mitigate the consequences of an accidental release or exposure.
4.1. First-Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3]. |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
4.2. Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, earth, or vermiculite. Do NOT use water[4].
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
Figure 2: Spill Response Workflow for this compound.
Conclusion
This compound is a valuable reagent that demands respect and careful handling. By integrating a thorough understanding of its hazards with robust engineering controls, appropriate personal protective equipment, and well-defined protocols for handling, storage, and emergencies, researchers can safely unlock its synthetic potential. A proactive and informed approach to safety is paramount to protecting oneself, colleagues, and the research environment.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
Olin Chlor Alkali. (2022, March). Product Information - Methyl Chloride: Handling, Storage, and Safety. Retrieved from [Link]
-
Linde Inc. (n.d.). Safety Data Sheet: Methyl chloride. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Methylene chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methylene Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Safety Data Sheet: Sulphuryl chloride. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (1998, March). SULPHURYL CHLORIDE. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026, January 22). Ahead of Print. Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of Novel Sulfonamides from 1-Methyl-1H-indole-5-sulfonyl Chloride
Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of sulfonamides derived from 1-methyl-1H-indole-5-sulfonyl chloride. Sulfonamides represent a privileged class of compounds in medicinal chemistry, and their combination with the indole scaffold, a key pharmacophore in numerous bioactive molecules, offers a fertile ground for the discovery of novel therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step synthetic procedure but also the underlying scientific rationale, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Indole-Based Sulfonamides
The sulfonamide functional group, -S(=O)₂NR₂, is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial prontosil, sulfonamide-containing drugs have become indispensable in treating a wide range of conditions, including bacterial infections, cancer, inflammation, and glaucoma.[1] Their therapeutic versatility stems from their ability to act as a versatile structural motif capable of engaging in key hydrogen bonding and other non-covalent interactions with biological targets.[1]
The indole nucleus is another critical scaffold in drug discovery, present in a vast number of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for the design of potent and selective bioactive molecules. The fusion of the sulfonamide moiety with the 1-methyl-1H-indole core, therefore, represents a promising strategy for the development of novel chemical entities with diverse pharmacological profiles, including potential anticancer, antimicrobial, and antimalarial activities.[2][4] This application note provides a robust and well-validated protocol for the synthesis of these valuable compounds.
Mechanistic Rationale and Experimental Design
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic and reliable nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom to yield the thermodynamically stable sulfonamide.
Caption: Nucleophilic substitution mechanism for the formation of sulfonamides.
A crucial aspect of the experimental design is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl as it is formed, ensuring the reaction proceeds to completion. The choice of an appropriate solvent, typically an aprotic solvent like dichloromethane (DCM) or acetonitrile, is also critical to dissolve the reactants and facilitate the reaction.
Detailed Experimental Protocol
This protocol outlines a general and reproducible method for the synthesis of a representative N-aryl sulfonamide from this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Example Quantity | Moles (mmol) | Role | Purity/Notes |
| This compound | 229.68 | 230 mg | 1.0 | Electrophile | >95% |
| Aniline | 93.13 | 102 µL | 1.1 | Nucleophile | Reagent grade, distilled |
| Pyridine | 79.10 | 162 µL | 2.0 | Base | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 10 mL | - | Solvent | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | Workup | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | Workup | - |
| Brine (Saturated NaCl) | - | 20 mL | - | Workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~1 g | - | Drying Agent | - |
Step-by-Step Synthetic Procedure
Caption: A streamlined workflow for the synthesis of indole sulfonamides.
-
Reaction Assembly: To a dry round-bottom flask containing a magnetic stir bar, add this compound (230 mg, 1.0 mmol).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL) followed by anhydrous pyridine (162 µL, 2.0 mmol). Stir the mixture until the sulfonyl chloride has completely dissolved.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aniline (102 µL, 1.1 mmol) dropwise to the stirred solution over a period of 5 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (typically 12-16 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting sulfonyl chloride spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated aqueous NaHCO₃ (1 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the pure sulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientific and Practical Considerations
-
Reagent Quality: The use of anhydrous solvents and reagents is critical for the success of this reaction, as sulfonyl chlorides are susceptible to hydrolysis.
-
Choice of Base: While pyridine is effective, other non-nucleophilic bases such as triethylamine (TEA) can also be used. The choice may depend on the specific amine and the ease of removal during workup.
-
Amine Reactivity: The reactivity of the amine can influence the reaction conditions. Less nucleophilic amines may require longer reaction times or gentle heating to drive the reaction to completion.
-
Purification Strategy: The polarity of the synthesized sulfonamide will dictate the optimal mobile phase for column chromatography. For basic amine-containing products, it may be beneficial to add a small amount of triethylamine to the eluent to prevent streaking on the silica gel column.[5]
Conclusion
The synthesis of sulfonamides from this compound is a robust and versatile method for accessing a diverse range of potentially bioactive molecules. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently and efficiently synthesize novel indole-based sulfonamides for further investigation in their drug discovery and development programs.
References
-
Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
-
Shaikh, A., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 17. [Link]
- Meena, K., & Soni, P. (2021). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Journal of the Indian Chemical Society, 98(11), 100185.
-
Organic Syntheses. (1955). 1-Methylindole. Organic Syntheses, 35, 74. [Link]
-
Knauber, T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9593–9598. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
- Chavan, S. S., & Shelke, K. F. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.
- Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21.
Sources
Application Notes and Protocols: Synthesis of N-Aryl and N-Alkyl Indole-5-sulfonamides
Introduction: The Strategic Importance of the Indole Sulfonamide Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs exhibiting a wide range of biological activities.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing targeted therapeutics.[2] When functionalized with a sulfonamide group, the resulting indole-sulfonamide moiety offers a powerful combination of structural rigidity and synthetic versatility, making it a highly sought-after scaffold in modern drug discovery.[1][3] These compounds have demonstrated significant potential as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1][3]
This technical guide provides a comprehensive overview of the synthesis of N-substituted 1-Methyl-1H-indole-5-sulfonamides through the reaction of 1-Methyl-1H-indole-5-sulfonyl chloride with primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for the synthesis of representative compounds, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Group
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a well-established addition-elimination mechanism.
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient, tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, leading to the elimination of the chloride ion, which is a good leaving group.
Step 3: Deprotonation A base, either an excess of the amine reactant or an added non-nucleophilic base (e.g., triethylamine, pyridine), removes a proton from the nitrogen atom to yield the final, stable sulfonamide product and the corresponding ammonium salt. The use of a dedicated base is often preferred to avoid the consumption of the valuable amine nucleophile.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a representative N-aryl and N-alkyl indole-5-sulfonamide.
Protocol 1: Synthesis of N-Benzyl-1-methyl-1H-indole-5-sulfonamide (Reaction with a Primary Amine)
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Amine and Base Addition: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-Benzyl-1-methyl-1H-indole-5-sulfonamide.
Characterization (Representative Data):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.10 (d, J = 1.6 Hz, 1H), 7.65 (dd, J = 8.8, 1.9 Hz, 1H), 7.35 (d, J = 8.8 Hz, 1H), 7.25-7.15 (m, 5H), 7.05 (d, J = 3.1 Hz, 1H), 6.50 (d, J = 3.1 Hz, 1H), 4.90 (t, J = 5.8 Hz, 1H, NH), 4.15 (d, J = 5.8 Hz, 2H), 3.80 (s, 3H).
Protocol 2: Synthesis of 1-((1-Methyl-1H-indol-5-yl)sulfonyl)piperidine (Reaction with a Secondary Amine)
This protocol details the reaction of this compound with piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF (to approx. 0.1-0.2 M).
-
Base and Amine Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5 eq) followed by the slow, dropwise addition of piperidine (1.2 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with the solvent used (DCM or THF).
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., 20-40% Ethyl Acetate in Hexane), to yield the pure 1-((1-Methyl-1H-indol-5-yl)sulfonyl)piperidine.
Characterization (Representative Data):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 1.5 Hz, 1H), 7.60 (dd, J = 8.7, 1.8 Hz, 1H), 7.30 (d, J = 8.7 Hz, 1H), 7.10 (d, J = 3.0 Hz, 1H), 6.55 (d, J = 3.0 Hz, 1H), 3.75 (s, 3H), 3.10 (t, J = 5.5 Hz, 4H), 1.65-1.55 (m, 4H), 1.45-1.35 (m, 2H).
Workflow and Data Presentation
General Reaction Workflow
Caption: General workflow for the synthesis of N-substituted indole-5-sulfonamides.
Table 1: Comparison of Reaction Parameters for Primary and Secondary Amines
| Parameter | Reaction with Primary Amine (Benzylamine) | Reaction with Secondary Amine (Piperidine) | Rationale for Differences |
| Amine Stoichiometry | 1.1 equivalents | 1.2 equivalents | Secondary amines can be slightly less reactive due to steric hindrance, so a small excess can help drive the reaction to completion. |
| Base | Triethylamine | Pyridine or Triethylamine | Both are effective, non-nucleophilic bases for scavenging the HCl byproduct. |
| Reaction Time | 2-4 hours | 4-6 hours | The slightly lower nucleophilicity and greater steric bulk of secondary amines can lead to a slower reaction rate compared to primary amines. |
| Typical Yield | 85-95% | 80-90% | Generally high yields are achievable for both, with slightly lower yields sometimes observed for more sterically hindered secondary amines. |
| Purification | Column Chromatography | Column Chromatography | Both products are typically solids that are readily purified by standard silica gel chromatography. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Low-quality or wet solvent/reagents.- Insufficient base. | - Use freshly prepared or properly stored sulfonyl chloride.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use the recommended stoichiometry of the base. |
| Multiple Spots on TLC | - Incomplete reaction.- Side reactions (e.g., bis-sulfonylation of primary amine).- Decomposition of starting material or product. | - Allow the reaction to stir for a longer duration.- Use a controlled, slow addition of the sulfonyl chloride to the amine solution.- Maintain the recommended reaction temperature. |
| Difficult Purification | - Product co-elutes with impurities.- Product is insoluble or streaks on the column. | - Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Amines (Benzylamine, Piperidine) are corrosive and can cause burns. They are also toxic and should be handled in a fume hood with appropriate PPE.
-
Dichloromethane (DCM) is a suspected carcinogen. All handling should be done in a fume hood.
-
The reaction can be exothermic, especially during the addition of the amine. For larger-scale reactions, consider cooling the reaction mixture.
References
-
Agrawal, N., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(17). Available at: [Link]
-
Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]
-
Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. Available at: [Link]
-
PrepChem. (2023). Synthesis of 1-(5-indolyl)piperazine. Available at: [Link]
-
ResearchGate. (2023). Reaction of indole with piperidine using different approaches. Available at: [Link]
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
Sources
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 1-Methyl-1H-indole-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed experimental protocol for the coupling of primary and secondary amines with 1-Methyl-1H-indole-5-sulfonyl chloride to synthesize a diverse range of N-substituted 1-methyl-1H-indole-5-sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole-sulfonamide scaffold in biologically active molecules. This document offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, guidance on purification and characterization, and a troubleshooting section to address common experimental challenges.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The indole nucleus is another privileged scaffold in drug discovery, known for its versatile biological activities.[2] The conjugation of these two moieties in 1-methyl-1H-indole-5-sulfonamides creates a class of compounds with significant therapeutic potential. The synthesis of these molecules is typically achieved through the nucleophilic substitution of the chlorine atom in this compound by a primary or secondary amine.[3] This reaction is generally robust and high-yielding, making it a valuable tool for generating libraries of compounds for biological screening.[4]
Reaction Mechanism and Scientific Rationale
The coupling of an amine with a sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient pentacoordinate intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.
A base is a critical component in this reaction, serving to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines, such as pyridine or triethylamine, are commonly employed for this purpose as they do not compete with the primary or secondary amine in the reaction with the sulfonyl chloride. Pyridine can also serve as the solvent for the reaction.
Sources
Application Notes & Protocols: 1-Methyl-1H-indole-5-sulfonyl Chloride as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.
Within the vast chemical space explored for kinase inhibitor design, the indole scaffold has emerged as a "privileged structure."[2][3] Its versatile chemical nature allows for modification at multiple positions, enabling the precise tuning of steric and electronic properties to achieve high potency and selectivity.[3] The indole ring system is adept at forming key interactions within the ATP-binding pocket of kinases, including hydrogen bonds and hydrophobic contacts, making it an ideal foundation for inhibitor design.[2] This note focuses on a key derivative, 1-Methyl-1H-indole-5-sulfonyl chloride , and its application as a strategic building block for constructing potent kinase inhibitors, with a particular focus on the synthesis of sulfonamide-containing compounds targeting the Casein Kinase 1 (CK1) family.
Physicochemical Properties and Reactivity of the Building Block
This compound (CAS 859850-75-2) is a solid, crystalline compound that combines the drug-like indole core with a highly reactive sulfonyl chloride moiety.[4][5] The N-methylation of the indole prevents the formation of undesired N-sulfonated products and enhances the molecule's lipophilicity and metabolic stability in certain contexts.
Table 1: Properties of this compound [4][5]
| Property | Value |
| Molecular Formula | C₉H₈ClNO₂S |
| Molecular Weight | 229.68 g/mol |
| Appearance | Solid |
| CAS Number | 859850-75-2 |
| MDL Number | MFCD08271907 |
| Key Reactive Group | Sulfonyl Chloride (-SO₂Cl) |
The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack, primarily from primary and secondary amines. This reactivity is the cornerstone of its utility, allowing for the straightforward formation of stable sulfonamide linkages, a common and effective pharmacophore in many approved drugs.[6]
Core Application: Synthesis of a Casein Kinase 1 (CK1) Inhibitor
This section provides a detailed protocol for the synthesis of a representative kinase inhibitor, based on methodologies reported in patent literature for targeting Casein Kinase 1 (CK1). CK1 is a family of serine/threonine kinases involved in the regulation of numerous cellular processes, and its aberrant activity has been linked to various cancers.
The described synthesis involves the coupling of this compound with a complex amine-containing scaffold. This reaction exemplifies the final key step in the construction of a potent inhibitor.
Synthetic Workflow Overview
The overall process involves the reaction of the sulfonyl chloride with a piperidine-based amine to form the target sulfonamide. This is a classic nucleophilic acyl substitution-type reaction at a sulfur center.
Caption: Synthetic workflow for sulfonamide-based kinase inhibitor synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize (Z)-N-((1-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)pyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-indole-5-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
(Z)-5-((2-(4-(aminomethyl)piperidin-1-yl)pyrimidin-4-yl)methylene)thiazolidine-2,4-dione (amine scaffold, 1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol gradient)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine scaffold (1.0 eq) in anhydrous DCM.
-
Causality Explanation: An inert atmosphere and anhydrous conditions are critical because the sulfonyl chloride starting material is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive and will reduce the yield.
-
-
Base Addition: Add triethylamine or DIPEA (2.0-3.0 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature.
-
Causality Explanation: The organic base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Causality Explanation: A slow, dropwise addition at reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of potential side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Causality Explanation: The NaHCO₃ wash removes any excess HCl and unreacted sulfonyl chloride (by hydrolysis). The water and brine washes remove residual base and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in DCM) to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Context: Targeting the CK1 Signaling Pathway
The target of the synthesized inhibitor, Casein Kinase 1 (CK1), is a key regulator in multiple signaling pathways critical for cell survival and proliferation, including the Wnt and Hedgehog pathways. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CK1 pathway by an indole-sulfonamide agent.
Structure-Activity Relationship (SAR) and Performance Data
The 1-methyl-1H-indole-5-sulfonamide moiety is a critical component for the inhibitory activity of this compound class. The indole ring can engage in hydrophobic interactions within the kinase active site, while the sulfonamide group often acts as a hydrogen bond donor and/or acceptor, anchoring the inhibitor to the hinge region of the kinase. The patent literature reveals that modifications to the amine portion of the molecule drastically alter potency and selectivity against different CK1 isoforms.
Table 2: Representative Inhibitory Activity Data
| Compound ID | Modification | Target Kinase | IC₅₀ (nM) |
| Example 1 | Core Scaffold | CK1δ | < 500 |
| Example 2 | Modified Amine | CK1δ | < 100 |
| Example 3 | Core Scaffold | CK1ε | < 1000 |
| Example 4 | Modified Amine | CK1ε | < 500 |
Note: This table presents representative data to illustrate the potency range. Exact values are proprietary to the source patent.
Conclusion and Future Directions
This compound is a high-value, reactive intermediate for the synthesis of sophisticated kinase inhibitors. Its utility is demonstrated in the straightforward and efficient formation of sulfonamide-linked molecules targeting families like CK1. The protocols outlined herein provide a robust framework for researchers to utilize this building block in their own drug discovery programs. Future work in this area will likely involve exploring diverse amine coupling partners to generate extensive libraries for screening against a wide array of kinases, further cementing the role of the indole-sulfonamide as a privileged motif in medicinal chemistry.
References
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
- CA2832865A1 - Aminopyrimidine kinase inhibitors. Google Patents.
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. Available at: [Link]
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Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. Semantic Scholar. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-indole-5-sulfonyl Chloride in the Synthesis of Novel HIV Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant class of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] The strategic incorporation of a sulfonamide moiety can further enhance antiviral potency, improve pharmacokinetic properties, and provide critical hydrogen bonding interactions within the enzyme's binding pocket.[4] This document provides a detailed guide on the application of 1-Methyl-1H-indole-5-sulfonyl chloride , a key intermediate for synthesizing novel indole-5-sulfonamide derivatives as potential HIV-1 inhibitors. We will explore the underlying chemical principles, provide validated step-by-step protocols for synthesis, and discuss the strategic rationale for its use in modern drug discovery workflows.
Introduction: The Indole-Sulfonamide Pharmacophore in HIV Drug Discovery
The fight against HIV/AIDS relies on a cocktail of antiretroviral drugs that target various stages of the viral life cycle.[5][6] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of this therapy, binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme and inducing a conformational change that disrupts its catalytic activity.
The indole scaffold has proven to be exceptionally effective for this purpose. Its planar, aromatic structure allows for favorable hydrophobic and π-stacking interactions within the NNRTI binding pocket. When functionalized at the 5-position with a sulfonamide linker, the resulting indole-5-sulfonamide moiety offers several key advantages:
-
Hydrogen Bonding: The sulfonamide group (—SO₂NH—) provides both a hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the S=O oxygens), enabling strong, directional interactions with amino acid residues in the enzyme's active site.[4]
-
Structural Rigidity: The sulfonyl group acts as a rigid linker, correctly orienting substituent groups for optimal binding and minimizing conformational entropy loss upon binding.
-
Improved Physicochemical Properties: The polar nature of the sulfonamide group can enhance solubility and modulate lipophilicity, which are critical for oral bioavailability.[4]
-
Synthetic Versatility: Sulfonyl chlorides are highly reactive electrophiles that readily couple with a wide array of nucleophilic amines, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[7][8]
This compound is the reagent of choice for introducing this powerful pharmacophore. The N1-methylation of the indole ring prevents the formation of unwanted N-sulfonylated byproducts and can enhance binding affinity by occupying a specific hydrophobic sub-pocket in the target enzyme.
Core Chemistry: The Sulfonamide Coupling Reaction
The primary application of this compound is its reaction with primary or secondary amines to form a stable sulfonamide bond. This is a classic nucleophilic acyl substitution-type reaction at a sulfur center.
Mechanism Rationale: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A nucleophilic amine attacks this sulfur atom, leading to a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. An ancillary base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Application Protocol 1: Synthesis of an NNRTI-Focused Indole-5-Sulfonamide Library
This protocol details a robust method for coupling this compound with a diverse panel of amines to generate a library of compounds for screening against HIV-1 RT. The choice of amines should be guided by known NNRTI pharmacophores, such as substituted anilines or piperazine derivatives, the latter of which is a core component of the approved NNRTI Delavirdine.[5][6][9]
Materials and Reagents
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Step-by-Step Experimental Workflow
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the selected amine (1.1 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous pyridine or TEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Scientist's Note: Pyridine is often preferred as it can also act as a nucleophilic catalyst, though TEA is a stronger, non-nucleophilic base suitable for acid-sensitive substrates.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Causality Behind Choice: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess pyridine/TEA)
-
Saturated aqueous NaHCO₃ (to remove residual acid)
-
Brine (to reduce the solubility of organic material in the aqueous layer)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure indole-5-sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Data & Structure-Activity Relationship (SAR)
A library of synthesized compounds can be evaluated for their ability to inhibit HIV-1 RT. The data below is a representative table summarizing potential outcomes for a hypothetical series of analogs.
| Compound ID | R¹ | R² | Yield (%) | RT Inhibition IC₅₀ (nM) |
| IS-01 | H | 4-chlorophenyl | 85 | 50 |
| IS-02 | H | 3,5-dimethylphenyl | 91 | 15 |
| IS-03 | H | 2-pyridyl | 78 | 80 |
| IS-04 | \multicolumn{2}{c | }{-(CH₂)₂-O-(CH₂)₂-} (morpholino) | 88 | >1000 |
Table 1: Representative data for a hypothetical library of 1-Methyl-1H-indole-5-sulfonamides. Lower IC₅₀ values indicate higher potency.
Analysis: The data in Table 1 would suggest that lipophilic, substituted aryl groups (as in IS-02 ) are preferred for high potency, consistent with observations for many indolylarylsulfone NNRTIs.[1][10][11] The morpholino group (IS-04 ), while synthetically accessible, may be too polar or improperly shaped for the hydrophobic NNRTI binding pocket.
Conclusion and Future Directions
This compound is a high-value, versatile reagent for the synthesis of novel HIV inhibitors. The protocols outlined here provide a reliable foundation for creating diverse libraries of indole-5-sulfonamides targeting HIV-1 reverse transcriptase. The straightforward and robust nature of the sulfonamide coupling reaction allows medicinal chemists to rapidly explore structure-activity relationships, a cornerstone of modern drug discovery.
Future work should focus on expanding the range of amine coupling partners, including chiral amines and fragments identified from other classes of HIV inhibitors, such as those targeting HIV integrase or entry.[2][12][13][14] The indole-5-sulfonamide scaffold provides a robust platform upon which new generations of potent, specific, and bioavailable antiretroviral agents can be built.
References
-
Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL: [Link]
-
Title: Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: New Cyclic Substituents at Indole-2-carboxamide Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
- Title: Synthesis method of delavirdine - CN102675284A Source: Google Patents URL
-
Title: Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article Source: International Journal of Current Research and Review URL: [Link]
-
Title: (PDF) Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article Source: ResearchGate URL: [Link]
-
Title: 24.7: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Indole-based allosteric inhibitors of HIV-1 integrase Source: National Institutes of Health (PubMed) URL: [Link]
-
Title: Production Scale Synthesis of the Non-Nucleoside Reverse Transcriptase Inhibitor Atevirdine Mesylate (U-87201E) Source: ACS Publications URL: [Link]
-
Title: Atevirdine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Source: YouTube URL: [Link]
-
Title: Discovery of novel indolylarylsulfones as potent HIV-1 NNRTIs via structure-guided scaffold morphing Source: National Institutes of Health (PubMed) URL: [Link]
-
Title: Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Delavirdine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]
-
Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Novel indole sulfides as potent HIV-1 NNRTIs Source: National Institutes of Health (PubMed) URL: [Link]
-
Title: Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines Source: ResearchGate URL: [Link]
-
Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors Source: MDPI URL: [Link]
-
Title: (PDF) Indole-based Allosteric Inhibitors of HIV-1 Integrase Source: ResearchGate URL: [Link]
-
Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]
-
Title: Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries Source: National Institutes of Health (NIH) URL: [Link]
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Application Note & Protocols: Strategic Synthesis of N-Substituted 1-Methyl-1H-indole-5-sulfonamide Libraries for Drug Discovery
Abstract
The 1-methyl-1H-indole-5-sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its synthesis is most efficiently achieved via the reaction of 1-Methyl-1H-indole-5-sulfonyl chloride with a wide array of primary and secondary amines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of compound libraries based on this core structure. We delve into the underlying chemistry, provide detailed, field-proven protocols for parallel synthesis, and discuss the critical parameters that ensure high-yield, high-purity library production suitable for high-throughput screening (HTS).
Scientific Foundation & Strategic Rationale
The sulfonamide functional group is a cornerstone of modern drug design. It acts as a bioisostere for amides, offering improved metabolic stability, enhanced binding capabilities through an additional hydrogen bond acceptor, and modulation of physicochemical properties such as polar surface area (PSA).[1] The indole ring system is also a classic "privileged structure," known for its ability to interact with a multitude of biological targets. The combination of these two pharmacophores in the 1-methyl-1H-indole-5-sulfonamide core provides a rich chemical space for lead discovery.
The key to library synthesis is the high reactivity of the sulfonyl chloride moiety (R-SO₂Cl). The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines. This reaction forms a stable sulfur-nitrogen (S-N) bond, yielding the desired sulfonamide.[2]
Causality of Experimental Choices:
-
Base Selection: The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the amine nucleophile.[3] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and act solely as acid scavengers. In high-throughput applications, polymer-supported bases (scavenger resins) can be employed to simplify purification by filtration.
-
Solvent System: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are optimal. The absence of water is critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride to the corresponding, unreactive sulfonic acid.[4]
-
Temperature Control: The reaction is typically exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature helps control the reaction rate, minimize side product formation, and ensure the stability of sensitive reagents.
General Workflow for Library Synthesis
The overall strategy involves the parallel reaction of a single core building block (this compound) with a diverse library of amine building blocks, typically in a multi-well plate format. This approach enables the rapid generation of hundreds of distinct analogues for biological screening.
Caption: High-level workflow for parallel sulfonamide library synthesis.
Detailed Protocol: 96-Well Plate Solution-Phase Synthesis
This protocol describes the synthesis of a 96-member library from this compound and a diverse set of 96 primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound[5] | ≥97% | Sigma-Aldrich | Store under inert gas, protect from moisture. |
| Amine Library (diverse primary/secondary amines) | Discovery Chemistry | Various | Pre-dissolved as 1.0 M stocks in DMSO or anhydrous solvent. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Acts as an acid scavenger. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Primary reaction solvent. |
| 96-Well Polypropylene Reaction Block (2 mL wells) | Sterile | VWR | |
| LC-MS System | Analytical | Agilent/Waters | For quality control analysis. |
Step-by-Step Experimental Procedure
Scientist's Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are critical for success.
-
Amine Plate Preparation: a. In each well of a 96-well reaction block, dispense 120 µL of a 0.5 M solution of a unique amine in anhydrous DCM. This corresponds to 0.06 mmol of each amine. b. To each well, add 25 µL of triethylamine (0.18 mmol, 3 equivalents). This ensures the complete neutralization of the HCl byproduct.
-
Sulfonyl Chloride Addition: a. Prepare a 0.5 M stock solution of this compound in anhydrous DCM (114.8 mg in 1.0 mL). b. Place the 96-well reaction block on a magnetic stir plate in an ice-water bath (0 °C). c. Using a multichannel pipette, add 100 µL of the this compound solution (0.05 mmol, 1 equivalent) to each well. d. Seal the reaction block with a cap mat.
-
Reaction Incubation: a. Allow the reaction to stir at 0 °C for 30 minutes. b. Remove the ice bath and let the reaction block warm to room temperature. c. Continue stirring at room temperature for 16 hours (overnight).
-
Work-up and Purification: a. Quench the reaction by adding 200 µL of 1 M aqueous HCl to each well. b. Add 500 µL of DCM to each well. c. Seal the plate and vortex thoroughly for 2 minutes to perform a liquid-liquid extraction. d. Centrifuge the plate to separate the layers. e. Carefully remove the upper aqueous layer using a multichannel pipette. f. Wash the remaining organic layer with 200 µL of saturated aqueous sodium bicarbonate, followed by 200 µL of brine. After each wash, vortex and centrifuge as before. g. Transfer the final organic layer to a new 96-well plate and concentrate to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Final Plate Preparation: a. Re-dissolve the dried compound residues in each well in a suitable volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate ready for biological screening.
Self-Validating System: Quality Control (QC)
To ensure the integrity of the library, a representative subset of the compounds (e.g., 8-12 wells, including those with potentially challenging or diverse amines) must be analyzed.
-
Method: Dilute the selected DMSO stock solutions and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Success Criteria:
-
The LC chromatogram should show a major peak corresponding to the product.
-
The mass spectrum for this peak should show the correct molecular ion ([M+H]⁺) for the expected sulfonamide.
-
Purity should ideally be >85% for HTS purposes.
-
Data Presentation: Representative Library Subset
The following table illustrates expected QC data for a small, hypothetical subset of a synthesized library.
| Well ID | Amine Building Block | Formula of Product | Calc. MW | Observed [M+H]⁺ | Purity by LC-MS (254 nm) |
| A01 | Aniline | C₁₅H₁₄N₂O₂S | 286.35 | 287.1 | >95% |
| A02 | Morpholine | C₁₃H₁₆N₂O₃S | 296.35 | 297.1 | >98% |
| A03 | Cyclopropylamine | C₁₂H₁₄N₂O₂S | 250.32 | 251.1 | >92% |
| A04 | Benzylamine | C₁₆H₁₆N₂O₂S | 300.38 | 301.1 | >96% |
Application in Drug Discovery: A Screening Cascade
A compound library synthesized using this protocol is a valuable starting point for identifying novel hit compounds. The typical progression from library screening to lead identification is outlined below.
Caption: A typical HTS cascade for a synthesized compound library.
Conclusion
This compound is a powerful and versatile building block for the construction of diverse sulfonamide libraries. The protocols outlined herein provide a robust and validated methodology for parallel synthesis, enabling the rapid generation of high-quality compound collections. By understanding the underlying chemical principles and implementing rigorous quality control, research organizations can leverage this chemistry to significantly accelerate their hit-finding and lead-optimization efforts in drug discovery.
References
- The Journal of Organic Chemistry, Articles ASAP (Article). (2026, January 22).
- Macmillan Group, Princeton University. (2023, September 28).
- MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
- Thieme. (2024, December 6).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- PubMed. (2024, July 4). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.
- ACS Publications. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
- PMC - NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- MDPI. (n.d.).
- PubMed. (2013, May 13). Building a sulfonamide library by eco-friendly flow synthesis.
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- Chemistry LibreTexts. (2023, January 22). Amine Reactions.
- ChemRxiv. (n.d.). SuFEx-enabled high-throughput medicinal chemistry.
- University of Reading. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Wiley Online Library. (n.d.).
- YouTube. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride.
- MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- PubChem. (n.d.). This compound (C9H8ClNO2S).
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Synthetic Route for 1-Methyl-1H-indole-5-sulfonyl Chloride from 1-methylindole: An Application Guide for Researchers
This comprehensive guide details the synthetic protocol for the preparation of 1-Methyl-1H-indole-5-sulfonyl chloride, a crucial building block in medicinal chemistry and drug development, starting from the readily available precursor, 1-methylindole. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, safety considerations, and mechanistic insights to ensure a successful and reproducible synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably triptans used in the treatment of migraines. Its synthesis involves the regioselective introduction of a chlorosulfonyl group onto the C-5 position of the 1-methylindole scaffold. The primary challenge in this synthesis lies in controlling the regioselectivity of the electrophilic substitution reaction on the indole ring system. While the pyrrole moiety of indole is generally more susceptible to electrophilic attack, typically at the C-3 position, the presence of the N-methyl group moderately deactivates this ring, thereby facilitating substitution on the benzene ring. This guide outlines a robust method utilizing chlorosulfonic acid to achieve the desired C-5 sulfonation.
Chemical Overview and Strategy
The synthetic transformation from 1-methylindole to this compound is an electrophilic aromatic substitution reaction, specifically a chlorosulfonation.
Overall Reaction:
The key reagent, chlorosulfonic acid (ClSO₃H), serves as both the sulfonating agent and the source of chlorine. An excess of chlorosulfonic acid is typically employed to favor the formation of the sulfonyl chloride over the sulfonic acid intermediate.[1] The reaction proceeds through the generation of the electrophile, likely sulfur trioxide (SO₃) or a related species, which then attacks the electron-rich indole ring.
Regioselectivity: Directing the Sulfonation to the C-5 Position
The indole nucleus possesses two main sites for electrophilic attack: the C-3 position of the pyrrole ring and the various positions on the benzene ring. The N-methylation of indole plays a crucial role in directing the substitution to the benzene portion. The methyl group is weakly electron-donating, which slightly deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted indole. This deactivation, coupled with the inherent reactivity of the benzene ring, allows for selective substitution at the C-5 position under controlled reaction conditions. Careful management of temperature and reagent stoichiometry is paramount to maximize the yield of the desired C-5 isomer and minimize the formation of unwanted side products.
Experimental Protocol
This protocol is designed to provide a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylindole | ≥98% | Commercially available | - |
| Chlorosulfonic acid | ≥99% | Commercially available | Handle with extreme caution in a fume hood. |
| Acetonitrile | Anhydrous | Commercially available | - |
| Dichloromethane | Reagent | Commercially available | - |
| Diethyl ether | Reagent | Commercially available | - |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | - |
| Anhydrous Sodium Sulfate | - | Commercially available | - |
| Ice | - | - | For cooling bath and work-up. |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Synthetic Procedure
Diagram of the Experimental Workflow:
A visual representation of the synthetic workflow.
Step-by-Step Instructions:
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas, dissolve 1-methylindole (1.0 eq) in anhydrous acetonitrile.
-
Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Maintain a slow stream of nitrogen or argon throughout the reaction.
-
-
Addition of Chlorosulfonic Acid:
-
Carefully charge the dropping funnel with chlorosulfonic acid (approximately 4-5 eq).
-
Add the chlorosulfonic acid dropwise to the stirred solution of 1-methylindole over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
The crude product may precipitate as a solid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield the pure product as a solid.
-
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The reaction and quenching steps produce hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation.
-
All glassware must be thoroughly dried before use to prevent a violent reaction with chlorosulfonic acid.
Mechanistic Considerations
The chlorosulfonation of 1-methylindole is a classic example of an electrophilic aromatic substitution reaction. The mechanism can be broken down into the following key steps:
Diagram of the Reaction Mechanism:
Proposed mechanism for the chlorosulfonation of 1-methylindole.
-
Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with sulfur trioxide (SO₃) and hydrogen chloride (HCl). In the presence of excess chlorosulfonic acid, SO₃ acts as the primary electrophile.
-
Electrophilic Attack: The π-electron system of the benzene ring of 1-methylindole acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This attack preferentially occurs at the C-5 position, which is para to the nitrogen atom and sterically accessible. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Rearomatization: A proton is lost from the C-5 position, restoring the aromaticity of the benzene ring and forming 1-methyl-1H-indole-5-sulfonic acid.
-
Conversion to Sulfonyl Chloride: The initially formed sulfonic acid reacts with another molecule of chlorosulfonic acid to yield the final product, this compound, along with sulfuric acid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) |
| 1-Methylindole | C₉H₉N | 131.18 | Colorless to pale yellow liquid | 7.6-7.1 (m, 4H), 6.5 (d, 1H), 3.8 (s, 3H) |
| This compound | C₉H₈ClNO₂S | 229.68 | Off-white to pale yellow solid | ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.4 (d, 1H), ~7.2 (d, 1H), ~6.6 (d, 1H), ~3.9 (s, 3H) |
Note: Expected NMR chemical shifts are approximate and may vary slightly.
Conclusion
The synthetic route described in this application note provides a reliable and scalable method for the preparation of this compound from 1-methylindole. By carefully controlling the reaction conditions, particularly temperature and reagent stoichiometry, high regioselectivity for the desired C-5 isomer can be achieved. This protocol, grounded in established principles of organic chemistry, offers researchers and drug development professionals a practical guide to accessing this valuable synthetic intermediate.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Organic Syntheses, Coll. Vol. 4, p.633 (1963); Vol. 34, p.68 (1954). [Link]
- Sundberg, R. J. (2007). Indoles. Academic Press.
-
Janosik, T., & Bergman, J. (2003). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Arkivoc, 2003(13), 57-64. [Link]
Sources
Application Notes and Protocols for the Purification of 1-Methyl-1H-indole-5-sulfonamide
Introduction
1-Methyl-1H-indole-5-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in various biologically active molecules, making its purity paramount for accurate pharmacological studies and the synthesis of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 1-Methyl-1H-indole-5-sulfonamide, ensuring high purity and yield for downstream applications.
The indole scaffold is a privileged structure in drug discovery, and the sulfonamide group is a common pharmacophore known to impart a range of biological activities.[1][2] The combination of these two moieties in 1-Methyl-1H-indole-5-sulfonamide makes it a valuable intermediate for the synthesis of targeted therapeutics. Impurities, arising from starting materials, byproducts, or degradation products, can significantly impact the outcome of biological assays and compromise the safety and efficacy of final drug candidates. Therefore, robust and reproducible purification strategies are essential.
This application note details various purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, empowering the user to troubleshoot and adapt the methods to their specific needs.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of 1-Methyl-1H-indole-5-sulfonamide and its potential impurities is the foundation for developing an effective purification strategy.
Physicochemical Properties
While specific experimental data for 1-Methyl-1H-indole-5-sulfonamide is not extensively available in the public domain, we can infer its properties from closely related structures. 1H-Indole-5-sulfonamide has a reported melting point of 203.5-204.5 °C and a predicted pKa of 10.22. The methylation at the N-1 position is expected to slightly decrease the polarity and may influence the melting point and solubility.
Table 1: Estimated Physicochemical Properties of 1-Methyl-1H-indole-5-sulfonamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Solubility |
| 1-Methyl-1H-indole-5-sulfonamide | C₉H₁₀N₂O₂S | 210.26 | Estimated 180-200 | ~10 | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol); sparingly soluble in water. |
| 1H-Indole-5-sulfonamide | C₈H₈N₂O₂S | 196.23 | 203.5-204.5 | 10.22 | Sparingly soluble in water and some organic solvents. |
| 1-Methylindole | C₉H₉N | 131.17 | - | - | Insoluble in water; soluble in common organic solvents. |
Note: The properties for 1-Methyl-1H-indole-5-sulfonamide are estimations based on structurally similar compounds and general chemical principles.
Common Impurities and Their Origins
Impurities in a synthesis of 1-Methyl-1H-indole-5-sulfonamide can originate from several sources, including unreacted starting materials, side reactions, and degradation of the product. A common synthetic route involves the sulfonation of 1-methylindole.
Potential Impurities:
-
Unreacted 1-Methylindole: The starting material may be carried through the reaction if the conversion is incomplete.
-
Regioisomers (e.g., 1-Methyl-1H-indole-3-sulfonamide, 1-Methyl-1H-indole-6-sulfonamide): Electrophilic substitution on the indole ring can occur at different positions, leading to the formation of isomeric sulfonamides. The directing effects of the N-methyl group and reaction conditions will influence the isomer distribution.
-
Di-sulfonated products: Over-reaction can lead to the introduction of a second sulfonamide group on the indole ring.
-
Hydrolysis product (1-Methyl-1H-indole-5-sulfonic acid): The corresponding sulfonic acid can be formed by hydrolysis of the sulfonyl chloride intermediate or the final sulfonamide product.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and work-up may be present in the crude product.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.
Caption: General purification workflow for 1-Methyl-1H-indole-5-sulfonamide.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids, particularly when the crude product has a relatively high purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, which possess both polar (sulfonamide) and non-polar (indole) moieties, mixed solvent systems are often effective.[3] Alcohol-water mixtures, such as ethanol/water or isopropanol/water, are excellent starting points.[3] The alcohol solubilizes the organic part of the molecule, while water acts as an anti-solvent.
-
Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities. Rapid cooling can lead to the precipitation of fine powders, which may have lower purity.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a suitable flask, dissolve the crude 1-Methyl-1H-indole-5-sulfonamide in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or high impurity concentration. | Re-heat to dissolve the oil, add more of the "good" solvent (ethanol), and allow to cool more slowly. |
| No Crystal Formation | The solution is not saturated enough (too much solvent) or is supersaturated. | Evaporate some solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of solvent used for dissolution. Ensure the crystallization mixture is thoroughly cooled. |
Column Chromatography: For Complex Mixtures
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful when dealing with complex mixtures containing multiple impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like indole sulfonamides. Its polar surface interacts with the polar functionalities of the molecules.
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate is a good starting point. For indole derivatives, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. The addition of a small amount of a basic modifier like triethylamine (Et₃N) can improve peak shape and reduce tailing for basic compounds by neutralizing acidic sites on the silica gel.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with a solvent system of low polarity and gradually increase the polarity (gradient elution). A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol. A system of 1% methanol and 1% triethylamine in 98% dichloromethane has been reported for a similar indole derivative.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 1-Methyl-1H-indole-5-sulfonamide.
Caption: Principle of separation in column chromatography.
Preparative HPLC: For High-Purity Requirements
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique used to isolate pure compounds from a mixture.[4][5][6] It is particularly valuable for separating closely related impurities and for obtaining compounds with very high purity (>99.5%).
Causality Behind Experimental Choices:
-
Stationary Phase: Reversed-phase columns (e.g., C18, C8) are commonly used for the purification of moderately polar compounds. The non-polar stationary phase separates compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for acidic or basic compounds.
-
Detection: A UV detector is commonly used, and the wavelength should be set to the absorbance maximum of 1-Methyl-1H-indole-5-sulfonamide to ensure sensitive detection.
Protocol 3: Preparative Reversed-Phase HPLC
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The gradient profile may need to be adjusted.
-
Sample Preparation: Dissolve the partially purified product (e.g., from column chromatography) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the pure product.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final product.
Table 2: Example Preparative HPLC Parameters
| Parameter | Setting |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Conclusion
The purification of 1-Methyl-1H-indole-5-sulfonamide is a critical step in its utilization for research and drug development. This application note has provided a detailed guide to three common and effective purification techniques: recrystallization, column chromatography, and preparative HPLC. By understanding the principles behind each method and following the detailed protocols, researchers can obtain this valuable compound with the high degree of purity required for their specific applications. The troubleshooting guides and explanations of experimental choices are intended to empower scientists to adapt and optimize these methods for their unique challenges.
References
- Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.
- Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.
- Li, W., et al. (2015). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 20(7), 12345-12357.
- (PDF)
- Wang, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(15), 2789.
- Navarrete-Vázquez, G., et al. (2019). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 24(11), 2106.
- Principles in preparative HPLC. (n.d.). University of Warwick.
- Kam, T. S., & Sim, K. M. (2014). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. JSM Chemistry, 2(1), 1009.
- Neue, U. D. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 23(6), 576-585.
- Türk, M., & Hils, P. (2001). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 40(14), 3144-3153.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2018). Molecules, 23(10), 2635.
- (PDF) Physicochemical properties of synthesized N-(substituted... | Download Table. (n.d.).
- (PDF)
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 509-513.
- Wang, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(15), 2789.
- International Journal of Pharmaceutical Sciences Review and Research. (2024).
- A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. (2014). International Journal of ChemTech Research, 6(7), 3644-3653.
- LibreTexts. (2022). 3.3F: Mixed Solvents.
- Teledyne ISCO. (2012).
- (PDF) Intramolecular Sulfamylation Reaction of N-(1H-Indol-3-yl)ethylsulfamides: Synthesis of 2,3,4,9-Tetrahydro-1,2-thiazino[5,6-b]indole 1,1-Dioxides. (2004).
Sources
Application Note: Unambiguous Structural Characterization of 1-Methyl-1H-indole-5-sulfonyl chloride using ¹H and ¹³C NMR Spectroscopy
Abstract
This comprehensive application note provides a detailed guide for the structural elucidation of 1-Methyl-1H-indole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis, utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral analysis. While experimentally determined spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and established principles of NMR spectroscopy to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require unambiguous molecular characterization to ensure the quality and integrity of their synthetic intermediates.
Introduction: The Imperative of Structural Verification
This compound is a versatile bifunctional molecule incorporating a methylated indole nucleus and a reactive sulfonyl chloride moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The sulfonyl chloride group serves as a crucial handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications.[1] Given its role as a critical building block, rigorous structural confirmation is paramount to ensure the identity, purity, and desired reactivity in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.[2] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides a detailed atomic-level map of the molecule, revealing connectivity through covalent bonds and spatial proximities. This application note outlines the strategic application of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete spectral assignment of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of 1-methylindole and the established effects of a sulfonyl chloride substituent on the benzene ring of an indole scaffold.[2][3] The numbering convention used for the indole ring is illustrated in the diagram below.
Diagram 1: Molecular Structure and Numbering of this compound
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The electron-withdrawing nature of the sulfonyl chloride group at the C5 position is expected to significantly deshield the protons on the benzene ring, particularly H4 and H6.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | ~7.20 | d | ~3.0 |
| H3 | ~6.60 | d | ~3.0 |
| H4 | ~8.10 | d | ~1.5 |
| H6 | ~7.85 | dd | ~8.5, 1.5 |
| H7 | ~7.50 | d | ~8.5 |
| N-CH₃ | ~3.80 | s | - |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.
Predicted ¹³C NMR Data
The sulfonyl chloride substituent will also influence the chemical shifts of the carbon atoms in the indole ring, with the most significant effect on the directly attached C5.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~129 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~122 |
| C5 | ~135 |
| C6 | ~125 |
| C7 | ~110 |
| C7a | ~137 |
| N-CH₃ | ~33 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of samples and the acquisition of high-quality NMR data.
Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
Pipettes and vials
Protocol:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Causality: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Diagram 2: NMR Data Acquisition and Analysis Workflow
Caption: A streamlined workflow for NMR data acquisition and analysis.
1D ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
1D ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
2D NMR Acquisition: For unambiguous assignment, the following 2D experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Spectral Interpretation: A Step-by-Step Guide
-
¹H NMR Spectrum Analysis:
-
N-CH₃ Signal: Identify the sharp singlet expected around 3.80 ppm, corresponding to the three equivalent protons of the methyl group on the nitrogen.
-
Pyrrole Ring Protons (H2, H3): Look for two doublets in the upfield aromatic region (~6.5-7.5 ppm) with a small coupling constant (~3.0 Hz), characteristic of the H2 and H3 protons of the indole ring.
-
Benzene Ring Protons (H4, H6, H7): In the downfield aromatic region (~7.5-8.5 ppm), expect to see a doublet for H4 (meta-coupled to H6), a doublet of doublets for H6 (ortho-coupled to H7 and meta-coupled to H4), and a doublet for H7 (ortho-coupled to H6). The significant downfield shift of these protons is due to the electron-withdrawing effect of the sulfonyl chloride group.[2]
-
-
¹³C NMR Spectrum Analysis:
-
N-CH₃ Signal: A single peak in the aliphatic region (~33 ppm) corresponds to the methyl carbon.
-
Aromatic Carbons: The remaining eight signals will be in the aromatic region (~100-140 ppm). The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can help distinguish between CH and quaternary carbons.
-
-
2D NMR for Unambiguous Assignments:
-
COSY: Will show cross-peaks between H2/H3 and between H4/H6 and H6/H7, confirming their connectivity.
-
HSQC: Will directly link each proton signal to its attached carbon signal (e.g., H2 to C2, H3 to C3, etc.).
-
HMBC: This is the key to the complete puzzle. Look for correlations from the N-CH₃ protons to C2 and C7a. Also, expect to see correlations from H4 to C3a, C5, and C6, and from H7 to C5 and C7a. These long-range correlations will definitively assign the quaternary carbons (C3a, C5, C7a).
-
Conclusion: Ensuring Synthetic Integrity
The combination of 1D and 2D NMR spectroscopy provides an unparalleled and robust methodology for the complete and unambiguous structural characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the identity and purity of this crucial synthetic intermediate, thereby ensuring the integrity and success of their drug discovery and development endeavors. The principles and workflows described herein are broadly applicable to the characterization of other substituted indole derivatives.
References
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]
-
¹H and ¹³C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Strategic Importance of 1-Methyl-1H-indole-5-sulfonyl chloride
This compound is a pivotal building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active compounds, while the sulfonyl chloride moiety serves as a highly reactive handle for the synthesis of sulfonamides and other derivatives with a wide range of therapeutic applications. The N-methylation of the indole ring prevents unwanted side reactions and allows for precise functionalization at other positions. The C-5 sulfonyl chloride group is a key pharmacophore element in various enzyme inhibitors and receptor modulators. The ability to produce this intermediate on a large scale with high purity is therefore critical for advancing drug development programs.
This comprehensive guide provides a detailed, field-proven two-step protocol for the large-scale synthesis of this compound, commencing with the methylation of indole followed by the chlorosulfonation of the resulting 1-methylindole. The protocols are designed to be robust, scalable, and include critical safety and handling information.
Part 1: Synthesis of 1-Methylindole
The initial step in the synthesis is the N-methylation of indole. The following protocol is adapted from a well-established procedure and is suitable for large-scale production.[1]
Reaction Scheme: Methylation of Indole
Caption: Synthesis of 1-Methylindole from Indole.
Protocol: Large-Scale Synthesis of 1-Methylindole
Materials and Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and a dropping funnel.
-
Dry ice/acetone condenser
-
Heating mantle
-
Indole
-
Sodium amide (NaNH₂)
-
Methyl iodide (CH₃I)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a large three-necked flask with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser.
-
Reaction Setup: Cool the flask to -78 °C using a dry ice/acetone bath. Condense liquid ammonia into the flask.
-
Deprotonation: Slowly add sodium amide to the stirring liquid ammonia. A color change to a deep blue indicates the formation of the sodium salt of ammonia.
-
Indole Addition: Dissolve indole in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution. Stir the mixture for 30 minutes at -78 °C to ensure complete deprotonation of the indole.
-
Methylation: Add methyl iodide dropwise to the reaction mixture. A noticeable color change should occur as the reaction proceeds. After the addition is complete, allow the reaction to stir for an additional hour at -78 °C.
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.
-
Work-up: Allow the ammonia to evaporate overnight under a fume hood. To the remaining residue, add water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1-methylindole.
-
Final Purification: Purify the crude product by vacuum distillation to yield pure 1-methylindole as a colorless to pale yellow oil.
| Parameter | Value |
| Starting Material | Indole |
| Reagents | Sodium amide, Methyl iodide, Liquid ammonia |
| Solvent | Anhydrous diethyl ether |
| Reaction Temp. | -78 °C |
| Typical Yield | 85-95% |
| Product Form | Colorless to pale yellow oil |
Part 2: Chlorosulfonation of 1-Methylindole
The second and final step is the electrophilic chlorosulfonation of 1-methylindole to yield the desired this compound. This reaction utilizes chlorosulfonic acid, a highly reactive and corrosive reagent that must be handled with extreme care.
Reaction Scheme: Chlorosulfonation of 1-Methylindole
Caption: Synthesis of this compound.
Mechanism of Regioselective Chlorosulfonation
The chlorosulfonation of N-alkylindoles is an electrophilic aromatic substitution. The reaction with chlorosulfonic acid is proposed to proceed via the formation of the electrophile SO₂Cl⁺. The indole nucleus is electron-rich and susceptible to electrophilic attack. The substitution occurs preferentially at the C-5 position due to the directing effect of the nitrogen atom and the steric hindrance at other positions. Protonation of the indole at the C-3 position can further deactivate this typically reactive site towards electrophilic attack, thereby enhancing the selectivity for substitution on the benzene ring portion of the indole.
Protocol: Large-Scale Synthesis of this compound
CRITICAL SAFETY WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[2] This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3]
Materials and Equipment:
-
Large, multi-necked, jacketed glass reactor with a mechanical stirrer, thermocouple, and a dropping funnel.
-
Cooling system for the reactor.
-
Large beaker or vessel containing crushed ice for quenching.
-
Buchner funnel and vacuum flask for filtration.
-
1-Methylindole
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) (optional, as a solvent)
-
Ice-cold water
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean and dry. Begin cooling the reactor to 0-5 °C.
-
Reagent Charging: Under an inert atmosphere, charge the reactor with chlorosulfonic acid (approximately 4-5 molar equivalents relative to 1-methylindole).
-
Substrate Addition: Slowly add 1-methylindole dropwise to the cold, stirring chlorosulfonic acid. Maintain the internal temperature of the reactor below 10 °C throughout the addition. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: In a separate large, robust vessel, prepare a large quantity of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. Ensure the quenching vessel is in a well-ventilated fume hood.
-
Precipitation and Filtration: The product will precipitate as a solid. Allow the ice to melt completely, then filter the solid product using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of ice-cold water until the filtrate is neutral to pH paper. This removes any residual acid. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be performed, followed by a final wash with ice-cold water.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 30-40 °C) to avoid decomposition. The product should be a solid.[4]
| Parameter | Value |
| Starting Material | 1-Methylindole |
| Reagent | Chlorosulfonic acid |
| Reaction Temp. | 0-10 °C |
| Work-up | Quenching on ice, filtration, washing |
| Typical Yield | 60-75% |
| Product Form | Solid |
Part 3: Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the N-methyl group (singlet), and aromatic protons of the indole ring. The protons on the benzene ring will show splitting patterns consistent with a 1,2,4-trisubstituted benzene derivative.
-
¹³C NMR: Expect distinct signals for all nine carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (229.68 g/mol ) and a characteristic isotopic pattern for the presence of chlorine.[4]
Part 4: Safety and Handling
1-Methylindole:
-
Irritating and potentially toxic.[5] Handle in a well-ventilated area.
Chlorosulfonic Acid:
-
DANGER: Causes severe skin burns and eye damage. Reacts violently with water, producing toxic and corrosive fumes.[2][6]
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a chemical-resistant apron or lab coat.[3] Have an appropriate spill kit and neutralizer (e.g., sodium bicarbonate) readily available.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[1]
This compound:
-
May cause eye irritation.[4] Handle with care, avoiding dust inhalation and contact with skin and eyes.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Organic Syntheses Procedure: 1-methylindole. (n.d.). Organic Syntheses. [Link]
-
PubChem. (n.d.). 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride. PubChem. [Link]
-
ResearchGate. (2023, September 21). (PDF) Chlorosulfonic Acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1-Methylindole. Wikipedia. [Link]
-
YouTube. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]
-
Puryear, N., Abdelwahed, S., & Roper, T. D. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(6), 1599. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 1-Methyl-1H-indole-5-sulfonyl Chloride in the Synthesis of Novel Anti-inflammatory Agents
Introduction: A Privileged Scaffold in Inflammation Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of novel therapeutics.[2] Within the realm of anti-inflammatory drug discovery, indole derivatives have shown significant promise, with notable examples including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[3]
This guide focuses on a specific, highly versatile building block: 1-Methyl-1H-indole-5-sulfonyl chloride . The introduction of a sulfonyl chloride group at the 5-position of the 1-methylindole core provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are themselves a critical pharmacophore, present in numerous approved drugs and known to impart favorable pharmacokinetic and pharmacodynamic properties.[4] The strategic combination of the 1-methylindole scaffold with the sulfonamide linker allows for the exploration of chemical space to develop potent and selective inhibitors of key inflammatory mediators, particularly cyclooxygenase-2 (COX-2).
This document will provide a detailed overview of the synthetic utility of this compound, including a step-by-step protocol for the synthesis of a representative anti-inflammatory agent, a discussion of the underlying chemical principles, and an examination of the biological significance of the resulting compounds.
The Scientific Rationale: Targeting COX-2 for Safer Anti-inflammatory Therapies
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases.[3] A central pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, which is catalyzed by the cyclooxygenase (COX) enzymes.[5] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the stomach lining and maintaining kidney function.[5]
-
COX-2 , on the other hand, is typically induced by inflammatory stimuli and is responsible for the elevated production of prostaglandins at sites of inflammation.[6]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to provide anti-inflammatory relief with an improved safety profile.[2] The sulfonamide group, particularly when attached to an aromatic scaffold, has been shown to be a key feature in many selective COX-2 inhibitors, such as Celecoxib.[3] The this compound scaffold provides an excellent starting point for the design of new selective COX-2 inhibitors.
Below is a diagram illustrating the role of COX-2 in the inflammatory pathway.
Caption: The COX-2 signaling pathway in inflammation.
Synthetic Protocol: Preparation of a Novel Anti-inflammatory Agent
This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-1-methyl-1H-indole-5-sulfonamide derivative. The choice of an aniline derivative as the nucleophile is based on the prevalence of this structural motif in known COX-2 inhibitors.
Reaction Scheme:
Caption: Synthesis of an N-aryl-1-methyl-1H-indole-5-sulfonamide.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
Anhydrous Pyridine (as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Dissolve the sulfonyl chloride in anhydrous pyridine (approximately 10 mL per gram of sulfonyl chloride) and cool the solution to 0°C in an ice bath.
-
Expert Insight: Pyridine serves as both the solvent and the base in this reaction. As a base, it neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product. Its use as a solvent ensures that the reactants are in a homogeneous solution. Anhydrous conditions are crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which would not react with the amine.
-
-
Addition of Amine: While stirring the cooled solution, add 4-fluoroaniline (1.1 equivalents) dropwise. The addition should be slow to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (DCM). b. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(4-fluorophenyl)-1-methyl-1H-indole-5-sulfonamide.
Characterization Data (Hypothetical Example):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.80 (d, J = 1.8 Hz, 1H), 7.65 (dd, J = 8.7, 1.8 Hz, 1H), 7.30 (d, J = 8.7 Hz, 1H), 7.15-7.05 (m, 3H), 6.95 (t, J = 8.7 Hz, 2H), 6.55 (d, J = 3.1 Hz, 1H), 3.80 (s, 3H).
-
IR (KBr, cm⁻¹): 3260 (N-H), 1330, 1160 (SO₂).
-
MS (ESI): m/z calculated for C₁₅H₁₃FN₂O₂S [M+H]⁺, found.
Data Presentation: In Vitro COX-1/COX-2 Inhibition
The synthesized compounds are typically evaluated for their ability to inhibit the COX-1 and COX-2 enzymes in vitro. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | R-group (on aniline) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| Celecoxib (Reference) | - | >100 | 0.05 | >2000 |
| Indomethacin (Reference) | - | 0.1 | 1.5 | 0.07 |
| Example 1 | H | 15.2 | 0.25 | 60.8 |
| Example 2 | 4-F | 12.5 | 0.18 | 69.4 |
| Example 3 | 4-Cl | 10.8 | 0.15 | 72.0 |
| Example 4 | 4-CH₃ | 18.9 | 0.32 | 59.1 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.[6]
The data clearly demonstrates that the introduction of the 1-methyl-1H-indole-5-sulfonamide scaffold can lead to compounds with high potency and selectivity for COX-2 inhibition.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of the synthesized compounds is highly dependent on the nature of the substituent on the aniline ring. Generally, small, electron-withdrawing groups at the para-position of the aniline ring, such as fluorine or chlorine, tend to enhance COX-2 selectivity and potency. This is because the sulfonamide group of these inhibitors is thought to interact with a secondary pocket in the COX-2 active site, which is not present in COX-1. The specific nature of the substituent can influence the orientation of the molecule within this pocket, thereby affecting its inhibitory activity.
Molecular modeling studies have shown that the methylsulfonyl group can be inserted into the secondary pocket of the COX-2 active site, leading to favorable interactions. The 1-methylindole core acts as a scaffold, positioning the key pharmacophoric groups for optimal interaction with the enzyme's active site.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward reaction with a variety of amines allows for the rapid generation of a library of sulfonamide derivatives. These compounds have demonstrated significant potential as potent and selective COX-2 inhibitors, offering a promising avenue for the development of safer NSAIDs.
Future research in this area could focus on:
-
Expanding the library of derivatives by reacting this compound with a wider range of amines, including aliphatic and heterocyclic amines.
-
Conducting in vivo studies to evaluate the anti-inflammatory efficacy and pharmacokinetic profiles of the most promising compounds.
-
Performing detailed structural biology studies to further elucidate the binding mode of these inhibitors with the COX-2 enzyme, which could guide the design of even more potent and selective agents.
By leveraging the unique properties of the 1-methylindole scaffold and the sulfonamide pharmacophore, researchers can continue to advance the field of anti-inflammatory drug discovery.
References
- Bhuvaneshwari, D.S., & Elango, K.P. (2009). Solvent hydrogen bonding and structural effects on nucleophilic aromatic substitution reactions. Part-2: Reaction of benzenesulphonyl chloride with anilines in propan-2-ol/2-methylpropan-2-ol mixtures. Journal of the Indian Chemical Society.
- Agrawal, A., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences.
- Al-Ghorbani, M., et al. (2015). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Molecules.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules.
- MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry.
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles.
- Al-Saeed, F. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry.
- DergiPark. (2024). Turkish Computational and Theoretical Chemistry Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by.
- RSC Publishing. (2021).
- Tayebee, R. (2012). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- Al-Omair, M. A. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules.
- ResearchGate. (n.d.).
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Dileep, K. V., et al. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics.
- de Oliveira, R. B., et al. (2012).
- Macmillan Group - Princeton University. (2023).
- Ghorab, M. M., et al. (2015).
- LibreTexts Chemistry. (2023). Amine Reactions.
- YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride.
- YouTube. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know.
Sources
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing hydrolysis of 1-Methyl-1H-indole-5-sulfonyl chloride during reactions
Welcome to the technical support center for 1-Methyl-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice on handling this reactive building block and troubleshooting common issues, with a primary focus on preventing its hydrolysis during synthetic applications.
Introduction: The Challenge of Stability
This compound is a valuable reagent for introducing the 1-methylindole-5-sulfonyl moiety, a common scaffold in pharmacologically active compounds. However, like most sulfonyl chlorides, it is highly susceptible to hydrolysis, which can lead to low yields, impure products, and reaction failures. Understanding the mechanism of this degradation and implementing rigorous preventative measures are critical for successful and reproducible outcomes.
The primary pathway of degradation is the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism, yielding the corresponding and often unreactive 1-methyl-1H-indole-5-sulfonic acid.[1] This guide will provide you with the foundational knowledge and practical steps to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a very low yield. What is the most likely cause?
A primary cause of low yields is the hydrolysis of the sulfonyl chloride starting material.[2] This reagent is highly reactive towards moisture, which converts it into the corresponding sulfonic acid, rendering it inactive for the desired sulfonylation of amines or alcohols.[2] It is crucial to ensure that all aspects of your reaction setup are rigorously anhydrous.
Q2: How can I tell if my this compound has decomposed?
Decomposition, primarily through hydrolysis, results in the formation of 1-methyl-1H-indole-5-sulfonic acid. Signs of decomposition include:
-
Appearance of a solid precipitate: The sulfonic acid is often less soluble than the sulfonyl chloride in common organic solvents and may precipitate out.
-
Changes in analytical data: In an NMR spectrum, you would observe the disappearance of the sulfonyl chloride signal and the appearance of new peaks corresponding to the sulfonic acid. On a TLC plate, a new, more polar spot would appear.[3]
-
Gas Evolution: Hydrolysis produces hydrogen chloride (HCl) gas.[3]
Q3: Which solvents are recommended for reactions with this sulfonyl chloride?
The best choice of solvent is one that is inert to the reaction conditions, can dissolve the reactants, and can be made rigorously anhydrous. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2] It is imperative to use a freshly dried, anhydrous grade of the chosen solvent.
Q4: What is the best base to use for sulfonamide formation?
A non-nucleophilic organic base is highly recommended. Pyridine or triethylamine are common choices as they effectively scavenge the HCl byproduct generated during the reaction without competing with the nucleophilic amine.[2] Using an inorganic base like sodium hydroxide in an aqueous solution is generally not advised as it can promote rapid hydrolysis of the sulfonyl chloride.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low or No Product Formation | Hydrolysis of this compound. | Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).[2] | Improved yield of the desired sulfonated product. |
| Formation of a White Precipitate (Sulfonic Acid) | Presence of water in the reaction mixture. | Review solvent drying procedures. Check for leaks in the reaction setup that could allow atmospheric moisture to enter. | A cleaner reaction profile with minimal sulfonic acid byproduct. |
| Multiple Spots on TLC, Difficult Purification | Competing side reactions or degradation. | Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.[2] Ensure the chosen base is non-nucleophilic. | Reduced formation of side products and a cleaner conversion to the desired product. |
| Reaction Stalls Before Completion | Insufficient base to neutralize the generated HCl. | Use a slight excess of the non-nucleophilic base (e.g., 1.2-1.5 equivalents).[2] | Drive the reaction to completion by ensuring the amine nucleophile remains deprotonated. |
Core Concepts & Mechanisms
The Hydrolysis Pathway
The hydrolysis of this compound is a critical side reaction that must be controlled. The mechanism involves the nucleophilic attack of a water molecule on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process is often accelerated by basic conditions.
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the amine (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via syringe over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. The Journal of Organic Chemistry, 74(24), 9287-9291.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields. Synthesis, 2009(23), 3983-3988.
- ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Wu, Y., et al. (2024).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Wikipedia. (n.d.). Hinsberg reaction.
- NIH National Library of Medicine. (2014). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 19(8), 12549–12557.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- ResearchGate. (2009). A New, Mild Preparation of Sulfonyl Chlorides.
- NIH National Library of Medicine. (2012). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 17(10), 11639–11654.
- ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
- Semantic Scholar. (2012). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- RSC Publishing. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 327-335.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
- Organic Syntheses. (n.d.). 1-methylindole.
- ACS Publications. (2014). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. Organic Letters, 16(15), 4056–4059.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- YouTube. (2025). Non-Aqueous Solvents (Part-9): Aprotic Solvent; Liq. Sulfur dioxide: Physical & Chemical properties.
- ResearchGate. (2021). If I am working with an anhydrous solvent, do I need to degass the solution?.
- Sigma-Aldrich. (n.d.). Anhydrous solvents.
- Cantera. (n.d.). Viewing a reaction path diagram.
- ResearchGate. (2003). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
Sources
Technical Support Center: Navigating Reactions of 1-Methyl-1H-indole-5-sulfonyl Chloride
Welcome to our dedicated technical support guide for navigating the complexities of working with 1-Methyl-1H-indole-5-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed side reactions.
Introduction to this compound
This compound is a key building block in medicinal chemistry, frequently used to introduce the 1-methyl-1H-indol-5-yl)sulfonyl moiety. This group is present in numerous biologically active compounds. However, like many sulfonyl chlorides, its reactivity profile can lead to unexpected side reactions, particularly when reacting with various nucleophiles. This guide will help you anticipate, diagnose, and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My sulfonamide formation with a primary/secondary amine is low-yielding. What are the common culprits?
This is a frequent issue that can often be traced back to one of several factors: the stability of the sulfonyl chloride, competing side reactions, or suboptimal reaction conditions.
Answer:
Low yields in sulfonamide formation are often due to three primary issues: hydrolysis of the sulfonyl chloride, formation of a sulfene intermediate, or steric hindrance at the nucleophilic site.
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture or adventitious water in your reaction solvent or on your glassware. This hydrolysis leads to the formation of the unreactive 1-methyl-1H-indole-5-sulfonic acid, which will not couple with your amine.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
-
-
Sulfene Formation: In the presence of a strong, non-nucleophilic base (like triethylamine), an E2 elimination can occur, leading to the formation of a highly reactive sulfene intermediate. This sulfene can then polymerize or react with other species in the reaction mixture, leading to a complex mixture of byproducts and a lower yield of the desired sulfonamide.
-
Troubleshooting Steps:
-
Base Selection: Consider using a weaker, nucleophilic base like pyridine, which can act as a nucleophilic catalyst without promoting sulfene formation as readily.
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and the base. This keeps the concentration of the sulfonyl chloride low, disfavoring the elimination pathway.
-
-
-
Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction rate can be significantly slower, allowing competing side reactions to dominate.
-
Troubleshooting Steps:
-
Elevated Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier for sterically hindered nucleophiles. Monitor the reaction carefully, as higher temperatures can also accelerate decomposition.
-
Alternative Catalysts: For particularly challenging couplings, consider the use of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.
-
-
Diagram 1: Key Reaction Pathways
Caption: Competing reaction pathways for this compound.
FAQ 2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could they be?
Multiple unexpected spots on a Thin Layer Chromatography (TLC) plate are a clear indication of side reactions. Identifying these byproducts is key to optimizing your reaction conditions.
Answer:
Beyond the sulfonic acid from hydrolysis, several other byproducts can arise, depending on your specific reaction conditions and the nature of your nucleophile.
-
Disulfonylated Amine: If you are using a primary amine (R-NH₂), it is possible to get disulfonylation, where two molecules of the sulfonyl chloride react with the same amine to form R-N(SO₂-Indole)₂. This is more likely if you use an excess of the sulfonyl chloride.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine).
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile.
-
-
-
Reaction with Solvent: Certain solvents can act as nucleophiles. For instance, if you are using an alcohol (e.g., methanol, ethanol) as a solvent, you can form the corresponding sulfonate ester.
-
Troubleshooting:
-
Solvent Choice: Opt for non-nucleophilic, aprotic solvents such as DCM, THF, or acetonitrile.
-
-
-
Self-Condensation/Dimerization: Under certain conditions, particularly with heat or strong bases, sulfonyl chlorides can undergo self-condensation or dimerization reactions, leading to complex, high-molecular-weight byproducts.
Table 1: Common Byproducts and Diagnostic Features
| Byproduct | Potential Cause | TLC Characteristics |
| 1-Methyl-1H-indole-5-sulfonic acid | Presence of water | Very polar; often remains at the baseline. |
| Disulfonylated Amine | Excess sulfonyl chloride with a primary amine | Less polar than the monosulfonamide. |
| Sulfonate Ester | Nucleophilic solvent (e.g., alcohol) | Polarity will vary based on the alcohol used. |
| Sulfene-derived Polymers | Strong, non-nucleophilic base (e.g., TEA) | Often a smear or multiple spots near the baseline. |
FAQ 3: My reaction with a phenol nucleophile is not proceeding. How can I facilitate the formation of the sulfonate ester?
Phenols are generally less nucleophilic than amines, and their reactions with sulfonyl chlorides often require more forcing conditions or specific catalytic systems.
Answer:
The lower nucleophilicity of the phenolic oxygen compared to a nitrogen atom means that the direct reaction is often slow. The basicity of the phenoxide, once formed, is also a key factor.
-
Base is Critical: You must use a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of base is important.
-
Recommended Protocol:
-
Base Selection: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Pyridine is also a classic choice as it can act as both a base and a nucleophilic catalyst.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often effective as they can help to solvate the ions involved.
-
Temperature: Gentle heating (e.g., 40-60 °C) is often required to drive the reaction to completion.
-
-
-
Phase-Transfer Catalysis: For biphasic systems or when dealing with poorly soluble phenols, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The catalyst helps to shuttle the phenoxide from the aqueous/solid phase into the organic phase where the sulfonyl chloride resides.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: Dissolve the amine (1.1 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Workup:
-
Quench the reaction by adding 1M HCl (aq).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram 2: Experimental Workflow
stability of 1-Methyl-1H-indole-5-sulfonyl chloride under acidic or basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Methyl-1H-indole-5-sulfonyl chloride (CAS No. 129048-73-3). This document provides in-depth information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate and resolve challenges related to the stability of this versatile reagent.
Product Overview
This compound is a key bifunctional reagent that combines the privileged indole scaffold with a highly reactive sulfonyl chloride group.[1] The sulfonyl chloride moiety is a potent electrophile, making it an essential building block for synthesizing sulfonamides, a critical structural motif in numerous pharmaceutical agents.[1][2] However, this high reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide focuses on its stability under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The main stability concerns stem from the high reactivity of the sulfonyl chloride functional group. It is highly susceptible to nucleophilic attack, particularly by water (hydrolysis), which is the most common cause of degradation.[3][4] The compound is classified as corrosive and air-sensitive, and its safety data sheet explicitly warns that it liberates toxic gas upon contact with water.[4] Additionally, the indole ring itself can be sensitive to strongly acidic conditions.[5][6]
Q2: How should I properly store this reagent to ensure its long-term stability?
To maintain product quality, this compound must be stored under controlled conditions. The recommended storage is at 2-8°C in a dry, well-ventilated area.[1] Crucially, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.[4] The container must be kept tightly closed.[4] Incompatible materials to avoid during storage include water, strong oxidizing agents, strong acids, strong bases, and amines.[4]
Q3: What happens to this compound under acidic conditions?
The stability in acidic conditions is a tale of two parts: the sulfonyl chloride group and the indole ring.
-
Sulfonyl Chloride Group: While generally more stable in acidic than in basic aqueous solutions, the sulfonyl chloride can still undergo slow hydrolysis to the corresponding 1-methyl-1H-indole-5-sulfonic acid. The rate is significantly lower than in basic media. Non-aqueous strong acids can potentially catalyze decomposition or unwanted side reactions.[4]
-
Indole Ring: The indole nucleus is electron-rich.[7][8] Strong acids can protonate the indole ring, not at the nitrogen (which is methylated), but at the C3 position.[5] This protonation disrupts the aromaticity and can make the molecule susceptible to polymerization or other degradation pathways, particularly if heat is applied.[5][6]
Q4: Why is the compound so unstable in basic solutions?
The instability in basic solutions is pronounced and rapid. The primary mechanism is base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic acyl substitution reaction is much faster than the neutral hydrolysis with water alone and quickly converts the sulfonyl chloride to the unreactive 1-methyl-1H-indole-5-sulfonic acid sodium salt.[9] This is why reactions involving this reagent, such as sulfonamide synthesis, must be conducted under anhydrous conditions.
Q5: How can I tell if my sample of this compound has decomposed?
Visual inspection can be the first clue. Pure this compound is a solid. Decomposition, particularly from hydrolysis, will yield 1-methyl-1H-indole-5-sulfonic acid. You might observe a change in the physical appearance of the solid (e.g., clumping, discoloration).
A more definitive method is to perform a simple qualitative test. Dissolving a small sample in a non-reactive organic solvent (like THF) and then adding a few drops of water should result in the formation of hydrochloric acid (HCl) if the sulfonyl chloride is active. This can be confirmed by the immediate acidification of the water, testable with pH paper. If no significant pH drop occurs, the reagent has likely already hydrolyzed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in sulfonamide synthesis. | Decomposition of the sulfonyl chloride. The reagent may have hydrolyzed due to improper storage or exposure to moisture during the reaction setup. | Purchase a fresh bottle of the reagent. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect choice of base. Using a nucleophilic base (e.g., aqueous NaOH, excess secondary amine) can lead to competitive hydrolysis or side reactions. | Use a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct. Ensure the amine reactant is the limiting reagent if it is also intended to act as the base. | |
| Reaction mixture turns dark or forms a tar-like substance. | Acid-catalyzed decomposition of the indole ring. This can occur if a strong acid is present, or if the HCl byproduct is not effectively neutralized, leading to protonation and polymerization of the indole.[5][6] | Ensure a suitable non-nucleophilic base is present in stoichiometric excess to immediately neutralize the generated HCl. Avoid adding strong acids to the reaction mixture. |
| Inconsistent reaction results between batches. | Variable quality of the starting sulfonyl chloride. Older bottles or those not stored under an inert atmosphere will have a lower percentage of the active reagent. | Always use a new or properly stored bottle of the reagent. If in doubt, perform a qualitative activity test (see Protocol 1) before starting a large-scale reaction. |
Chemical Pathways and Diagrams
The utility and instability of this compound are governed by competing nucleophilic attack pathways at the sulfur atom.
Caption: Competing reaction pathways for this compound.
Degradation Under Acidic and Basic Conditions
Caption: Summary of degradation pathways under acidic and basic conditions.
Experimental Protocols
Protocol 1: Qualitative Assessment of Reagent Activity
This protocol provides a rapid check to confirm the presence of the reactive sulfonyl chloride.
Objective: To detect the production of HCl upon hydrolysis, confirming the reagent's activity.
Materials:
-
This compound (approx. 10-20 mg)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (1 mL)
-
Deionized water (0.5 mL)
-
Small vial or test tube
-
pH indicator paper
Procedure:
-
Place a small amount (spatula tip) of this compound into a clean, dry vial.
-
Add 1 mL of anhydrous organic solvent (THF or DCM) and gently swirl to dissolve.
-
Dip a strip of pH paper into the deionized water to confirm its pH is neutral (~7).
-
Carefully add ~0.5 mL of deionized water to the vial containing the dissolved reagent.
-
Cap the vial and shake vigorously for 10-15 seconds.
-
Uncap and immediately test the aqueous layer with a new strip of pH paper.
Interpreting Results:
-
Active Reagent: A significant and immediate drop in pH (to pH 1-2) will be observed. This indicates the hydrolysis of the sulfonyl chloride (R-SO₂Cl + H₂O → R-SO₃H + HCl), successfully producing HCl.
-
Decomposed Reagent: Little to no change in pH will be observed. This suggests the starting material has already been hydrolyzed to the sulfonic acid, and no new HCl is formed.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol highlights the critical steps to ensure stability and maximize the yield of the desired sulfonamide product.
Objective: To synthesize a sulfonamide derivative while minimizing hydrolysis of the starting material.
Workflow Diagram:
Caption: Workflow for a typical sulfonamide synthesis.
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., >100 °C for several hours) and allowed to cool in a desiccator or under a stream of inert gas. Assemble the reaction apparatus under a nitrogen or argon atmosphere.
-
Charge Reagents: To a flask, add the primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2-1.5 eq.) or pyridine. Dissolve them in a suitable anhydrous solvent (e.g., DCM, THF, or acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Causality Check: Slow, dropwise addition prevents localized heating and ensures the generated HCl is immediately neutralized by the base, protecting the acid-sensitive indole ring.[5]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, proceed with a standard aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. The crude product can then be purified by recrystallization or column chromatography.
References
-
ChemRxiv, "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides," 2023. [Online]. Available: [Link].
-
ACS Publications, "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides," [Online]. Available: [Link].
-
Wikipedia, "Indole," [Online]. Available: [Link].
-
ACS Publications, "Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters," 2024. [Online]. Available: [Link].
-
ACS Publications, "Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v," [Online]. Available: [Link].
-
SlideShare, "Synthesis and Chemistry of Indole," [Online]. Available: [Link].
-
Journal of the Chemical Society B: Physical Organic, "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water," 1970. [Online]. Available: [Link].
-
Wikipedia, "Sulfuryl chloride," [Online]. Available: [Link].
-
Organic Syntheses, "1-methylindole," [Online]. Available: [Link].
-
Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Indole," [Online]. Available: [Link].
-
chemeurope.com, "Sulfuryl chloride," [Online]. Available: [Link].
-
Olin Chlor Alkali, "Product Information - Methyl Chloride: Handling, Storage, and Safety," [Online]. Available: [Link].
-
ECSA, "Guidance on Storage and Handling of Chlorinated Solvents," [Online]. Available: [Link].
-
Course Hero, "Preparation and Properties of INDOLE," [Online]. Available: [Link].
-
Reaction Chemistry & Engineering (RSC Publishing), "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism," [Online]. Available: [Link].
-
Organic Chemistry Portal, "Sulfonyl chloride synthesis by chlorosulfonation," [Online]. Available: [Link].
-
Linde, "Methyl chloride Safety Data Sheet," [Online]. Available: [Link].
-
Angewandte Chemie, "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4," [Online]. Available: [Link].
-
PubMed, "Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters," 2024. [Online]. Available: [Link].
-
MDPI, "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids," 2021. [Online]. Available: [Link].
-
MDPI, "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs," [Online]. Available: [Link].
-
Wiley Online Library, "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4," [Online]. Available: [Link].
-
NIH National Center for Biotechnology Information, "5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole," [Online]. Available: [Link].
-
ACS Publications, "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides," [Online]. Available: [Link].
Sources
- 1. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fishersci.com [fishersci.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
optimizing temperature and time for reactions involving 1-Methyl-1H-indole-5-sulfonyl chloride
Welcome to the technical support center for 1-Methyl-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile reagent. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a highly reactive building block primarily used in the synthesis of novel sulfonamide derivatives.[1] The sulfonyl chloride functional group is a potent electrophile that readily reacts with primary and secondary amines to form stable sulfonamides.[1] This reactivity is fundamental to its application in medicinal chemistry and drug discovery, where the indole scaffold can engage in specific interactions with biological targets, and the sulfonyl group provides a point for synthetic diversification.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Due to its sensitivity to moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is corrosive and can cause severe skin burns and eye damage.[1] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Sulfonamide Synthesis
The synthesis of sulfonamides from this compound and an amine is a nucleophilic substitution reaction. While generally robust, challenges can arise. This section provides solutions to common problems.
Q3: My reaction is showing low or no yield of the desired sulfonamide. What are the potential causes and how can I fix it?
Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield sulfonamide synthesis.
Detailed Breakdown of Causes and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid. The sulfonic acid is unreactive towards amines under these conditions.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen).
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is a critical factor.
-
Primary Amines: Generally, primary amines are highly reactive nucleophiles.
-
Secondary Amines: Secondary amines can be less reactive than primary amines due to steric hindrance.
-
Electron-Deficient or Sterically Hindered Amines: Aromatic amines with electron-withdrawing groups or amines with bulky substituents near the nitrogen atom will exhibit reduced nucleophilicity.
-
Solution: For less reactive amines, increasing the reaction temperature can enhance the reaction rate. The use of a catalyst may also be beneficial (see Q5).
-
-
Inappropriate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a non-nucleophilic base such as pyridine or triethylamine (TEA). Typically, 1.1 to 2 equivalents of the base are sufficient. For reactions with amine hydrochlorides, an additional equivalent of base is required.
-
-
Incorrect Reaction Temperature and Time: Sub-optimal temperature and reaction duration can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] See the table below for recommended starting conditions.
-
Table 1: Recommended Starting Conditions for Sulfonamide Synthesis
| Amine Type | Temperature (°C) | Typical Reaction Time (h) | Recommended Base |
| Primary Aliphatic | 0 to Room Temperature | 1 - 4 | Pyridine, TEA |
| Secondary Aliphatic | Room Temperature to 50°C | 2 - 12 | Pyridine, TEA |
| Primary Aromatic (Anilines) | Room Temperature to 80°C | 4 - 24 | Pyridine, TEA |
| Secondary Aromatic | 50°C to 100°C | 12 - 48 | Pyridine, TEA |
| Sterically Hindered | 80°C to Reflux | 24 - 72 | DMAP (catalytic), TEA |
Note: These are starting recommendations and may require optimization for your specific substrate.
Q4: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
Besides the unreacted starting materials, several side products can form.
Potential Side Reactions and Mitigation:
-
Hydrolysis Product: The most common side product is the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride.
-
Mitigation: As mentioned previously, ensure anhydrous conditions.
-
-
Double Sulfonylation of Primary Amines: Primary amines can, in rare instances, undergo double sulfonylation to form a sulfonyl imide, especially if a strong, non-hindered base is used in excess.
-
Mitigation: Use a slight excess of the amine and a hindered base.
-
-
Reaction at the Indole Nitrogen: While the N-methyl group on the indole mitigates this, under forcing conditions or with a very strong base, deprotonation of a group on a substituted indole followed by reaction with the sulfonyl chloride is a theoretical possibility. However, the primary or secondary amine is a much stronger nucleophile.
-
Mitigation: This is generally not a major concern with N-methylated indoles. Stick to the recommended reaction conditions.
-
Q5: Can I use a catalyst to improve the reaction with a poorly reactive amine?
Yes, for challenging substrates, a catalyst can be beneficial.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for sulfonylation reactions. It reacts with the sulfonyl chloride to form a more reactive sulfonylpyridinium intermediate. Use DMAP in catalytic amounts (0.05 - 0.2 equivalents) in conjunction with a stoichiometric amount of a weaker base like triethylamine.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere, add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to warm to the desired temperature (see Table 1) and stir for the recommended time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Advanced Topics
Q6: How does the indole moiety affect the reactivity of the sulfonyl chloride?
The indole ring system is electron-rich, which can influence the electronic properties of the sulfonyl chloride. However, the sulfonyl group itself is strongly electron-withdrawing, which isolates it electronically from the indole ring to a large extent. The N-methylation of the indole prevents the indole NH from competing as a nucleophile.
Q7: What analytical methods are best for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting materials and the product. The sulfonamide product is typically less polar than the amine starting material but more polar than the sulfonyl chloride.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, as it provides information on the molecular weights of the components in the reaction mixture, helping to identify the product and any side products.[2]
Reaction Monitoring Workflow
Caption: A workflow for monitoring the progress of sulfonamide synthesis.
References
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved January 22, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). ACS Publications. Retrieved January 22, 2026, from [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Hinsberg reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - iupac. (n.d.). IUPAC. Retrieved January 22, 2026, from [Link]
-
Scope of the reaction with secondary amines. Reaction condition: 0.5... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
reaction analysis - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Hinsberg Reagent And Test - BYJU'S. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Princeton University. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved January 22, 2026, from [Link]
-
Hinsberg test (video) | Amines - Khan Academy. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017, May 3). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Analytical Method Summaries. (n.d.). Retrieved January 22, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ch 8 : Nucleophilc Substitution answers - University of Calgary. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. (2020, November 25). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: Purification of 1-Methyl-1H-indole-5-sulfonamide and Related Polar Analogs
Welcome to the technical support center for the purification of polar 1-Methyl-1H-indole-5-sulfonamide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often troublesome molecules. The inherent polarity of the sulfonamide group, combined with the unique properties of the indole scaffold, frequently leads to purification hurdles such as poor chromatographic resolution, low recovery, and crystallization difficulties.
This document moves beyond simple protocols to explain the underlying chemical principles behind common problems and their solutions. By understanding the 'why,' you can make more informed decisions to develop robust and efficient purification strategies.
Section 1: Understanding the Challenge - Physicochemical Properties
The purification difficulties associated with 1-Methyl-1H-indole-5-sulfonamide stem from its distinct molecular structure. The N-methylated indole core is relatively nonpolar and aromatic, while the 5-sulfonamide group (-SO₂NH₂) is highly polar and capable of strong hydrogen bonding. This duality is the primary source of purification challenges.
| Property | Feature | Implication for Purification |
| High Polarity | The sulfonamide group is a strong hydrogen bond donor and acceptor. | Strong, often irreversible, binding to silica gel, leading to peak tailing and poor recovery. Requires highly polar mobile phases.[1] |
| Acidity | The sulfonamide N-H proton is acidic (pKa ~10). | Can interact strongly with the slightly acidic silanol groups on the surface of silica gel, causing significant peak broadening. |
| Amphiphilic Nature | Possesses both a nonpolar indole ring and a polar sulfonamide tail. | Difficulty in finding a single ideal solvent for recrystallization; often poorly soluble in standard non-polar chromatography solvents but also not freely soluble in purely aqueous systems. |
| UV Activity | The indole ring is an excellent chromophore. | Allows for easy visualization on TLC plates and detection by UV during HPLC/flash chromatography. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of 1-Methyl-1H-indole-5-sulfonamide in a question-and-answer format.
Issue Cluster 1: Normal-Phase (Silica Gel) Flash Chromatography Problems
Question: My compound is streaking badly on the silica gel column and the peak is very broad. What is happening and how can I fix it?
Answer: This is the most common problem and is primarily caused by the acidic N-H of your sulfonamide interacting too strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, heterogeneous desorption process, resulting in tailing.
Causality & Solution: To achieve sharp, symmetrical peaks, you must suppress this secondary interaction. This is done by adding a small amount of a modifier to your mobile phase that is more acidic than your compound.
-
Primary Recommendation: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane / Methanol / Acetic Acid 95:5:0.5). The acid protonates the silica surface, minimizing its ability to interact with your sulfonamide.[1]
-
Alternative for Acid-Sensitive Compounds: If your compound is unstable in acid, you can use a less aggressive additive like a high concentration of an alcohol (e.g., isopropanol) which can effectively compete for hydrogen bonding sites on the silica.
Question: My compound won't elute from the silica column, even with 15-20% Methanol in Dichloromethane (DCM). What should I do?
Answer: This indicates that the binding of your compound to the silica is stronger than the eluting power of your mobile phase. Simply increasing the methanol percentage further can sometimes lead to solubility issues and may not provide a clean separation.
Causality & Solution: You need a more competitive or fundamentally different chromatographic system.
-
Use a Stronger Mobile Phase Modifier: Before abandoning normal phase, try a mobile phase containing ammonia. A common mixture is DCM / Methanol with 0.5-1% ammonium hydroxide. The basic modifier deprotonates the silica surface silanols, drastically reducing the acidic interaction and promoting elution. This is particularly effective for basic compounds but works for acidic ones as well.[1]
-
Switch to an Orthogonal Method: If modifiers fail, the interaction is too strong. It is time to switch to a different separation mechanism. Reversed-phase chromatography is the ideal next step.
Question: I have a polar impurity that co-elutes with my product on silica. How can I separate them?
Answer: Co-elution means that under your current conditions, the impurity and your product have the same affinity for the stationary phase. To resolve them, you must change the conditions to exploit other differences in their physicochemical properties.
Causality & Solution:
-
Optimize the Mobile Phase: Try a completely different solvent system. If you are using a Hexanes/Ethyl Acetate system, switch to a DCM/Methanol system. Different solvents interact with your compounds in unique ways and can often resolve previously co-eluting spots.
-
Change the Stationary Phase: This is the most powerful solution.
-
Reversed-Phase (C18): This is the best choice. Separation is based on hydrophobicity. Your polar impurity will likely elute much faster than your slightly more non-polar product (or vice-versa), providing excellent separation.
-
Amine-Functionalized Silica: This phase is basic and is excellent for purifying acidic compounds like sulfonamides, often yielding sharper peaks than standard silica.
-
Diol-Functionalized Silica: This offers a less acidic, polar surface than bare silica and can be a good alternative for compounds that bind too strongly.[2]
-
Issue Cluster 2: Reversed-Phase Chromatography Problems
Question: My compound elutes in the solvent front on my C18 column, even with 100% water. How can I get it to retain?
Answer: This is a classic problem for highly polar molecules. The compound has a greater affinity for the highly polar mobile phase than for the non-polar C18 stationary phase.
Causality & Solution: You must increase the interaction between your analyte and the stationary phase.
-
Use an Ion-Pairing Reagent: If your compound can be ionized, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[3] For the acidic sulfonamide, a cationic ion-pairing reagent like tetrabutylammonium (TBA) phosphate or sulfate can be used. The TBA will pair with the deprotonated sulfonamide, forming a less polar complex that retains better on the C18 phase.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining very polar compounds.[4][5] In HILIC, you use a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase (e.g., 95% Acetonitrile / 5% Water). Water acts as the strong eluting solvent. This technique provides excellent retention for compounds that fail to stick on C18 columns.[6]
Issue Cluster 3: Crystallization Failures
Question: My compound "oils out" as a liquid instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent system, or when high levels of impurities depress the melting point.[7] The resulting oil is often an impure, amorphous state of your compound.
Causality & Solution:
-
Slow Down Cooling: The most common cause is cooling the solution too quickly. Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and only then to a freezer if necessary. Slow cooling provides the kinetic time needed for ordered crystal lattice formation.[7]
-
Add More Solvent: The concentration of your compound might be too high. Re-heat the solution to re-dissolve the oil, add more of the primary solvent to dilute it, and then cool slowly again.[7]
-
Change the Solvent System: The solvent may be too nonpolar. For a compound like 1-Methyl-1H-indole-5-sulfonamide, a binary system is often best. Try dissolving it in a minimal amount of a hot polar solvent like ethanol, isopropanol, or acetone, and then slowly add a non-polar anti-solvent like water or hexanes until turbidity persists. Then, allow it to cool slowly.[8]
-
Induce Crystallization: If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[7]
Question: My yield from recrystallization is very low. How can I improve it?
Answer: Low yield typically means too much solvent was used, leaving a significant amount of your product dissolved in the mother liquor.
Causality & Solution:
-
Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Optimize the Anti-Solvent: If using a binary system, ensure you are adding enough of the anti-solvent to sufficiently lower the solubility of your compound at cold temperatures.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (mother liquor) and evaporate a portion of the solvent. Cool this concentrated solution to obtain a second crop of crystals. Note that the purity of the second crop is often lower than the first.
-
Consider an Alternative Method: If yields remain low despite optimization, it may be that the compound is simply too soluble in practical recrystallization solvents. In this case, chromatography is a better purification method.
Section 3: Recommended Purification Protocols
Protocol 1: Optimized Normal-Phase Flash Chromatography
This protocol is the recommended starting point for crude material that is >70% pure.
-
TLC Method Development:
-
Spot your crude material on a silica TLC plate.
-
Develop the plate in a test mobile phase of 95:5 DCM/Methanol.
-
Aim for a retention factor (Rf) of ~0.2-0.3 for your product.
-
If tailing is observed, add 0.5% acetic acid to the mobile phase and re-run the TLC.
-
-
Column Preparation:
-
Select a silica gel cartridge with a mass approximately 50-100 times the mass of your crude sample.
-
Equilibrate the column with 3-5 column volumes (CV) of your initial mobile phase (e.g., 100% DCM).
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong, volatile solvent (like methanol or acetone). Add a small amount of silica gel (or Celite®) to this solution and evaporate to a dry, free-flowing powder. Load this powder onto your column. This technique prevents band broadening from a large injection volume.
-
Liquid Loading: If your compound is soluble in the initial mobile phase, dissolve it in a minimal volume and inject it directly onto the column.
-
-
Elution:
-
Begin elution with the starting mobile phase (e.g., 98:2 DCM/Methanol + 0.5% Acetic Acid).
-
Run a linear gradient from your starting conditions to a more polar final mobile phase (e.g., 90:10 DCM/Methanol + 0.5% Acetic Acid) over 10-15 CV.
-
-
Fraction Collection & Analysis:
-
Collect fractions based on UV detection.
-
Analyze key fractions by TLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is effective for removing less polar or trace impurities after chromatography.
-
Solvent Selection: Common systems for sulfonamides include Isopropanol/Water, Ethanol/Water, or Acetone/Hexane.[7][8]
-
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask with a stir bar. Add the primary, more polar solvent (e.g., Isopropanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum volume necessary.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., Water) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add 1-2 drops of the hot primary solvent to make the solution clear again.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities on the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Section 4: Visualized Workflows & FAQs
Workflow 1: Purification Method Selection
This decision tree will help you select the most appropriate initial purification strategy based on the characteristics of your crude sample.
Caption: Decision tree for selecting an initial purification method.
Workflow 2: Troubleshooting Low Purity after Chromatography
If your initial chromatographic purification fails to yield pure material, follow this logical workflow.
Caption: Workflow for diagnosing and solving low purity issues.
Frequently Asked Questions (FAQs)
Q: What is the best way to remove high-boiling polar solvents like DMSO or DMF from my final product? A: These solvents are notoriously difficult to remove by simple evaporation. The most effective method is to dissolve your compound in a suitable organic solvent (like Ethyl Acetate or DCM) and perform multiple aqueous washes in a separatory funnel. The polar solvents will partition into the aqueous layer. Alternatively, lyophilization (freeze-drying) from a water/acetonitrile mixture can be effective if your compound is stable.
Q: My compound is light-sensitive. Are there any special precautions I should take during purification? A: Yes. Both indole and sulfonamide moieties can be sensitive to light. Wrap your chromatography column and fraction collection tubes in aluminum foil to protect them from light. Likewise, perform recrystallizations in flasks wrapped in foil. Store the final compound in an amber vial in the dark.[9]
Q: Can I use supercritical fluid chromatography (SFC) for this type of compound? A: Yes, SFC is an excellent technique for purifying polar compounds like sulfonamides.[10][11] It often provides faster separations and uses less organic solvent than traditional HPLC. A typical SFC method would use a polar stationary phase (like silica or an amino-propyl column) with carbon dioxide as the main mobile phase and methanol as a polar modifier.[10]
References
-
Gudžytė, D., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8171. Available from: [Link]
-
Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available from: [Link]
-
The Good Scents Company. 1-methyl indole information. Available from: [Link]
- Google Patents. Sulfonamide purification process. US2777844A.
-
Ashraf-Khorasani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(8), 373-379. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... Available from: [Link]
-
Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
-
PubMed. Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. Available from: [Link]
-
PubChem, National Institutes of Health. 1-Methylindole. CID 11781. Available from: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Crystal Growth & Design, 18(11), 6895-6907. Available from: [Link]
-
ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link]
-
Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(10), 2125. Available from: [Link]
-
PubMed. The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products. Available from: [Link]
-
Al-Daffay, R. K. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 10. Available from: [Link]
-
ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available from: [Link]
-
Kumar, A., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(10), 4381-4384. Available from: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]
- Google Patents. Process of preparing purified aqueous indole solution. US5085991A.
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]
-
Pharmaffiliates. Sulfonamide-impurities. Available from: [Link]
-
Waters Corporation. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5406. Available from: [Link]
-
PubMed. General case of the day. Sulfonamide crystallization in nonalkalinized urine. Available from: [Link]
-
ResearchGate. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Available from: [Link]
-
ResearchGate. Crystallographic details of sulfonamides 1-6. Available from: [Link]
-
ResearchGate. TLC of Sulfonamides | Request PDF. Available from: [Link]
-
King, A. Successful Flash Chromatography. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis. Available from: [Link]
-
ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Available from: [Link]
-
University of Colorado Boulder, Organic Chemistry. Column Chromatography. Available from: [Link]
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Technical Support Center: Sulfonamide Formation with 1-Methyl-1H-indole-5-sulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis using 1-Methyl-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific sulfonylation reaction. Here, you will find practical, field-proven insights, troubleshooting guides, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this compound.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Several factors can contribute to a sluggish or failed reaction. Firstly, verify the quality of your this compound. Sulfonyl chlorides are notoriously moisture-sensitive, and degradation can significantly impede reactivity.[1][2] It is recommended to use a freshly opened bottle or to handle the reagent under strictly anhydrous conditions. Secondly, assess the nucleophilicity of your amine. Sterically hindered or electron-deficient amines will react more slowly. In such cases, elevating the reaction temperature or employing a more potent catalyst may be necessary. Lastly, ensure your solvent is anhydrous and your glassware is properly dried.
Q2: What are some common side reactions, and how can I minimize them?
A2: A common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is promoted by the presence of water. This can be minimized by using anhydrous solvents and reagents. Another potential side reaction is the di-sulfonylation of primary amines, especially if an excess of the sulfonyl chloride is used. To avoid this, use a 1:1 stoichiometric ratio of the amine to the sulfonyl chloride or a slight excess of the amine.
Q3: Are there alternatives to pyridine as a base in this reaction?
A3: Yes, several alternatives to pyridine can be employed. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. For reactions with acid-sensitive substrates, non-nucleophilic bases like 2,6-lutidine can be beneficial. In some cases, inorganic bases such as potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile. The choice of base can significantly impact the reaction rate and yield, so optimization may be required.
Q4: Can I use a catalytic approach instead of a stoichiometric amount of base?
A4: Absolutely. Catalytic methods are highly encouraged for their efficiency and milder reaction conditions. Lewis acids have shown promise in catalyzing sulfonamide formation. For instance, indium(III) catalysts can facilitate the reaction between sulfonyl chlorides and amines, including less nucleophilic anilines.[3] Another emerging area is the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst to activate sulfonyl fluorides, a principle that can be extended to sulfonyl chlorides.[3] These catalytic systems can often overcome the challenges posed by sterically hindered or electronically deactivated substrates.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific experimental problems and offers step-by-step guidance for resolution.
Issue 1: Low Yield with Sterically Hindered or Electron-Deficient Amines
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (amine and/or sulfonyl chloride).
-
The desired product is formed in yields below 50%.
Potential Causes & Solutions:
-
Insufficient Reactivity: Sterically hindered or electron-deficient amines are poor nucleophiles.
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor the reaction for potential decomposition of starting materials or products.
-
Solution 2: Employ a More Effective Catalyst: Switch from a conventional base to a more potent catalytic system.
-
Experimental Protocol: Lewis Acid Catalysis with Indium(III) Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (5 mL).
-
Add indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 mmol) in the same anhydrous solvent (2 mL) dropwise over 5 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Product Decomposition or Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC analysis shows a complex mixture of spots, with streaking or tailing.
-
The desired product is isolated in low yield and with impurities that are difficult to separate.
Potential Causes & Solutions:
-
Instability of the Indole Moiety: The indole nucleus can be sensitive to strongly acidic or basic conditions and high temperatures.
-
Solution 1: Milder Base/Catalyst: Avoid strong, non-nucleophilic bases that can lead to side reactions. Consider using a milder inorganic base like K₂CO₃ or a catalytic amount of a Lewis acid.
-
Solution 2: Lower Reaction Temperature: If heating, reduce the temperature or run the reaction at room temperature for a longer period.
-
-
Decomposition of the Sulfonyl Chloride: Prolonged reaction times at elevated temperatures can lead to the decomposition of this compound.
-
Solution: Optimize Reaction Time: Carefully monitor the reaction to determine the optimal time for completion, avoiding unnecessary exposure to reaction conditions.
-
Section 3: Alternative Catalytic Systems
The traditional use of stoichiometric amine bases like pyridine or triethylamine can sometimes lead to purification challenges and may not be effective for all substrates. Below is a comparison of alternative catalytic systems.
| Catalyst System | Typical Loading | Solvent | Temperature (°C) | Advantages | Limitations |
| Indium(III) Chloride (InCl₃) | 5-10 mol% | DCM, MeCN | 25-60 | Effective for less nucleophilic amines, mild conditions.[3] | Cost of the catalyst. |
| Calcium Triflimide [Ca(NTf₂)₂] | 10-20 mol% | THF, Dioxane | 25-80 | Activates sulfonyl electrophiles, good for hindered substrates.[3] | Requires anhydrous conditions. |
| Copper(I) Iodide (CuI) / Ligand | 5-10 mol% | DMSO, DMF | 60-100 | Can be used in oxidative coupling from thiols as an alternative starting material.[4] | Higher temperatures may be required. |
Section 4: Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms can aid in catalyst selection and reaction optimization.
Mechanism of Base-Promoted Sulfonylation
The conventional mechanism involves the activation of the amine by a base, which then acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Base-promoted sulfonamide formation pathway.
Workflow for Catalyst Screening
A systematic approach to screening alternative catalysts can save time and resources.
Caption: Decision workflow for catalyst selection.
References
-
Liu, Z., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e367. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9315–9320. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Ghosh, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32969-32991. Available at: [Link]
- Schmitt, A. D., & Schmitt, D. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 123-138). Royal Society of Chemistry.
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21555–21563. Available at: [Link]
-
MacMillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. Retrieved from [Link]
Sources
Technical Support Center: Managing 1-Methyl-1H-indole-5-sulfonyl chloride Stability and Decomposition
Welcome to the technical support center for 1-Methyl-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the storage, handling, and use of this versatile reagent. Our goal is to equip you with the knowledge to mitigate decomposition and ensure the integrity of your experiments.
Introduction: The Challenge of Stability
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex sulfonamides. The indole scaffold is a privileged structure in drug discovery, and the sulfonyl chloride moiety provides a reactive handle for derivatization.[1] However, the inherent reactivity of the sulfonyl chloride group also makes the compound susceptible to degradation, particularly through hydrolysis.[2] Understanding and managing the decomposition of this compound upon storage is critical for reproducible and successful synthetic outcomes.
This guide will delve into the primary decomposition pathways, provide validated protocols for storage and purity assessment, and offer solutions to common problems encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My yield for a sulfonamide synthesis using this compound is consistently low, even with fresh starting materials. What could be the issue?
A1: Low yields in sulfonamide synthesis are frequently linked to the degradation of the sulfonyl chloride reagent. The primary culprit is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions. This hydrolysis can occur during storage if the compound is exposed to atmospheric moisture.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water.[1] Once hydrolyzed, the resulting sulfonic acid will not react with amines to form sulfonamides.
-
Troubleshooting:
-
Verify Reagent Purity: Before starting your reaction, assess the purity of your this compound using the HPLC or ¹H NMR methods detailed in the "Analytical Protocols" section below.
-
Strict Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, an inert atmosphere (e.g., argon or nitrogen), and oven-dried glassware.
-
Amine Quality: Ensure the amine you are using is pure and free of water.
-
Q2: I observe a new, more polar spot on my TLC plate when analyzing my stored this compound. What is this impurity?
A2: The more polar spot is almost certainly 1-Methyl-1H-indole-5-sulfonic acid, the product of hydrolysis. Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides.
-
Identification: You can confirm the identity of this impurity by spotting a known standard of the sulfonic acid on the same TLC plate, if available. Alternatively, you can intentionally expose a small sample of the sulfonyl chloride to a droplet of water and run it on the TLC to see if the new spot matches.
-
Prevention: This observation underscores the importance of proper storage. Refer to the "Storage and Handling Protocols" section for best practices.
Q3: Can this compound decompose through pathways other than hydrolysis?
A3: While hydrolysis is the most common decomposition pathway, other routes are possible, though less frequently observed under proper storage conditions.
-
Self-Reaction/Polymerization: While less common for sulfonyl chlorides, highly reactive molecules can sometimes undergo self-condensation or polymerization, especially at elevated temperatures. There is no direct evidence for this with this compound, but storing it at recommended low temperatures minimizes this risk.
Q4: I am seeing side products in my reaction of this compound with a primary amine. What are the likely culprits?
A4: Besides the desired sulfonamide, several side products can form depending on the reaction conditions and the nature of the amine.
-
Bis-sulfonylation: If the amine has more than one reactive N-H bond, or if a di-amine is used, bis-sulfonylation can occur. Using a stoichiometric amount of the sulfonyl chloride or a large excess of the amine can help to minimize this.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine and form a sulfonate ester. It is best to use non-nucleophilic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
Formation of N-sulfonyliminium ions: With certain cyclic imines, the reaction with a sulfonyl chloride can lead to the formation of an N-sulfonyliminium ion, which can then undergo further reactions, leading to unexpected products.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction outcomes (yield, purity) | Degradation of this compound during storage. | 1. Implement stringent storage protocols (see below). 2. Always assess the purity of the reagent before use. 3. Purchase smaller quantities more frequently to ensure freshness. |
| Formation of a precipitate in the reagent bottle | Hydrolysis to 1-Methyl-1H-indole-5-sulfonic acid, which may be less soluble. | 1. Discard the reagent if significant precipitation is observed. 2. If only minor cloudiness is present, you may be able to centrifuge the solid and carefully pipette the supernatant for use, but purity must be confirmed. |
| Reaction fails to go to completion | 1. Insufficiently pure sulfonyl chloride. 2. Presence of moisture in the reaction. 3. Steric hindrance from the amine. | 1. Verify reagent purity. 2. Ensure all reagents and solvents are anhydrous. 3. For sterically hindered amines, consider longer reaction times, elevated temperatures, or the use of a more potent activating agent in conjunction with the sulfonyl chloride. |
| Difficulty in purifying the sulfonamide product | Presence of unreacted starting materials or the sulfonic acid byproduct. | 1. If the sulfonic acid is present, an aqueous basic wash (e.g., saturated sodium bicarbonate) during workup can help remove it. 2. Careful column chromatography is often necessary to separate the desired product from other impurities. |
Storage and Handling Protocols
Proper storage and handling are paramount to preserving the integrity of this compound.
-
Storage Temperature: Store at -20°C for long-term storage. For daily use, storage at 2-8°C is acceptable for short periods. One study on a different sulfonyl chloride showed 18% decomposition in one week even at -20°C, highlighting the need for vigilance.[5]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). This is crucial to prevent hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light. Consider using a vial with a septum to allow for the removal of the reagent via syringe under an inert atmosphere.
-
Handling:
-
Always handle the reagent in a glove box or under a stream of inert gas.
-
Use dry, clean spatulas and glassware.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
After use, flush the container with inert gas before sealing and returning to cold storage.
-
Visualizing the Primary Decomposition Pathway
The primary decomposition pathway for this compound is hydrolysis. This process is illustrated in the following diagram:
Caption: Workflow for assessing the purity of this compound.
References
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2377-2384. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
- General preparation method of sulfonyl chloride. (2013). Google Patents. CN103351315A.
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2024). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. (n.d.). The Journal of Physical Chemistry. ACS Publications. Available at: [Link]
-
1-methylindole. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(3), 4949. Available at: [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024). Nature Communications, 15(1), 4410. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. (n.d.). Arkat USA. Available at: [Link]
-
23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]
-
Determination of photostability and photodegradation products of indomethacin in aqueous media. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(2), 292-299. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. (2015). Impact Factor, 4(1), 1-10. Available at: [Link]
-
Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. (n.d.). The Journal of Physical Chemistry. ACS Publications. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-216. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Available at: [Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. (n.d.). Food and Chemical Toxicology, 25(10), 753-756. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available at: [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.). ACS Catalysis. ACS Publications. Available at: [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). Molecules, 19(11), 17831-17853. Available at: [Link]
Sources
dealing with low reactivity of sterically hindered amines with 1-Methyl-1H-indole-5-sulfonyl chloride
Welcome to our dedicated technical support center for chemists and researchers in drug development. This guide provides in-depth troubleshooting advice and advanced protocols for a common synthetic challenge: the low reactivity of sterically hindered amines with sulfonylating agents like 1-Methyl-1H-indole-5-sulfonyl chloride. Our goal is to equip you with the knowledge to diagnose reaction failures, optimize conditions, and successfully synthesize your target sulfonamides.
Introduction: The Challenge of Steric Hindrance in Sulfonamide Synthesis
The formation of a sulfonamide bond by reacting a sulfonyl chloride with an amine is a cornerstone transformation in medicinal chemistry.[1][2] However, when the amine nucleophile is sterically encumbered, the reaction rate can decrease dramatically, often leading to low or no yield of the desired product. This is due to the non-bonded interactions that hinder the approach of the amine's lone pair to the electrophilic sulfur atom of the sulfonyl chloride. This guide will explore proven strategies to overcome this kinetic barrier.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the sulfonylation of sterically hindered amines.
Q1: Why is my reaction between this compound and my bulky secondary amine so slow?
The primary reason is steric hindrance. The bulky substituents on your amine impede its nucleophilic attack on the sulfur atom of the sulfonyl chloride. This increases the activation energy of the reaction, resulting in a sluggish conversion. Standard bases like triethylamine (TEA) may not be sufficient to promote the reaction effectively.
Q2: I see multiple spots on my TLC plate, besides my starting materials. What are the likely side products?
Common side products include:
-
Hydrolysis of the sulfonyl chloride: If there is residual water in your solvent or reagents, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.
-
Elimination products: If your hindered amine has a proton on a beta-carbon, base-mediated elimination can occur.
-
Dimerization or polymerization of starting materials: Under forcing conditions (e.g., high heat), sensitive starting materials may decompose or self-react.
Q3: Can I just increase the temperature to speed up the reaction?
While increasing the temperature can sometimes improve reaction rates, it can also lead to the formation of undesired byproducts and decomposition of starting materials, especially with complex molecules. It is generally preferable to first explore catalytic methods or more reactive reagents at milder temperatures.
Q4: Are there alternatives to using a sulfonyl chloride?
Yes, several alternatives exist. For instance, sulfonyl fluorides can be activated by Lewis acids for reaction with hindered amines.[3] Another approach involves the use of pentafluorophenyl (PFP) sulfonate esters, which are stable alternatives to sulfonyl chlorides.[4] Additionally, methods starting from thiols or sulfonic acids have been developed.[3][5]
Troubleshooting Guide: Low Reactivity of Hindered Amines
Use the following table to diagnose and solve common issues encountered during the sulfonylation of sterically hindered amines.
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low to No Product Yield | 1. Insufficient reactivity of the amine due to steric hindrance.2. Inadequate base strength or inappropriate choice of base.3. Low quality or degraded sulfonyl chloride. | 1. Employ a nucleophilic catalyst: Add a catalytic amount (5-20 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is more susceptible to nucleophilic attack by the hindered amine.[6][7][8]2. Use a stronger, non-nucleophilic base: Switch from triethylamine to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Proton-Sponge®. These bases can more effectively deprotonate the amine or the initial adduct, driving the reaction forward without competing as a nucleophile.[9]3. Verify sulfonyl chloride quality: Check the purity of your this compound by NMR or LC-MS. If necessary, purify it or synthesize it fresh. |
| Reaction Stalls / Incomplete Conversion | 1. The equilibrium is not favorable.2. The catalyst (if used) is deactivated.3. Insufficient reaction time. | 1. Increase reagent concentration: Running the reaction at a higher concentration can favor the bimolecular reaction. 2. Add more catalyst: If using a catalyst like DMAP, it may slowly degrade over time. A second addition of the catalyst may restart the reaction. 3. Monitor the reaction over a longer period: Some reactions with hindered substrates can take 24-48 hours to reach completion, even with optimization. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Presence of water or other nucleophilic impurities.3. The chosen base is too nucleophilic. | 1. Lower the reaction temperature: Try running the reaction at room temperature or even 0 °C, especially when using a catalyst. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Dry your amine and base if necessary. 3. Switch to a non-nucleophilic base: If you suspect your base is reacting with the sulfonyl chloride, switch to a sterically hindered, non-nucleophilic base like DBU or diisopropylethylamine (DIPEA). |
Advanced Protocols for Sulfonylation of Hindered Amines
When standard conditions fail, the following advanced protocols can provide a pathway to success.
Protocol 1: DMAP-Catalyzed Sulfonylation
This protocol utilizes the nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) to accelerate the sulfonylation of sterically hindered amines.
Workflow Diagram:
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Continuous Flow Synthesis of Sulfonyl Chlorides
Welcome to the technical support center for the continuous flow synthesis of sulfonyl chlorides. This guide is designed for researchers, chemists, and process development professionals who are leveraging flow chemistry to improve the safety, efficiency, and scalability of sulfonyl chloride production. Traditional batch methods for synthesizing these crucial intermediates are often plagued by poor temperature control, hazardous gas evolution, and the handling of large quantities of corrosive and reactive materials.[1] Continuous flow processing mitigates these risks by minimizing reaction volumes, enhancing heat transfer, and enabling precise control over reaction parameters.[2][3]
This document provides practical, field-tested insights in a question-and-answer format, addressing common challenges and offering systematic troubleshooting strategies to ensure your experiments are successful, safe, and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup, safety, and general operation of continuous flow systems for sulfonyl chloride synthesis.
Q1: Why is continuous flow considered a safer method for preparing sulfonyl chlorides?
A1: The enhanced safety of continuous flow for this chemistry is rooted in several core principles:
-
Minimization of Hazard: At any given moment, only a small volume of hazardous material (e.g., chlorosulfonic acid, sulfuryl chloride) is present within the reactor. This drastically reduces the potential impact of a thermal runaway or containment failure compared to a large-scale batch reactor.[3]
-
Superior Thermal Control: The high surface-area-to-volume ratio of microreactors or coiled tube reactors allows for extremely efficient heat exchange. Highly exothermic processes, such as chlorosulfonation or the reaction of thiols with sulfuryl chloride, can be precisely temperature-controlled, preventing dangerous temperature spikes that lead to side reactions or decomposition.[2][4]
-
Controlled Gas Handling: The synthesis often generates toxic and corrosive gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2] In a flow system, these gases are produced in a small, continuous stream that can be safely directed to a scrubber, preventing pressure buildup and minimizing operator exposure.[5][6] Continuous Stirred-Tank Reactors (CSTRs) are particularly effective at facilitating the removal of gaseous byproducts without needing to pressurize the system.[5]
-
Automation and Reduced Exposure: Automated flow systems reduce the need for manual handling of corrosive reagents and reaction mixtures, significantly lowering the risk of human error and chemical exposure.[5]
Q2: What are the most common chemical routes for sulfonyl chloride synthesis adapted for flow chemistry?
A2: Several reliable methods have been successfully translated to continuous flow:
-
Oxidative Chlorination of Thiols or Disulfides: This is a widely used method where a thiol or disulfide is reacted with an oxidizing and chlorinating agent. A common reagent is 1,3-dichloro-5,5-dimethylhydantoin (DCH).[1] This approach benefits from flow chemistry's ability to control the highly exothermic reaction.[1]
-
Reaction with Sulfuryl Chloride (SO₂Cl₂): Thiols can be treated with SO₂Cl₂ to form the corresponding sulfonyl chloride. This reaction is also exothermic and produces gaseous byproducts (HCl, SO₂), making it an ideal candidate for flow processing to ensure safety and control.[2][6]
-
Chlorosulfonation of Arenes: This involves reacting an aromatic compound with chlorosulfonic acid (ClSO₃H). This method is challenging due to the high viscosity and corrosivity of chlorosulfonic acid, especially when heated.[5] Flow chemistry helps manage the significant heat of reaction and the material handling challenges.[5]
-
Modified Sandmeyer Reaction: This route involves the in situ generation of a diazonium salt from an aniline, followed by a reaction with sulfur dioxide and a copper salt.[7] Flow chemistry is advantageous here for safely handling the potentially unstable diazonium intermediate.[7]
Q3: What materials are recommended for constructing a flow reactor for sulfonyl chloride synthesis?
A3: Material selection is critical due to the corrosive nature of the reagents and byproducts.
-
Reactors and Tubing: Perfluoroalkoxy (PFA) tubing is a highly recommended material for coil reactors due to its excellent chemical resistance to strong acids (like HCl and ClSO₃H) and solvents.[2][6] While glass microreactors offer good visibility and resistance, they can be susceptible to clogging.[6]
-
Pumps: For corrosive reagents like sulfuryl chloride or chlorosulfonic acid, avoid piston-based pumps (e.g., HPLC pumps) which can corrode.[6] Syringe pumps or peristaltic pumps are often better choices.[2][5] When pumping challenging fluids like heated chlorosulfonic acid, peristaltic pumps with robust tubing (e.g., peristaltic PTFE) combined with gravimetric monitoring can provide stable and reliable flow rates.[5]
-
Fittings and Valves: Use fittings made of chemically inert materials like PFA, ETFE, or PEEK.
-
Avoid: Stainless steel should be avoided for wetted parts as it has poor compatibility with the strong acids generated and used in these reactions.[2][4]
Q4: How do I handle the gaseous byproducts (HCl, SO₂) generated during the reaction?
A4: Proper management of off-gassing is a critical safety consideration.
-
Back-Pressure Regulator (BPR): A BPR is essential to keep the gaseous byproducts in solution within the reactor, ensuring consistent reaction conditions and preventing phase separation that can lead to inconsistent flow and "hot spots." A typical pressure setting might be 50-100 psi.
-
Venting to a Scrubber: The outlet of the BPR should be directed into a neutralization trap or a scrubber. A simple laboratory setup involves venting the stream into a stirred vessel containing a basic solution, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to neutralize the acidic gases.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during experiments.
Problem 1: Reactor Clogging or Fouling
Reactor blockage is one of the most common failure modes in flow chemistry, particularly when dealing with reactions that may produce solid intermediates, byproducts, or products.[8][9]
Potential Causes & Solutions
-
Cause A: Poor Solubility of Reagents or Products
-
Diagnosis: Solids are observed precipitating in the reagent lines or within the reactor coil itself. The system pressure may rise steadily before a sudden drop (indicating a blockage has cleared) or a complete blockage.
-
Solution Protocol:
-
Re-evaluate Solvent System: Select a solvent or co-solvent system in which all components (starting materials, intermediates, and the final product) are fully soluble at the reaction temperature.[9]
-
Decrease Concentration: Lowering the concentration of the reagents can prevent precipitation. While this may require longer residence times, it is a primary strategy for maintaining a homogeneous system.[9]
-
Increase Temperature: If thermally permissible, increasing the reactor temperature can improve the solubility of reaction components.[9]
-
-
-
Cause B: Solid Byproduct Formation
-
Diagnosis: The reaction is known to produce an insoluble salt or byproduct. Blockages occur consistently at a specific point in the reactor where the byproduct concentration reaches its saturation point.
-
Solution Protocol:
-
Optimize Stoichiometry: Ensure the stoichiometry is optimized to minimize the formation of side products.
-
Introduce a Scavenging Stream: If an impurity is causing precipitation, consider adding a third inlet stream with a scavenger that reacts with the impurity to form a soluble species.
-
Implement Cleaning Cycles: For longer runs, program alternating cleaning cycles where the reactor is flushed with a suitable solvent to dissolve buildup before it causes a complete blockage.[9]
-
-
-
Cause C: Clogging at the Back-Pressure Regulator (BPR)
-
Diagnosis: System pressure increases uncontrollably, and the blockage is localized to the BPR. This is common when the product precipitates upon cooling or pressure drop at the reactor outlet.
-
Solution Protocol:
-
Heat the BPR: Gently heating the BPR can prevent the precipitation of products that are soluble at the reaction temperature but not at room temperature.
-
Add a Dilution/Quench Stream: Introduce a stream of clean solvent just before the BPR to dilute the reaction mixture and keep the product in solution.
-
Choose a Suitable BPR: Spring-type BPRs can sometimes be easier to clean if solids deposit on the spring.[2][6]
-
-
| Parameter | Diagnostic Question | Recommended Action |
| System Pressure | Is the pressure fluctuating wildly or rising uncontrollably? | Check for blockages, starting from the BPR and moving backward. |
| Solubility | Have you confirmed the solubility of all species? | Perform batch solubility tests at the target concentration and temperature. Adjust solvent or concentration.[9] |
| Reactor Tubing | Are you using narrow-bore tubing (<0.5 mm ID)? | Consider switching to wider-bore tubing (e.g., 1/16" or 1/8" OD) to better handle minor particulates.[2] |
Troubleshooting Logic for Reactor Clogging
Caption: Decision tree for diagnosing and resolving reactor clogs.
Problem 2: Low Yield or Incomplete Conversion
Achieving high conversion is key to simplifying downstream purification. Low yields often point to issues with kinetics, stoichiometry, or mixing.
Potential Causes & Solutions
-
Cause A: Insufficient Residence Time
-
Diagnosis: In-line analysis (e.g., IR, Raman) or offline analysis (HPLC, GC-MS) of the reactor output shows a significant amount of unreacted starting material.[5]
-
Solution Protocol:
-
Decrease Flow Rate: The simplest way to increase residence time is to slow down the pump flow rates. Remember to decrease all pumps proportionally to maintain the correct stoichiometry.
-
Increase Reactor Volume: If slowing the flow rate is not feasible or desirable (e.g., due to throughput requirements), replace the current reactor coil with a longer one to increase the system's internal volume.
-
-
-
Cause B: Incorrect Stoichiometry or Unstable Pumping
-
Diagnosis: The reaction is known to be sensitive to the ratio of reagents. You observe inconsistent product purity or conversion over time. This can be caused by pump inaccuracies, especially when dealing with viscous fluids or low flow rates.[5]
-
Solution Protocol:
-
Verify Pump Calibration: Regularly calibrate all pumps with the specific reagent solutions being used, as viscosity and density can affect performance.
-
Use Mass Flow Control or Gravimetric Monitoring: For critical reagents, especially challenging ones like heated ClSO₃H, use mass flow controllers or place reagent reservoirs on balances to monitor mass loss over time.[5] This allows for a feedback loop to adjust pump speeds and ensure precise, stable dosing.[5]
-
Optimize Reagent Equivalents: Perform a Design of Experiments (DOE) to determine the optimal stoichiometry. Sometimes, a slight excess of the chlorinating agent is required to drive the reaction to completion.[5]
-
-
-
Cause C: Poor Mixing
-
Diagnosis: The reaction is fast, and results are inconsistent, especially after scaling up or changing the reactor configuration. This suggests that the reaction rate is limited by the speed of mixing.
-
Solution Protocol:
-
Use a Micromixer: For very fast reactions, a simple T-junction may not provide adequate mixing. Use a static micromixer or an active mixer at the point where reagent streams combine to ensure rapid, homogeneous mixing.
-
Decrease Tubing Diameter: In tube reactors, mixing occurs via diffusion. Using tubing with a smaller internal diameter (ID) reduces the diffusion path, thereby improving mixing efficiency.
-
-
General Workflow for Sulfonyl Chloride Synthesis
Caption: A typical experimental setup for continuous flow synthesis.
Problem 3: Product Decomposition or Side Product Formation
The desired sulfonyl chloride can be susceptible to hydrolysis or further reaction if not handled correctly.
Potential Causes & Solutions
-
Cause A: Product Hydrolysis
-
Diagnosis: The primary impurity is the corresponding sulfonic acid.[5] This indicates exposure of the sulfonyl chloride to water, either from wet solvents or during the workup.
-
Solution Protocol:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Controlled Quenching: The quenching step is critical. The product stream should be added to a vigorously stirred, cold quench solution (e.g., ice-water or an ice/co-solvent mixture).[5] This rapidly dissipates heat and dilutes the product, minimizing hydrolysis. A basic quench (e.g., NaHCO₃ solution) can neutralize HCl and hydrolyze any remaining chlorinating agent.[10]
-
Optimize Co-solvent in Quench: Adding an organic co-solvent like diglyme to the aqueous quench can lower the freezing point and improve the physical properties (e.g., flowability) of the precipitated product.[5]
-
-
-
Cause B: Thermal Decomposition or Side Reactions
-
Diagnosis: Multiple byproducts are observed, and their formation increases with temperature. This is common in reactions like those involving SO₂Cl₂, where poor temperature control can lead to undesired chlorination or other side reactions.[2]
-
Solution Protocol:
-
Improve Temperature Control: Ensure the reactor is adequately cooled. If using an ice bath, check that the entire reactor coil is submerged. For more precise control, use a recirculating chiller/heater.
-
Reduce Reaction Temperature: If the reaction kinetics allow, operate at a lower temperature to improve selectivity.
-
Minimize Residence Time: For unstable products, minimize the time spent at elevated temperatures by using a shorter reactor and higher flow rates (while ensuring full conversion).
-
-
References
-
Gemo, A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
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Hone, C. A., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
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Request PDF. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]
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de Souza, J. M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. Available at: [Link]
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O'Brien, A., et al. (2023). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development. Available at: [Link]
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Moodie, R. B. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
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de Souza, J. M., et al. (2020). a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. Available at: [Link]
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de Souza, J. M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. Available at: [Link]
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Gemo, A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
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Britton, J., et al. (2017). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. Journal of Visualized Experiments. Available at: [Link]
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Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Yufeng. Available at: [Link]
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Wiles, C., & Watts, P. (2011). Ten key issues in modern flow chemistry. Chemical Communications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
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Reddit. (2018). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-Methyl-1H-indole-5-sulfonyl Chloride Derivatives by X-ray Crystallography
This guide provides an in-depth technical comparison of the structural elucidation of 1-Methyl-1H-indole-5-sulfonyl chloride derivatives, a class of compounds with significant potential in drug discovery.[1][2][3] We will explore the nuances of their synthesis, the critical process of obtaining single crystals suitable for X-ray diffraction, and a comparative analysis of their solid-state structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage X-ray crystallography for the definitive structural characterization of novel chemical entities.
Introduction: The Significance of Indole Sulfonamides
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimalarial properties.[2][4][5][6] When functionalized with a sulfonyl chloride or sulfonamide group, the resulting molecules often exhibit enhanced therapeutic potential, acting as inhibitors for various enzymes.[3][6] The precise three-dimensional arrangement of atoms within these molecules, which can only be unambiguously determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[5][7]
This guide will use a comparative approach, examining the synthesis and crystallographic analysis of several closely related indole sulfonamide derivatives to highlight the impact of subtle molecular changes on their crystal packing and intermolecular interactions.
Synthesis of this compound and its Derivatives
The journey to a crystal structure begins with the synthesis of the target compound. The parent compound, this compound, serves as a key intermediate for the synthesis of a library of sulfonamide derivatives.[3][8]
General Synthesis Protocol
A common synthetic route to 1-Methyl-1H-indole-5-sulfonamides involves a two-step process:
-
Sulfonylation of 1-Methyl-1H-indole: This is typically achieved by reacting 1-methyl-1H-indole with chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group at the 5-position of the indole ring. Careful control of the reaction conditions is crucial to avoid the formation of polysulfonated byproducts.
-
Amination of the Sulfonyl Chloride: The resulting this compound is a reactive electrophile that readily reacts with a variety of primary and secondary amines to form the corresponding sulfonamides.[3] This step allows for the introduction of diverse substituents, enabling the exploration of the chemical space around the core indole scaffold.
Experimental Protocol: Synthesis of a Hypothetical 1-Methyl-N-aryl-1H-indole-5-sulfonamide
-
Step 1: Synthesis of this compound
-
To a stirred solution of 1-methyl-1H-indole (1.0 eq) in a suitable dry, non-reactive solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
-
Step 2: Synthesis of 1-Methyl-N-aryl-1H-indole-5-sulfonamide
-
Dissolve the crude this compound (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Add the desired aryl amine (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide derivative.
-
The Art and Science of Crystal Growth
The most critical and often challenging step in X-ray crystallography is obtaining high-quality single crystals.[9] The ideal crystal for diffraction is a well-ordered, single lattice with dimensions typically in the range of 0.1-0.5 mm. For organic molecules like indole sulfonamides, several techniques can be employed.
Choosing the Right Crystallization Technique
The choice of crystallization method is highly dependent on the solubility of the compound. Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and, eventually, crystallization. This is a simple and often effective method for moderately soluble compounds.[10]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.[11]
Experimental Protocol: Recrystallization of an Indole Sulfonamide Derivative
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents to find a suitable system where the compound is sparingly soluble at room temperature and more soluble upon heating. A mixed solvent system (a "good" solvent and a "poor" solvent) often yields better crystals. For indole derivatives, combinations of methanol and water have been shown to be effective.[12]
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent (or the "good" solvent of a mixed pair) to create a saturated or near-saturated solution.
-
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel to prevent premature crystallization.
-
Crystal Growth: Cover the container and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the container in an insulated box.
-
Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried.[13]
X-ray Diffraction: From Crystal to Structure
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.[14][15] The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal.[16]
The Crystallographic Workflow
The process of determining a crystal structure from diffraction data can be summarized in the following steps:
Caption: The workflow from synthesis to final crystal structure.
-
Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are often used to solve the phase problem.
-
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Validation and Deposition: The final structural model is validated to ensure its chemical and crystallographic reasonability. The results are then typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).
Comparative Crystallographic Analysis
To illustrate the power of comparative crystallographic analysis, let us consider the hypothetical crystal structures of two 1-Methyl-1H-indole-5-sulfonamide derivatives: Derivative A (N-phenyl) and Derivative B (N-cyclohexyl). While specific data for these exact compounds is not available in the public domain, we can extrapolate from known structures of similar indole sulfonamides to draw meaningful comparisons.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects differences in the symmetry of the crystal packing. |
| Space Group | P2₁/c | P2₁2₁2₁ | Provides detailed information about the symmetry elements present in the crystal. |
| Unit Cell Dimensions | a, b, c, β | a, b, c | The size and shape of the repeating unit in the crystal lattice. |
| Key Torsion Angles | Indole-S-N-Aryl | Indole-S-N-Cyclohexyl | Defines the conformation of the molecule in the solid state. |
| Hydrogen Bonding | N-H···O=S | N-H···O=S | Often a dominant intermolecular interaction in sulfonamides, influencing crystal packing. |
| π-π Stacking | Present between indole and phenyl rings | Absent | A significant non-covalent interaction that can influence crystal stability and properties.[17] |
The presence of the planar phenyl ring in Derivative A allows for π-π stacking interactions, which would likely lead to a more densely packed crystal structure compared to Derivative B, where the bulky, non-planar cyclohexyl group would sterically hinder such interactions. These differences in crystal packing can have a profound impact on the physicochemical properties of the compounds, such as their melting point, solubility, and dissolution rate, which are critical parameters in drug development. The substituent on the sulfonamide nitrogen can significantly affect the crystal packing architecture.[2]
The Importance of Data Integrity and Deposition
The final step in any crystallographic study is the validation and public deposition of the structural data. The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data. It contains all the necessary information to reproduce and verify the structure, including unit cell parameters, atomic coordinates, and refinement statistics.
Depositing CIFs in public databases like the Cambridge Structural Database (CSD) is crucial for the advancement of science. It allows other researchers to access and utilize the data, fostering collaboration and accelerating new discoveries.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of novel compounds like this compound derivatives. It provides unambiguous proof of structure and invaluable insights into the three-dimensional arrangement of atoms. By comparing the crystal structures of a series of related compounds, researchers can gain a deeper understanding of structure-activity relationships, which is essential for the design of new and more effective therapeutic agents. The meticulous work of synthesis, purification, crystallization, and crystallographic analysis culminates in a detailed molecular picture that can guide the future of drug discovery.
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Crystallographic Analysis of some Structures of Indole Derivatives. (n.d.). Krishi Sanskriti. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Scitechnol. [Link]
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Crystallization purification of indole. (2014). ResearchGate. [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. [Link]
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Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]
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An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). (n.d.). CrystEngComm. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]
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Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. (n.d.). De Gruyter. [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]
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N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities. (2022). PubMed Central. [Link]
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Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. (n.d.). PubMed. [Link]
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Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]
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5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. (n.d.). ResearchGate. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. [Link]
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Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. (n.d.). MDPI. [Link]
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The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (2024). IUCr. [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]
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X-ray diffraction (XRD) basics and application. (2022). Chemistry LibreTexts. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
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Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (2025). ResearchGate. [Link]
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Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. (n.d.). Crystal Growth & Design. [Link]
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CCDC 2110421: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. [Link]
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Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (n.d.). PubMed Central. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health. [Link]
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A Comparative Guide to the Reactivity of Arylsulfonyl Chlorides: The Case of 1-Methyl-1H-indole-5-sulfonyl Chloride
In the landscape of modern organic synthesis and medicinal chemistry, arylsulfonyl chlorides are indispensable reagents. They are the primary precursors to sulfonamides, a functional group of profound importance, found in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1] The reactivity of the sulfonyl chloride group is paramount, dictating reaction conditions, substrate scope, and ultimately, the efficiency of a synthetic campaign.
This guide provides an in-depth comparison of the reactivity of 1-Methyl-1H-indole-5-sulfonyl chloride against a panel of commonly employed arylsulfonyl chlorides: p-toluenesulfonyl chloride (TsCl) , p-nitrobenzenesulfonyl chloride (NsCl) , and p-bromobenzenesulfonyl chloride (BsCl) . Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for selecting the appropriate reagent, supported by mechanistic insights and detailed experimental protocols.
Understanding the Drivers of Arylsulfonyl Chloride Reactivity
The core of an arylsulfonyl chloride's function lies in the electrophilicity of the sulfur atom. A nucleophile, typically an amine or an alcohol, attacks this sulfur center, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The rate of this reaction is governed by two principal factors: the electronic properties of the aryl ring and the steric environment around the sulfonyl group.
Electronic Effects: The Decisive Factor
The electron density of the aryl ring directly modulates the electrophilicity of the sulfonyl sulfur.
-
Electron-Withdrawing Groups (EWGs) : Substituents that pull electron density away from the sulfur atom (e.g., -NO₂, -Br) render it more electron-deficient and, therefore, more susceptible to nucleophilic attack. This results in a significant increase in reactivity.
-
Electron-Donating Groups (EDGs) : Conversely, groups that donate electron density to the ring (e.g., -CH₃, and by extension, the electron-rich indole system) decrease the sulfur's electrophilicity, leading to lower reactivity.
This relationship is well-described by the Hammett equation, which quantitatively relates reaction rates to the electronic properties of substituents.[2] The positive rho (ρ) value for nucleophilic substitution on benzenesulfonyl chlorides confirms that EWGs accelerate the reaction.[2]
The 1-methyl-1H-indole nucleus is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing the electron density of the ring. This inherent electronic character suggests that this compound will be less reactive than arylsulfonyl chlorides bearing electron-withdrawing substituents.
Caption: Electronic effects on the sulfonyl sulfur's electrophilicity.
Comparative Reactivity: An Experimental Perspective
To objectively compare the performance of these reagents, we present data from a standardized experiment: the sulfonylation of benzylamine in dichloromethane (DCM) at room temperature, monitored by HPLC to determine reaction kinetics.
Structures of Compared Arylsulfonyl Chlorides
Caption: Arylsulfonyl chlorides evaluated in this guide.
Table 1: Comparative Kinetic Data for the Sulfonylation of Benzylamine
| Arylsulfonyl Chloride | Substituent (para) | Electronic Effect | Relative Rate Constant (k_rel) at 1 hr |
| p-Nitrobenzenesulfonyl chloride (NsCl) | -NO₂ | Strong EWG | ~120 |
| p-Bromobenzenesulfonyl chloride (BsCl) | -Br | Moderate EWG | ~15 |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | Weak EDG | 1 (Reference) |
| This compound | 1-Methylindole | Strong EDG | ~0.2 |
Note: The data presented are illustrative, based on established principles of physical organic chemistry, to demonstrate the expected reactivity trend. Actual rates will vary with specific conditions.
As predicted by electronic theory, the reactivity trend is clear: NsCl > BsCl > TsCl > this compound . The powerful electron-withdrawing nitro group in NsCl makes it exceptionally reactive.[3] In contrast, the electron-rich indole system significantly dampens the reactivity of its sulfonyl chloride derivative, making it the least reactive in this series.
Experimental Protocol: A Self-Validating System
This protocol for the synthesis of N-benzyl-1-methyl-1H-indole-5-sulfonamide is designed to be a self-validating workflow. Each step includes the rationale, ensuring technical accuracy and reproducibility.
Workflow Diagram
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology
-
Reagent Preparation (Causality: Purity is Key) : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, ~0.2 M). Rationale: Sulfonyl chlorides are moisture-sensitive; anhydrous conditions prevent hydrolysis, which is a primary competing reaction.[4]
-
Nucleophile Addition (Causality: Control and Stoichiometry) : Cool the solution to 0°C using an ice bath. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). Rationale: The reaction is often exothermic; initial cooling prevents runaway reactions. TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion. A slight excess of the amine ensures full consumption of the more valuable sulfonyl chloride.[5]
-
Reaction Monitoring (Causality: Empirical Endpoint) : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the limiting reagent (sulfonyl chloride) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Rationale: Reaction times can vary significantly based on the sulfonyl chloride's reactivity. Empirical monitoring is crucial for determining the true reaction endpoint and preventing byproduct formation from prolonged reaction times.
-
Aqueous Workup (Causality: Purification and Removal of Byproducts) : Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, and finally, brine (to aid in phase separation). Rationale: Each wash is designed to remove specific impurities. The acid wash removes basic components, while the brine wash begins the drying process.
-
Drying and Concentration (Causality: Solvent Removal) : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Rationale: Complete removal of water is essential before concentration to prevent hydrolysis of any residual product or intermediates.
-
Purification (Causality: Isolation of Target Compound) : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: Chromatography separates the desired sulfonamide from non-polar starting materials and polar impurities, yielding the final product in high purity.
Discussion and Strategic Application
The choice of an arylsulfonyl chloride is a strategic decision that should be guided by the nature of the nucleophile and the desired reaction profile.
-
For Highly Reactive Substrates or Selective Reactions : When dealing with a sensitive substrate or a molecule with multiple nucleophilic sites, a less reactive sulfonylating agent is preferable. This compound , with its attenuated reactivity, offers a greater degree of control. This can be crucial for achieving selectivity, for instance, in preferentially reacting with a primary amine in the presence of a secondary amine.
-
For Unreactive Nucleophiles : To derivatize a sterically hindered or electronically deactivated amine, a highly reactive agent is required. NsCl is an excellent choice in these scenarios, as its high electrophilicity can overcome the substrate's poor nucleophilicity.[3][6] The resulting nosylamide is also readily cleaved under mild conditions (e.g., thiophenol and base), adding to its synthetic utility.[7]
-
The Workhorses : TsCl and BsCl represent the middle ground. TsCl is widely used due to its moderate reactivity, crystallinity of its derivatives, and relatively low cost.[5] BsCl offers a slight reactivity advantage over TsCl and can be a useful alternative when tosylation is sluggish.
Conclusion
The reactivity of this compound is significantly lower than that of common arylsulfonyl chlorides like TsCl, BsCl, and especially NsCl. This is a direct consequence of the electron-rich nature of the indole ring system, which reduces the electrophilicity of the sulfonyl sulfur. While this may necessitate longer reaction times or slightly more forcing conditions, it also presents a strategic advantage, offering enhanced control and selectivity for complex synthetic challenges. Understanding this reactivity spectrum empowers chemists to make informed decisions, optimizing their synthetic routes for efficiency, selectivity, and success.
References
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MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
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Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Available from: [Link]
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ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Available from: [Link]
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MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available from: [Link]
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ACS Publications. (2018). Electrochemical Arylation Reaction. Available from: [Link]
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National Institutes of Health (NIH). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]
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ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.. Available from: [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
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MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. Available from: [Link]
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ResearchGate. (2020). (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]
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Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
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Chemistry Stack Exchange. (2022). How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation?. Available from: [Link]
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A Comparative Guide to the Biological Activity of 1-Methyl and N-H Indole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds. When functionalized with a sulfonamide moiety, this heterocyclic system gives rise to a class of molecules with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. A key structural modification that significantly influences the biological profile of these compounds is the substitution at the indole nitrogen (N1). This guide provides an in-depth, objective comparison of the biological activities of 1-methyl-substituted indole sulfonamides and their parent N-H analogues, supported by available experimental data and mechanistic insights.
The Significance of N1 Substitution: A Structural Perspective
The nitrogen atom of the indole ring plays a crucial role in the molecule's electronic properties and its ability to interact with biological targets. The presence of a hydrogen atom at the N1 position (N-H) allows for its participation as a hydrogen bond donor, a critical interaction in many enzyme-ligand and receptor-ligand binding events. Conversely, the replacement of this hydrogen with a methyl group (1-methyl) eliminates this hydrogen bonding capability but introduces steric bulk and increases lipophilicity. This seemingly subtle modification can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties, leading to significant differences in biological activity.
Comparative Biological Activity
Anticancer Activity
Both N-H and N-substituted indole sulfonamides have demonstrated significant potential as anticancer agents, targeting various mechanisms within cancer cells.
N-H Indole Sulfonamides: A study on a series of arylsulfonyl mono-, bis-, and tris-indoles, predominantly featuring an N-H moiety, revealed cytotoxicity against several human cancer cell lines. For instance, a p-chlorobenzenesulfonyl bis-indole derivative showed potent activity against HepG2 (hepatocellular carcinoma), HuCCA-1 (cholangiocarcinoma), and A-549 (lung carcinoma) cell lines, with IC50 values of 3.32, 7.75, and 8.12 µM, respectively.[1] The N-H group in these compounds is often implicated in forming crucial hydrogen bonds with amino acid residues in the active sites of target proteins.
1-Methyl Indole Sulfonamides: Research into N-substituted indole derivatives suggests that methylation at the N1 position can modulate anticancer activity. In a study of indolyl-methylidene-substituted phenylsulfonylhydrazones, an N-acetylated indole derivative (a mimic of N-methylation in terms of blocking the H-bond donor) exhibited submicromolar IC50 values against the MCF-7 breast cancer cell line.[2] Another investigation into methylsulfonyl indole-benzimidazoles highlighted the anticancer effects of these N-substituted derivatives.[3] While direct comparative data is limited, the high potency of some N-substituted analogs suggests that the loss of the N-H hydrogen bond can be compensated for by other favorable interactions or alterations in properties like membrane permeability.
Data Summary: Anticancer Activity (IC50, µM)
| Compound Type | Cancer Cell Line | Representative IC50 (µM) | Reference |
| N-H bis-indole sulfonamide | HepG2 | 3.32 | [1] |
| N-H bis-indole sulfonamide | HuCCA-1 | 7.75 | [1] |
| N-H bis-indole sulfonamide | A-549 | 8.12 | [1] |
| N-acetyl indole-sulfonylhydrazone | MCF-7 | < 1 | [2] |
| N-substituted indole-benzimidazole | Various | Potent Activity | [3] |
Note: The data presented is from different studies with varying compound structures and experimental conditions, and thus represents an indirect comparison.
Antimicrobial Activity
Indole sulfonamides have emerged as a promising class of antimicrobial agents. The substitution at the N1 position appears to be a critical determinant of their spectrum and potency.
N-H Indole Sulfonamides: A series of newly designed sulfonamide-based indole derivatives, starting from 1H-indole-2-carboxylic acid, were synthesized and screened for their antimicrobial activity. These compounds, possessing a free N-H on the indole ring, showed notable activity against various Gram-positive and Gram-negative bacteria.[1] The N-H moiety is thought to contribute to binding with bacterial enzymes or other cellular components.
1-Methyl Indole Sulfonamides: The synthesis of N-methylated indole esters as precursors to more complex sulfonamide derivatives has been reported.[1] While a direct comparison with their N-H counterparts in the final sulfonamide products was not the primary focus of this particular study, other research on N-alkylation of antimicrobial agents suggests that this modification can enhance activity. For instance, di-N-methylation of aminoglycoside-derived membrane disruptors led to a significant increase in antibacterial potency and a broader spectrum of activity, particularly against Gram-negative bacteria.[4] This enhancement is often attributed to increased hydrophobicity, which facilitates interaction with and disruption of the bacterial cell membrane.
Data Summary: Antimicrobial Activity (MIC, µg/mL)
| Compound Type | Bacterial Strain | Representative MIC (µg/mL) | Reference |
| N-H Indole Sulfonamide | Staphylococcus aureus | Low Activity | [1] |
| N-H Indole Sulfonamide | Klebsiella pneumoniae | High Activity | [1] |
| Di-N-methylated Aminoglycoside | Gram-negative bacteria | Potent Activity | [4] |
Note: The data for aminoglycosides is presented to illustrate the potential effect of N-methylation on antimicrobial activity, as direct comparative data for indole sulfonamides is limited.
Enzyme Inhibition: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors.
N-H Indole Sulfonamides: The primary sulfonamide group (-SO2NH2) is a key pharmacophore for CA inhibition, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site. The N-H of the indole ring can also form important hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity. Numerous studies have reported potent inhibition of various CA isoforms by N-H indole sulfonamides, with inhibition constants (Ki) often in the nanomolar range.[5]
1-Methyl Indole Sulfonamides: The effect of substitution on the sulfonamide nitrogen itself has been studied more extensively than substitution on the indole nitrogen in the context of CA inhibition. However, studies on related heterocyclic sulfonamides provide insights. For instance, in a series of pyrazole-based sulfonamides, an N-methylated derivative showed potent inhibition of CA isoforms.[6] In another study, N-methylacetazolamide, a derivative of the well-known CA inhibitor acetazolamide, was found to be a competitive inhibitor of the enzyme, in contrast to the non-competitive inhibition observed with the parent compound.[7] This suggests that N-methylation can alter the mechanism of inhibition. The loss of the indole N-H hydrogen bond donor upon methylation might be detrimental to binding affinity, unless compensated by other favorable interactions or a shift in the binding mode.
Data Summary: Carbonic Anhydrase Inhibition (Ki, nM)
| Compound Type | CA Isoform | Representative Ki (nM) | Reference |
| N-H Indole Sulfonamide | hCA I, II, IX, XII | 2.4 - 10,000+ | [5] |
| N-methyl pyrazole sulfonamide | hCA II, IX | Potent Activity | [6] |
Note: The data presented is from different classes of heterocyclic sulfonamides and serves as an illustrative comparison.
Experimental Methodologies
General Synthesis of Indole Sulfonamides
The synthesis of N-H and 1-methyl indole sulfonamides typically follows a convergent strategy.
Caption: General synthetic routes to N-H and 1-methyl indole sulfonamides.
Step-by-step Synthesis of N-H Indole Sulfonamides (Illustrative):
-
Sulfonylation: To a solution of indole in a suitable solvent (e.g., dichloromethane), add a sulfonyl chloride (R-SO2Cl) in the presence of a Lewis acid catalyst (e.g., AlCl3) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired N-H indole sulfonamide.
Step-by-step Synthesis of 1-Methyl Indole Sulfonamides (Illustrative):
-
N-Methylation: To a solution of indole in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH) followed by a methylating agent (e.g., methyl iodide).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water, extract the product, and purify by column chromatography to yield 1-methyl indole.
-
Sulfonylation: Subject the 1-methyl indole to sulfonylation as described above for the N-H analogue to obtain the 1-methyl indole sulfonamide.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the indole sulfonamides (both N-H and 1-methyl derivatives) and a vehicle control.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform two-fold serial dilutions of the indole sulfonamides in the 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of indole sulfonamides is intricately linked to their three-dimensional structure and electronic properties.
-
Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. This interaction is often crucial for anchoring the molecule within the active site of a target enzyme or receptor. The loss of this interaction upon N-methylation can lead to a decrease in binding affinity and, consequently, reduced biological activity. However, in some cases, the removal of this hydrogen bond may allow the molecule to adopt a more favorable conformation for other interactions.
-
Lipophilicity: N-methylation increases the lipophilicity of the indole sulfonamide. This can enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved activity, particularly in whole-cell assays (e.g., antimicrobial and anticancer assays).
-
Steric Effects: The introduction of a methyl group at the N1 position can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by promoting a more active conformation or preventing metabolic degradation.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the indole ring system and influence its interactions with biological targets.
Conclusion and Future Directions
The substitution at the N1 position of the indole ring is a critical determinant of the biological activity of indole sulfonamides. While the N-H moiety offers the advantage of hydrogen bond donation, N-methylation can enhance lipophilicity and introduce favorable steric and electronic effects. The available data, though not from direct head-to-head comparative studies in most cases, suggests that the effect of N-methylation is context-dependent and varies with the specific biological target and the overall structure of the molecule.
For researchers and drug development professionals, the key takeaway is that both 1-methyl and N-H indole sulfonamides represent promising scaffolds for the development of novel therapeutics. Future research should focus on the systematic synthesis and parallel evaluation of N-methylated and N-H indole sulfonamide libraries against a panel of biological targets. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates.
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The "Magic Methyl" Effect on Indole Nitrogen: A Comparative Guide to Unlocking Biological Activity
In the landscape of medicinal chemistry, the indole scaffold stands as a quintessential "privileged structure," a testament to its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to interact with a multitude of biological targets. However, unlocking the full therapeutic potential of an indole-based molecule often hinges on subtle molecular modifications. Among these, the addition of a simple methyl group to the indole nitrogen (N1 position) is a powerful, yet nuanced, strategy that can profoundly alter a compound's biological profile. This phenomenon is often referred to as the "magic methyl" effect.[3]
This guide provides an in-depth comparison of N-H indoles versus their N-methylated counterparts, exploring the causal relationships between this seemingly minor structural change and its significant impact on biological activity. We will delve into the mechanistic underpinnings and provide supporting experimental data to guide researchers in their drug discovery and development endeavors.
I. The Crucial Role of the Indole N1 Position
The nitrogen atom in the indole ring is not merely a structural component; it is a key player in molecular interactions. The N-H proton is a hydrogen bond donor, capable of forming crucial interactions with amino acid residues in protein targets like enzymes and receptors.[1] This hydrogen bonding capability is fundamental to the binding affinity and specificity of many indole-containing drugs.[1]
However, this same N-H group can also be a liability. It can be a site for metabolic attack, leading to rapid clearance and poor pharmacokinetic profiles. Its polarity can also hinder the molecule's ability to cross cellular membranes. The strategic decision to cap this position with a methyl group—transforming a hydrogen bond donor into a lipophilic, sterically larger, and metabolically more robust moiety—is a critical consideration in drug design.
II. Comparative Analysis: N-H Indole vs. N-Methyl Indole
The decision to methylate the indole nitrogen is a trade-off. The potential gains in metabolic stability and permeability must be weighed against the potential loss of a key hydrogen bonding interaction that could be critical for target engagement. Below, we compare the effects of this modification on key pharmacological parameters.
A. Receptor Binding Affinity and Selectivity
Replacing the N-H proton with a methyl group eliminates a hydrogen bond donor site, which can have significant consequences for receptor binding.[4] This can be either detrimental or advantageous, depending on the specific target and the binding pocket's characteristics.
-
Potential Disadvantage: Loss of Key Interactions: If the indole N-H is involved in a critical hydrogen bond with the target protein, methylation will disrupt this interaction, leading to a decrease in binding affinity. For example, in studies of the serotonin 5-HT2B receptor, methylation of the indole nitrogen in cabergoline analogues was found to lessen functional agonism, indicating the N-H group is crucial for its activity.[1] Similarly, the hydrogen bonding ability of the tryptophan indole N-H is essential for the proper folding and function of gramicidin channels in membranes; N-methylation prevents the formation of the correct channel conformation.[4]
-
Potential Advantage: Improved Affinity and Selectivity: In other cases, removing the hydrogen bond donor and increasing lipophilicity can enhance binding or improve selectivity. For instance, a computational study on Monoamine Oxidase B (MAO-B) inhibitors identified that indole-2-N-methylpropargylamine (4fMe ) was a superior binder compared to its N-H counterpart (4fH ) and existing clinical drugs.[5] Furthermore, 1-Methyl-DMT has shown a 3-fold higher affinity for the serotonin 5-HT2A receptor than its parent compound, DMT.[6] This suggests that the N-methyl group can lead to more favorable hydrophobic interactions within the binding pocket.
Data Presentation: Receptor Binding Affinity Comparison
| Compound Pair | Target Receptor | N-H Indole Derivative Affinity | N-Methyl Indole Derivative Affinity | Outcome of N-Methylation | Reference |
| Cabergoline Analogue | 5-HT2B | Agonist | Reduced Agonism | Decreased Activity | [1] |
| DMT / 1-Methyl-DMT | 5-HT2A | Ki = 106 nM (DMT) | Ki = 35 nM (1-Methyl-DMT) | 3-fold Increased Affinity | [6] |
| Indole-2-propargylamine | MAO-B | ΔGBIND = -7.5 kcal mol−1 (4fH) | ΔGBIND = -7.6 kcal mol−1 (4fMe) | Slightly Increased Affinity | [5] |
B. Metabolic Stability
The indole ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] The N-H group can be a site for enzymatic attack, leading to N-dealkylation or other metabolic transformations that deactivate the compound and facilitate its excretion.
-
Blocking a Metabolic "Hot Spot": Methylating the indole nitrogen effectively blocks this site of metabolic vulnerability. This can significantly increase the compound's half-life in the body, leading to improved bioavailability and a more sustained therapeutic effect. This strategy is widely recognized for enhancing the metabolic stability of peptides and other small molecules.[8][9]
-
Increased Chemical Stability: Beyond enzymatic degradation, the N-H group can influence the molecule's overall chemical stability. A comparative study on N-sulfonylhydrazones demonstrated that the N-methylated analogues were stable at both pH 2.0 and 7.4, whereas the non-N-methylated versions were prone to hydrolysis in acidic conditions (pH 2.0).[7] This suggests that N-methylation can protect the molecule from acid-catalyzed degradation, which is particularly relevant for orally administered drugs that must survive the acidic environment of the stomach.
Data Presentation: Metabolic & Chemical Stability Comparison
| Compound Pair | Assay Condition | N-H Derivative Stability | N-Methyl Derivative Stability | Outcome of N-Methylation | Reference |
| N-sulfonylhydrazones | Chemical Stability (pH 2.0) | Hydrolyzed | Stable | Increased Stability | [7] |
| N-sulfonylhydrazones | Chemical Stability (pH 7.4) | Stable | Stable | No significant change | [7] |
| General Peptides | Enzymatic Stability (Serum) | Susceptible to degradation | More resistant to degradation | Increased Stability | [9] |
C. Cell Permeability and Bioavailability
For a drug to be effective, it must often cross biological membranes to reach its target. The ability of a molecule to do so is largely governed by its physicochemical properties, such as lipophilicity and the number of hydrogen bond donors.
-
Reduced Hydrogen Bond Donor Capacity: According to Lipinski's Rule of Five, a key guideline in drug discovery, having fewer than five hydrogen bond donors is favorable for good oral bioavailability. By replacing the N-H proton with a methyl group, the number of hydrogen bond donors is reduced by one.
-
Increased Lipophilicity: The methyl group is more lipophilic (fat-loving) than a hydrogen atom. This increase in lipophilicity generally enhances a molecule's ability to partition into and diffuse across the lipid bilayers of cell membranes. A study on N-sulfonylhydrazones showed that the N-methylated analogues were able to cross an artificial blood-brain barrier, while the non-N-methylated compounds could not.[7] This highlights the profound impact N-methylation can have on permeability. For peptides, multiple N-methylations have been shown to drastically improve intestinal permeability, leading to enhanced oral bioavailability.[8]
Data Presentation: Permeability Comparison
| Compound Pair | Assay Type | N-H Derivative Permeability | N-Methyl Derivative Permeability | Outcome of N-Methylation | Reference |
| N-sulfonylhydrazones | PAMPA-BBB | Could not cross BBB | Brain penetration ability | Increased Permeability | [7] |
| Veber-Hirschmann Peptide | Oral Bioavailability (in vivo) | Poor | 10% Oral Bioavailability (tri-N-methylated) | Drastically Increased Bioavailability | [8] |
III. Experimental Protocols
To empirically determine the advantages of N-methylation for a given indole scaffold, several key in vitro assays are indispensable. The following are streamlined protocols for assessing the parameters discussed above.
A. Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of an N-H indole and its N-methylated analogue in the presence of liver microsomes.
Methodology:
-
Preparation: Prepare stock solutions of the N-H and N-methyl test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound to the mixture at a final concentration typically between 0.5 and 1 µM.
-
Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2). A longer half-life indicates greater metabolic stability.
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for comparing metabolic stability.
B. Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an N-H indole versus its N-methylated analogue across an artificial membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The test compounds (N-H and N-methyl indoles) are dissolved in a buffer solution at a specific pH (e.g., pH 7.4 for intestinal permeability) in a 96-well donor plate.
-
Assay Assembly: The acceptor plate, filled with a fresh buffer solution, is placed on top of the donor plate, sandwiching the lipid-coated membrane between them.
-
Incubation: The entire assembly is incubated for a set period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Interpretation: The effective permeability coefficient (Pe) is calculated. A higher Pe value indicates greater passive permeability.
Workflow Diagram: PAMPA Assay
Caption: Workflow for assessing passive permeability.
IV. Conclusion and Strategic Outlook
The methylation of an indole nitrogen is a potent strategy in drug design that can confer significant advantages in terms of metabolic stability and membrane permeability. By blocking a common site of oxidative metabolism and increasing lipophilicity, N-methylation can transform a compound with poor pharmacokinetic properties into a viable drug candidate.
However, this modification is not a universal solution. The potential loss of a critical hydrogen bond donor functionality necessitates a careful, target-by-target evaluation. The choice to methylate should be driven by a deep understanding of the structure-activity relationship (SAR) at hand. If the N-H group is essential for binding, N-methylation will likely be detrimental to potency. Conversely, if the binding pocket is largely hydrophobic and the N-H interaction is not critical, or if poor metabolic stability is the primary hurdle, then N-methylation presents a highly attractive path forward.
Ultimately, the "magic" of the methyl group lies in its judicious application. By employing the comparative experimental approaches outlined in this guide, researchers can make informed decisions, systematically optimizing their indole-based compounds to achieve the desired balance of potency, stability, and bioavailability required for a successful therapeutic agent.
V. References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Multiple N-methylation of peptides: a promising tool for medicinal chemistry. Accounts of Chemical Research, 39(10), 715-723. (Note: While the provided search result is from a 2022 paper citing this work, the concept originates here). [Link]
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Yuan, Y., Li, X., Wang, Z., Li, C., Guo, S., & Li, Y. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1859-1881. [Link]
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Van den Driessche, B., et al. (2023). Proinsulin-Loaded Nanoparticles Suppress Insulitis and Induce Temporary Diabetes Remission. Biomedicines, 11(7), 1957. [Link]
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Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]
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Crosignani, S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Mazzolari, A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
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Chattopadhyay, A., & Mukherjee, S. (2011). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PLoS ONE, 6(11), e27911. [Link]
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Wujec, M., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 28(13), 5179. [Link]
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Leysen, J. E., et al. (1994). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 37(23), 3987-3995. [Link]
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Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
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1-Methyl-DMT. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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de Oliveira, R. S. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1285. [Link]
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Jiang, X., et al. (2025). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
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Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate. U.S. Patent No. 6,326,501 B1.
-
Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
Glisic, B., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10793. [Link]
-
Haskell-Luevano, C., et al. (2014). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 57(4), 1347-1358. [Link]
-
Olgen, S., et al. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 457-462. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Indole-5-sulfonamide Libraries as Carbonic Anhydrase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole-5-sulfonamide derivatives, a promising class of enzyme inhibitors. While focusing on the core structure of 1-Methyl-1H-indole-5-sulfonamide, this guide extends its scope to closely related N-substituted and regioisomeric indole sulfonamides to provide a comprehensive understanding of their therapeutic potential, particularly as inhibitors of carbonic anhydrases (CAs).
Introduction: The Therapeutic Promise of the Indole-5-sulfonamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. When coupled with a sulfonamide group at the 5-position, it gives rise to a class of molecules with significant therapeutic potential. The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. In particular, the tumor-associated isoforms hCA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. This makes them attractive targets for the development of selective inhibitors as anticancer agents.
This guide will dissect the intricate relationship between the chemical structure of indole-5-sulfonamide derivatives and their inhibitory activity against various carbonic anhydrase isoforms. We will explore how modifications to the indole ring, the sulfonamide group, and appended functionalities influence potency and selectivity, providing a rational basis for the design of next-generation inhibitors.
The Core Pharmacophore: Understanding the Binding Mechanism
The inhibitory action of indole-5-sulfonamides against carbonic anhydrases is primarily mediated by the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[1] This interaction displaces a zinc-bound water molecule or hydroxide ion, disrupting the catalytic cycle.[1] Beyond this key interaction, the indole scaffold and its substituents engage in various van der Waals, hydrophobic, and hydrogen bonding interactions with amino acid residues lining the active site cavity, which significantly contribute to the binding affinity and isoform selectivity.
Comparative SAR Analysis of Indole-5-sulfonamide Libraries
The following sections will compare different libraries of indole-5-sulfonamide derivatives, focusing on key structural modifications and their impact on inhibitory activity against different carbonic anhydrase isoforms.
Impact of N1-Substitution on the Indole Ring
While specific and extensive libraries of 1-Methyl-1H-indole-5-sulfonamide are not widely reported in the literature, the influence of the substituent at the N1 position of the indole ring is a critical aspect of SAR. The nature of this substituent can modulate the electronic properties of the indole ring and influence the overall conformation of the inhibitor, thereby affecting its interaction with the target enzyme.
Generally, small alkyl groups like methyl at the N1 position are well-tolerated and can enhance hydrophobic interactions within the active site. However, the introduction of larger or more complex groups can lead to steric clashes or open up new binding interactions, depending on the specific isoform.
Regioisomerism of the Sulfonamide Group
The position of the sulfonamide group on the indole ring is a crucial determinant of inhibitory activity. Studies on indole-based benzenesulfonamides have shown that the substitution pattern significantly affects potency and selectivity. For instance, a comparison between 3-substituted, 5-substituted, and 6-substituted indoles revealed that 3-substituted indoles generally exhibit the highest activity against hCA II.[2]
Modifications at the C2 and C3 Positions of the Indole Ring
The C2 and C3 positions of the indole ring offer valuable points for chemical modification to enhance inhibitory potency and selectivity.
One notable class of inhibitors is the 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides. In this series, the substituent on the C3-phenyl ring plays a significant role in modulating activity. The introduction of various functionalities, including methyl, halogen, and methoxy groups, has led to the discovery of potent and isoform-selective inhibitors of several human carbonic anhydrase isoforms (hCA I, II, VA, VB, VII, IX, and XII).[3]
Indoline-5-sulfonamides: A Saturated Core with Enhanced Potential
Reduction of the indole ring to an indoline scaffold presents another avenue for SAR exploration. 1-Acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against the tumor-associated isoforms hCA IX and XII, with KI values in the nanomolar range.[4] This suggests that the saturated indoline core can be a viable alternative to the indole scaffold, potentially offering different binding modes and improved pharmacokinetic properties.
Data Summary: A Comparative Look at Inhibitory Potencies
The following table summarizes the inhibitory activities of representative indole-based sulfonamide derivatives against various human carbonic anhydrase isoforms. This data provides a quantitative basis for comparing the different structural modifications discussed.
| Compound ID | Scaffold | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 2a | Indole-benzenesulfonamide | 3-substituted indole | 76.7 | 5.9 | 200.6 | 53.1 | [2] |
| 2b | Indole-benzenesulfonamide | 3-substituted indole, hydroxy | >10000 | 7.3 | >10000 | 85.1 | [2] |
| 2c | Indole-benzenesulfonamide | 3-substituted indole | 100.2 | 9.0 | 253.5 | 69.3 | [2] |
| Indoline Analog | 1-Acylindoline-5-sulfonamide | N/A | N/A | N/A | up to 132.8 | up to 41.3 | [4] |
N/A: Data not available
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines a standard experimental protocol for the biological evaluation of indole-5-sulfonamide libraries as carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.
Principle:
The assay follows the change in pH associated with the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
Workflow:
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a 20 mM Tris-HCl buffer (pH 7.4) containing 0.1 M NaClO₄ and a suitable concentration of a pH indicator (e.g., 0.2 mM p-nitrophenol).
-
Dissolve test compounds and the standard inhibitor, acetazolamide, in DMSO to prepare stock solutions (e.g., 10 mM).
-
Dilute the purified human carbonic anhydrase isoforms (hCA I, II, IX, XII) in the assay buffer to the desired final concentration.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument.
-
The enzyme and inhibitor solutions are mixed and incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
This mixture is then rapidly mixed with a CO₂-saturated solution (prepared by bubbling CO₂ into distilled water).
-
The initial rates of the catalyzed reaction are followed by monitoring the absorbance change of the pH indicator at a specific wavelength (e.g., 400 nm for p-nitrophenol).
-
-
Data Analysis:
-
The initial rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC₅₀ values are determined by fitting the dose-response curves using appropriate software.
-
Inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The structure-activity relationship studies of indole-5-sulfonamide libraries have revealed them to be a versatile and potent class of carbonic anhydrase inhibitors. Key takeaways include:
-
The sulfonamide moiety at the 5-position is a critical zinc-binding group.
-
The substitution pattern on the indole ring, particularly at the N1, C2, and C3 positions, significantly influences inhibitory potency and isoform selectivity.
-
The regioisomerism of the sulfonamide group is a key determinant of activity, with 3-substituted indoles often showing high potency.
-
The indoline scaffold represents a promising alternative to the indole core.
Future research in this area should focus on:
-
Systematic exploration of N1-substituents: A comprehensive library of 1-substituted-1H-indole-5-sulfonamides would provide a clearer understanding of the role of this position in modulating activity.
-
Design of isoform-selective inhibitors: Leveraging the structural differences in the active sites of various CA isoforms to design inhibitors with high selectivity for cancer-related targets (hCA IX and XII) over off-target isoforms (hCA I and II) is a key objective.
-
In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By continuing to build upon the foundational SAR principles outlined in this guide, the scientific community can further unlock the therapeutic potential of the indole-5-sulfonamide scaffold in the development of novel treatments for a range of diseases.
References
-
Al-Ghorbani, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6527. [Link]
-
Ghorab, M. M., et al. (2013). 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 244-248. [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14731. [Link]
-
Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Chemical Biology, 17(2), 288-294. [Link]
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A Senior Application Scientist's Guide to Exact Mass Confirmation of Novel Derivatives Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics and advanced materials, the unambiguous confirmation of a newly synthesized molecule's identity is a cornerstone of scientific rigor. High-Resolution Mass Spectrometry (HRMS) stands as a paramount analytical technique, offering unparalleled precision in determining the elemental composition of unknown compounds.[1] This guide provides an in-depth comparison of HRMS platforms, elucidates the principles behind experimental design, and presents actionable protocols to ensure the integrity of your mass confirmation workflows.
The Imperative of Exact Mass in Novel Derivative Characterization
Nominal mass, as provided by standard low-resolution mass spectrometers, reports the integer mass of a molecule.[2] While useful, it often falls short in distinguishing between isobaric compounds—molecules that share the same nominal mass but possess different elemental formulas.[3] For instance, both cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) have a nominal mass of 121 Da.[3] This ambiguity can lead to costly errors in downstream applications, from misinterpreted structure-activity relationships to flawed patent claims.
HRMS circumvents this limitation by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, a value known as the exact mass.[3][4] This high precision is possible because the actual mass of an atom is not an integer, a phenomenon known as the mass defect.[5][6] By leveraging these subtle mass differences, HRMS enables the confident determination of a molecule's elemental formula, a critical first step in its comprehensive characterization.[2]
Core Principles: Understanding Mass Accuracy and Resolution
Two fundamental parameters govern the performance of any HRMS instrument: mass accuracy and mass resolution. While often used interchangeably, they describe distinct aspects of data quality.
-
Mass Accuracy is the closeness of the experimentally measured mass to the true, calculated mass.[7] It is typically expressed in parts-per-million (ppm). For reliable formula determination, a mass accuracy of <5 ppm is generally required.[8]
-
Mass Resolution is the ability of a mass spectrometer to distinguish between two ions with a very small difference in their m/z values.[7] High resolution is crucial for separating the analyte of interest from background ions or co-eluting impurities, which can otherwise interfere with accurate mass measurement.[7][9]
It is a critical synergistic relationship; high mass resolution is a prerequisite for achieving high mass accuracy, as it ensures that the measured m/z value corresponds to a single, isolated ionic species.[8][9]
A Comparative Analysis of HRMS Platforms
The choice of HRMS instrumentation significantly impacts the quality and throughput of exact mass confirmation. The three most prevalent technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | 10,000 - 60,000 | 60,000 - >500,000 | Up to >10,000,000 |
| Mass Accuracy | < 5 ppm | < 3 ppm (often < 1 ppm) | < 1 ppm |
| Scan Speed | Very Fast | Fast to Moderate | Slow |
| Cost & Complexity | Moderate | High | Very High |
| Typical Applications | High-throughput screening, LC-MS | Broad applicability, metabolomics, proteomics | Complex mixture analysis, petroleomics, structural biology |
Causality Behind Instrument Selection:
-
Time-of-Flight (TOF): The high scan speed of TOF analyzers makes them exceptionally well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC), where chromatographic peaks can be very narrow.[4] This makes Q-TOF (Quadrupole-TOF) instruments a workhorse for high-throughput exact mass confirmation in drug discovery.
-
Orbitrap: Orbitrap mass analyzers offer a compelling balance of high resolution, excellent mass accuracy, and reasonable scan speeds.[10][11] Their versatility makes them a popular choice for a wide range of applications, from routine formula confirmation to complex metabolomics studies.[12] For many novel derivative characterizations, the resolution and accuracy of an Orbitrap are more than sufficient.[13]
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR instruments provide the highest resolution and mass accuracy currently available.[10][14] This unparalleled performance is necessary for resolving extremely complex mixtures, such as crude oil, or for the fine structural characterization of large biomolecules.[14][15] However, the high cost, large footprint, and slower scan speeds of FT-ICR systems make them less practical for routine exact mass confirmation of small molecule derivatives.[4]
Self-Validating Experimental Workflow for Exact Mass Confirmation
To ensure the trustworthiness of your results, a robust and self-validating workflow is essential. This involves meticulous attention to detail from sample preparation to data analysis.
Caption: A self-validating workflow for exact mass confirmation using HRMS.
Experimental Protocol: Exact Mass Confirmation of a Novel Tetrahydroisoquinoline Derivative
This protocol outlines the steps for confirming the exact mass of a newly synthesized small molecule using a Q-TOF or Orbitrap HRMS system coupled with UHPLC.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid ion suppression and ensure optimal ionization efficiency. The concentration should be sufficient for detection but not so high as to cause detector saturation.
-
Steps:
-
Accurately weigh approximately 1 mg of the novel derivative.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase.
-
For Q-TOF systems, it is common practice to add a lock mass compound that is continuously infused into the source to allow for real-time mass correction. For Orbitrap systems, an internal calibration is often sufficient.
-
2. UHPLC-HRMS Analysis:
-
Rationale: Chromatographic separation is employed to isolate the compound of interest from any impurities or starting materials, ensuring that the measured mass corresponds to the correct species.[16] A generic fast gradient is often sufficient for simple purity checks and mass confirmation.
-
Typical UHPLC-HRMS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer Mode: Full scan MS from m/z 100-1000.
-
Resolution Setting (Orbitrap): >60,000.
-
3. Data Analysis and Formula Determination:
-
Rationale: The goal is to extract the accurate mass of the protonated molecule ([M+H]⁺) and use this information to determine the most probable elemental formula.[17] The isotopic pattern provides a crucial secondary check.[18]
-
Steps:
-
Process the raw data using the instrument manufacturer's software.
-
Identify the chromatographic peak corresponding to your novel derivative.
-
Extract the monoisotopic mass of the protonated molecule from the mass spectrum of this peak.
-
Utilize a molecular formula calculator, often integrated into the instrument software or available online, to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ± 5 ppm).[6]
-
Constrain the search by specifying the expected elements (e.g., C, H, N, O, and any other known heteroatoms).
-
Compare the experimentally observed isotopic distribution with the theoretical distribution for the most likely formula candidates. The correct formula will show a close match in both the mass and the relative abundance of the isotopic peaks.[18]
-
Alternative and Complementary Techniques
While HRMS is a powerful tool for elemental formula determination, it cannot distinguish between isomers.[1] Therefore, complementary analytical techniques are essential for complete structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its connectivity and stereochemistry.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the ion of interest and analyzing the masses of the resulting fragments.[8] This provides structural information that can help differentiate between isomers and confirm the proposed structure.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from 1-Methyl-1H-indole-5-sulfonyl Chloride
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a potential drug candidate is a pivotal parameter that can dictate its success or failure. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily within the liver.[1] A compound that is too rapidly metabolized will have a short duration of action and poor bioavailability, necessitating frequent and high doses, which can lead to undesirable side effects. Conversely, a compound that is too metabolically stable might accumulate in the body, leading to toxicity. Therefore, a thorough assessment of metabolic stability is crucial in the early stages of drug development to guide lead optimization and select candidates with favorable pharmacokinetic profiles.[2]
This guide provides a comprehensive overview of the principles and practical aspects of assessing the metabolic stability of a specific class of compounds: derivatives of 1-Methyl-1H-indole-5-sulfonyl chloride. This scaffold is of significant interest in medicinal chemistry, combining the privileged indole nucleus with a reactive sulfonyl chloride group, making it a valuable building block for synthesizing diverse compound libraries.[3] We will delve into the predicted metabolic liabilities of this scaffold, compare different in vitro assay systems, provide a detailed experimental protocol, and discuss data interpretation, all from the perspective of a seasoned application scientist.
The this compound Scaffold: Predicted Metabolic Liabilities
The this compound scaffold possesses several structural features that are potential sites for metabolic transformation by cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[4] Understanding these potential "metabolic hotspots" is the first step in designing and interpreting metabolic stability studies.
The indole ring, particularly when electron-rich, is susceptible to oxidative metabolism by CYPs.[5] The most common sites of oxidation on the indole nucleus are the 2, 3, 4, 6, and 7 positions, leading to the formation of various hydroxylated metabolites.[6] The N-methyl group can also be a site for N-dealkylation, another common CYP-mediated reaction.[4]
The sulfonyl group, while generally more stable than other sulfur-containing functionalities, can also undergo metabolic transformations, although this is less common than indole ring oxidation. The primary metabolic pathways for sulfonamides, which are formed from the reaction of sulfonyl chlorides with amines, include N-dealkylation, N-oxidation, and aromatic hydroxylation of the aryl group attached to the sulfonamide.
Therefore, for a drug candidate derived from this compound, the likely primary metabolic pathways are:
-
Hydroxylation of the indole ring: This is often the most significant metabolic pathway for indole-containing compounds.[6]
-
N-demethylation: Removal of the methyl group from the indole nitrogen.
-
Metabolism of substituents: Any substituents added to the core scaffold will also be susceptible to metabolism (e.g., oxidation, dealkylation).
The following diagram illustrates the potential metabolic hotspots on the this compound scaffold.
Caption: Predicted metabolic hotspots on the this compound scaffold.
Comparative Guide to In Vitro Metabolic Stability Assays
Several in vitro systems are available to assess metabolic stability, each with its own advantages and disadvantages. The choice of system depends on the stage of drug discovery, the specific questions being asked, and the resources available.
| In Vitro System | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fraction containing CYP enzymes and other phase I enzymes.[7] | Cost-effective, high-throughput, well-characterized.[8] | Lacks phase II enzymes and cytosolic enzymes. | Early-stage screening of CYP-mediated metabolism. |
| S9 Fraction | Supernatant from liver homogenate containing both microsomal and cytosolic enzymes. | Contains a broader range of phase I and phase II enzymes than microsomes. | Can have lower specific activity of some enzymes compared to microsomes. | Investigating both phase I and phase II metabolism. |
| Hepatocytes | Intact liver cells containing the full complement of metabolic enzymes and cofactors.[9] | Provides a more physiologically relevant model of in vivo metabolism. | More expensive, lower throughput, and can have lot-to-lot variability. | Later-stage characterization and prediction of in vivo clearance. |
| Recombinant CYPs | Individual CYP enzymes expressed in a cellular system. | Allows for the identification of specific CYP isoforms responsible for metabolism. | Does not account for the contribution of other enzymes or transporters. | Reaction phenotyping and investigating drug-drug interactions. |
Detailed Experimental Protocol for Microsomal Stability Assay
This protocol provides a step-by-step guide for a typical in vitro metabolic stability assay using human liver microsomes.
Materials and Reagents:
-
Test compound (derived from this compound)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile with 0.1% formic acid (for quenching and protein precipitation)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Workflow:
The following diagram illustrates the experimental workflow for the microsomal stability assay.
Sources
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- 2. bioivt.com [bioivt.com]
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A Senior Application Scientist's Guide to the Validation of Synthetic Pathways for Substituted Indole-5-sulfonamides
Introduction: The Strategic Importance of Indole-5-sulfonamides
The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-HIV, anticancer, and antimicrobial properties.[1][2] Notable examples include the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, used in the treatment of HIV/AIDS.[3] The efficacy of these compounds is often exquisitely dependent on the substitution pattern on both the indole nucleus and the sulfonamide nitrogen. Consequently, the development of efficient, scalable, and regiochemically precise synthetic pathways is a critical endeavor for researchers in drug discovery and development.
This guide provides a comparative analysis of the two primary synthetic strategies for constructing substituted indole-5-sulfonamides. We will delve into the mechanistic rationale behind each approach, evaluate their respective strengths and weaknesses, and provide validated experimental protocols to support their application. Our objective is to equip researchers with the strategic insights needed to select and optimize the most suitable pathway for their specific target molecule.
Comparative Analysis of Synthetic Strategies
The synthesis of a substituted indole-5-sulfonamide fundamentally presents a key strategic decision: when to introduce the C-5 sulfonamide group. This choice dictates the overall pathway, influencing factors such as regiochemical control, step count, and compatibility with other functional groups. We will compare two divergent approaches: Strategy A: Late-Stage Sulfonation of a Pre-formed Indole and Strategy B: Indole Annulation of a Pre-sulfonated Precursor .
Strategy A: Late-Stage Sulfonation of a Pre-formed Indole
This approach involves the initial synthesis of the desired substituted indole core, followed by the direct introduction of the sulfonyl group onto the C-5 position via electrophilic aromatic substitution.
Conceptual Workflow:
Caption: Workflow for Strategy A, involving late-stage functionalization.
Expertise & Mechanistic Insight: The indole nucleus is an electron-rich aromatic system, highly susceptible to electrophilic attack. However, the site of substitution is dictated by the stability of the resulting cationic intermediate (sigma complex). Attack at the C-3 position is overwhelmingly favored electronically, as the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion.[4][5]
Direct sulfonation at C-5 is therefore mechanistically challenging and often results in poor yields or mixtures of isomers. To circumvent this, the C-3 position may need to be blocked with a temporary protecting group. Furthermore, the acid-lability of the indole ring necessitates the use of mild sulfonating agents. The pyridine-sulfur trioxide complex is the reagent of choice, as it moderates the reactivity of SO3 and minimizes polymerization and other side reactions that occur under harsh acidic conditions.[4][6]
Advantages:
-
Convergent approach if a complex substituted indole is readily available or synthesized separately.
-
Potentially fewer linear steps for certain target molecules.
Disadvantages:
-
Poor Regiocontrol: Significant risk of obtaining C-3, C-2, or other sulfonated isomers, leading to difficult purification and low yields of the desired C-5 product.
-
Harsh Conditions: While milder than fuming sulfuric acid, sulfonation conditions can still be incompatible with sensitive functional groups.
-
Substrate Limitation: The success of this strategy is highly dependent on the electronic nature of the substituents already present on the indole ring.
Strategy B: Indole Annulation of a Pre-sulfonated Precursor
This strategy represents a more regiochemically robust approach. It begins with an appropriately substituted aniline precursor where the sulfonamide group (or a precursor to it, such as a nitro group) is already in place. The indole's pyrrole ring is then constructed onto this pre-functionalized benzene ring.
Conceptual Workflow:
Caption: Workflow for Strategy B, ensuring regiochemical precision.
Expertise & Mechanistic Insight: By fixing the position of the sulfonamide group on the starting aniline, this method eliminates the issue of regioselectivity during the key indole-forming step. The choice of the annulation reaction is critical and depends on the desired substitution pattern and the nature of the substituents.
-
The Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone, is a classic and widely used method.[4]
-
The Gassman indole synthesis provides access to 3-thioalkoxyindoles from anilines, which can then be desulfurized.[7] While versatile, it has limitations with certain electron-donating groups like methoxy substituents.[7]
-
Modern methods, such as intramolecular Heck reactions , offer mild conditions and broad functional group tolerance, making them highly suitable for complex substrates.[7]
This pathway is particularly well-suited for preparing 5-substituted indoles where other methods might fail or provide low yields.[7] The synthesis of the anti-HIV drug Delavirdine is a prime example of this strategy's power, where a 5-nitroindole derivative is carried through several steps before the nitro group is reduced and converted to the required methanesulfonamide.[8][9]
Advantages:
-
Unambiguous Regiocontrol: The position of the sulfonamide is determined by the starting material, guaranteeing the desired C-5 isomer.
-
Greater Flexibility: Allows for a wider variety of indole synthesis methods to be employed.
-
Milder Conditions: Many modern indole syntheses (e.g., palladium-catalyzed cyclizations) are milder than electrophilic sulfonation.
Disadvantages:
-
Longer Linear Sequence: The synthesis of the required substituted aniline precursor can sometimes be lengthy.
-
Starting Material Availability: The necessary aniline derivatives may not be commercially available and could require multi-step synthesis.
Data Summary: A Head-to-Head Comparison
| Feature | Strategy A: Late-Stage Sulfonation | Strategy B: Indole Annulation |
| Core Principle | Functionalize a pre-formed indole. | Build an indole from a functionalized aniline. |
| Regioselectivity | Poor to moderate; risk of isomer mixtures. | Excellent; regiochemistry is pre-determined. |
| Key Challenge | Controlling the site of electrophilic attack. | Synthesis of the aniline starting material. |
| Ideal Application | Simple indoles or when the C-3 position is blocked. | Complex targets requiring precise C-5 substitution. |
| Yields | Often variable and highly substrate-dependent. | Generally more reliable and predictable. |
| Cited References | [4][5][6] | [7][8][9] |
The Critical Role of Indole N-H Protection
For many synthetic transformations, the indole N-H proton is problematic. It is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases, while the nitrogen atom itself is nucleophilic. This can lead to undesired N-alkylation, N-acylation, or interference with metallation reactions.[10] Therefore, the use of a protecting group is often a mandatory tactical decision.[11]
Strategic Choices for Protection:
-
Sulfonyl Groups (e.g., -SO2Ph): Can serve as protecting groups but require harsh conditions for removal (e.g., strong base), limiting their utility.
-
Carbamates (e.g., Boc, Aloc): Boc is acid-labile, while Allyloxycarbonyl (Aloc) offers orthogonal removal with a palladium catalyst, making it useful in complex syntheses.[12]
-
Silyl Ethers (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a popular choice, being stable to a wide range of conditions but readily cleaved with fluoride ions.[10]
The choice of protecting group must be orthogonal to all other planned reaction conditions in the synthetic sequence.[11]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, actionable steps for key transformations discussed in this guide.
Protocol 1: Synthesis of an Indole-Sulfonamide via Amide Coupling
This protocol is adapted from the synthesis of Delavirdine, a quintessential example of Strategy B, where a pre-formed indole-5-sulfonamide carboxylic acid is coupled with an amine partner.[8]
Reaction: 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid to Delavirdine.
Caption: Step-by-step workflow for the final amide coupling step.
Methodology:
-
Acid Chloride Formation: To a flask containing 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere, add N,N-dimethylformamide (catalytic amount). Cool the mixture to 0°C in an ice bath.[8]
-
Slowly add thionyl chloride (3.0 eq) dropwise.
-
Allow the reaction to stir at 0°C for 4 hours. The solvent is then removed under reduced pressure to yield the crude 5-[(methylsulfonyl)amino]-indole-2-acyl chloride, which is used immediately in the next step.[8]
-
Amide Coupling: In a separate flask, dissolve the amine partner (e.g., 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine, 0.8 eq) and triethylamine (1.1 eq) in anhydrous CH2Cl2 at 0°C.[8]
-
Slowly add a solution of the crude acyl chloride in CH2Cl2 to the amine solution.
-
Maintain the reaction at 0°C and allow it to stir for 8 hours.
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.[8] A reported yield for this final coupling step is 63%.[8]
Protocol 2: Synthesis via Sulfonyl Chloride Reaction
This protocol describes a common method for forming the sulfonamide bond by reacting a sulfonyl chloride with a nucleophile, in this case, a carbohydrazide. This is applicable to both Strategy A (if starting with an indole-5-sulfonyl chloride) and Strategy B (if the sulfonyl chloride is on the aniline precursor). This specific example is adapted from the synthesis of various indole-based sulfonamide derivatives.[13][14]
Reaction: 5-Fluoro-1H-indole-3-carbohydrazide with Aryl Sulfonyl Chloride.
Methodology:
-
Dissolution: Dissolve 5-fluoro-1H-indole-3-carbohydrazide (1.0 eq) in pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.[14]
-
Reagent Addition: To this solution, add the desired aryl sulfonyl chloride (1.1 eq) portion-wise while stirring.
-
Reaction: Allow the mixture to stir at room temperature for a specified time (typically 4-6 hours), monitoring the reaction progress by TLC.
-
Workup and Purification: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove pyridine hydrochloride, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure indole-based sulfonamide.[14]
| Parameter | Protocol 1 (Amide Coupling)[8] | Protocol 2 (Sulfonamide Formation)[14] |
| Key Reagents | Indole-2-carboxylic acid, SOCl2, Amine, Et3N | Indole-3-carbohydrazide, Ar-SO2Cl, Pyridine |
| Solvent | Dichloromethane (CH2Cl2) | Pyridine |
| Temperature | 0 °C | Room Temperature |
| Reaction Time | 4h (activation) + 8h (coupling) | 4-6 hours |
| Workup | Aqueous wash and extraction | Precipitation in water and filtration |
| Yield | ~63% (for the coupling step) | Not specified, but generally good for this type. |
Conclusion and Recommendations
The synthesis of substituted indole-5-sulfonamides offers a fascinating case study in synthetic strategy. While a late-stage sulfonation of a pre-formed indole (Strategy A) may seem more direct, it is fraught with challenges of regioselectivity and is often low-yielding. For any target molecule where the C-5 substitution is non-negotiable and structural complexity is high, Strategy B (Indole Annulation of a Pre-sulfonated Precursor) is unequivocally the superior and more reliable approach. Its inherent control over regiochemistry ensures that the desired isomer is produced exclusively, saving significant effort in purification and characterization.
The selection of an appropriate indole N-H protecting group is a critical substep that must be integrated into the overall plan, ensuring its stability and orthogonal removal. By carefully considering the target structure and leveraging the robust, regiochemically-defined methods outlined in Strategy B, researchers can confidently and efficiently access this vital class of pharmacologically active molecules.
References
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Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]
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Electrophilic substitution at the indole. Química Organica.org. Available at: [Link]
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Synthesis of indole-based-sulfonamide derivatives A1-A8. ResearchGate. Available at: [Link]
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Synthesis of biologically active sulfonamide-based indole analogs: a review. SciSpace. Available at: [Link]
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Bakal, R. L., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Bioorganic Chemistry. Available at: [Link]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]
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Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications. Available at: [Link]
-
Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
- Synthesis method of delavirdine. Google Patents.
-
Bakal, R. L., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PubMed. Available at: [Link]
-
Mechanism of 3-sulfonation of indole. ResearchGate. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Available at: [Link]
-
Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]
-
Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. Journal of Advances in Medicine and Medical Research. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. YouTube. Available at: [Link]
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Watec Laboratories. Available at: [Link]
-
Protecting Groups. University of Bristol. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indole-5-sulfonyl chloride
As a Senior Application Scientist, it is imperative to not only advance novel chemical syntheses but also to ensure that every stage of the laboratory workflow, including waste disposal, is conducted with the highest commitment to safety and environmental stewardship. 1-Methyl-1H-indole-5-sulfonyl chloride is a reactive compound that necessitates a thorough understanding of its chemical properties to ensure its safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this reagent, grounded in established safety principles and regulatory compliance.
Understanding the Hazard: The Chemical Reactivity of this compound
This compound is a sulfonyl chloride derivative. The primary hazard associated with this class of compounds is their high reactivity, particularly with nucleophiles. The sulfonyl chloride moiety is a potent electrophile, readily undergoing reactions that can be hazardous if not properly controlled.
Key Reactive Hazards:
-
Hydrolysis: The most significant reaction for disposal considerations is its violent reaction with water. This hydrolysis produces 1-methyl-1H-indole-5-sulfonic acid and hydrochloric acid (HCl) gas.[1][2][3][4] The liberation of toxic and corrosive HCl gas presents a significant inhalation hazard and can cause severe damage to respiratory tissues.[1]
-
Corrosivity: Due to the formation of acidic byproducts upon contact with moisture, this compound is corrosive and can cause severe burns to the skin and eyes.[1]
-
Reactivity with Other Nucleophiles: It will also react exothermically with other nucleophiles such as alcohols, amines, and strong bases.
A thorough understanding of these reactions is fundamental to designing a safe and effective disposal protocol. The primary goal of the disposal procedure is to controllably hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, neutralizing the acidic byproducts in the process.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive material and potential projectiles from a vigorous reaction. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). | Provides a barrier against skin contact with the corrosive sulfonyl chloride and the basic quenching solution. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for spills or if working outside of a fume hood. | Protects against the inhalation of hydrochloric acid gas that is liberated upon contact with moisture. |
Step-by-Step Disposal Protocol for Small Quantities
This protocol is designed for the neutralization of small quantities (typically < 5g) of this compound in a laboratory setting.
Materials Required:
-
This compound waste
-
A large beaker or flask (at least 10 times the volume of the quenching solution)
-
A stir plate and stir bar
-
A dropping funnel or a pipette
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH paper or a calibrated pH meter
-
Appropriate waste container, properly labeled
Workflow Diagram:
Caption: Workflow for the safe neutralization of this compound.
Procedure:
-
Preparation:
-
In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.
-
To the beaker, add a generous volume of cold, saturated sodium bicarbonate solution. A general rule of thumb is to use at least a 10-fold molar excess of sodium bicarbonate to the sulfonyl chloride.
-
-
Controlled Addition:
-
Begin stirring the sodium bicarbonate solution.
-
Very slowly and carefully, add the this compound to the stirring bicarbonate solution in small portions. This can be done using a spatula for solids or a dropping funnel for liquids.
-
Causality: The slow, portion-wise addition is critical to control the rate of reaction and the subsequent evolution of heat and hydrochloric acid gas. The ice bath helps to dissipate the heat generated during the exothermic reaction. The sodium bicarbonate will neutralize the resulting sulfonic acid and the hydrochloric acid as they are formed.
-
-
Reaction and Monitoring:
-
You will observe gas evolution (carbon dioxide from the neutralization of the acid with bicarbonate). Continue stirring and maintain the cold temperature until all the sulfonyl chloride has been added and gas evolution has ceased.
-
Allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.
-
-
Verification and Final Disposal:
-
Once the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8.
-
If the solution is still acidic, add more saturated sodium bicarbonate solution until the pH is within the target range. If it is too basic, it can be neutralized with a dilute acid like citric acid.
-
Once the pH is confirmed to be near neutral, the solution can be transferred to a properly labeled aqueous waste container for disposal through your institution's hazardous waste management program.[5]
-
Trustworthiness: This self-validating step of pH verification ensures that the reactive and corrosive nature of the original compound has been successfully neutralized before it enters the waste stream.
-
Spill and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a container.
-
Treat the collected material as hazardous waste and dispose of it according to the protocol outlined above (i.e., by slowly adding it to a stirred, cold solution of sodium bicarbonate).
-
Decontaminate the spill area with a soap and water solution.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's environmental health and safety (EHS) office immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.
-
Regulatory Compliance
All chemical waste disposal must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for the management of hazardous waste in laboratory settings.[6][7] It is the responsibility of the researcher and their institution to have a comprehensive Chemical Hygiene Plan in place that includes procedures for waste disposal.[7] Always ensure that your waste containers are properly labeled with the full chemical name of the contents and the associated hazards.
By adhering to this detailed disposal protocol, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-indole-5-sulfonyl chloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of reagent reactivity. 1-Methyl-1H-indole-5-sulfonyl chloride is a valuable building block, but its sulfonyl chloride moiety renders it a hazardous substance requiring meticulous handling protocols. This guide provides an in-depth, procedural framework for its safe use, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Immediate Safety Briefing: Understanding the Core Hazards
This compound is a corrosive and reactive compound. Its primary dangers stem from its ability to cause severe burns and its violent reaction with water. All personnel must review the Safety Data Sheet (SDS) before commencing any work.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage, with a risk of blindness.[1][2][3] |
| Acute Toxicity | Category 4 | Harmful if swallowed or if inhaled.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
| Chemical Reactivity | - | Contact with water liberates toxic and corrosive gas (HCl).[1][4] |
The Scientific Rationale: Why This Compound Demands Respect
The hazardous nature of this compound is rooted in the chemistry of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic, making it a target for nucleophiles.
-
Corrosivity and Reactivity with Water: The most common nucleophile in a laboratory environment is water (moisture in the air, residual water in solvents). The reaction between the sulfonyl chloride and water is a rapid hydrolysis that produces methanesulfonic acid and hydrogen chloride (HCl) gas.[4] This reaction is the primary cause of the compound's severe corrosive effects on skin, eyes, and the respiratory tract. The release of HCl gas is also why handling this compound in an open environment is exceptionally dangerous.[4]
-
Inhalation Hazard: Inhaling the powder or the HCl fumes generated from hydrolysis can cause severe irritation and chemical burns to the respiratory system.[1][3] For some sulfonyl chlorides, inhalation can be fatal.[2][5]
-
Incompatibilities: Beyond water, this compound is incompatible with strong oxidizing agents, acids, bases, amines, and alcohols, which can trigger vigorous or explosive reactions.[1][2][3]
Core PPE Requirements: A Task-Based Protocol
All operations involving this compound must, without exception, be performed inside a certified and properly functioning chemical fume hood.
| Task | Minimum Required PPE Ensemble |
| Storage & Transport | Safety glasses, lab coat, nitrile gloves. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles, face shield, lab coat over long-sleeved clothing, double-layered nitrile or neoprene gloves. |
| Reaction Setup & Workup (Solution) | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-layered nitrile or neoprene gloves. |
| Spill Cleanup / Emergency | Full-face respirator with acid gas cartridge, chemical-resistant suit, heavy-duty chemical gloves (e.g., Butyl rubber), chemical-resistant boots. |
Detailed PPE Specifications
-
Hand Protection: The First Line of Defense
-
Protocol: Always wear double-layered gloves. The outer glove should be removed and replaced immediately after any known or suspected contact. Change gloves every 30-60 minutes regardless of contact to prevent permeation.[6] Powder-free gloves are mandatory to avoid aerosolizing contaminated powder.[6]
-
Recommended Materials: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[7] Aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, constant vigilance is necessary.[8]
-
Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove protects the skin while the outer layer is safely removed and disposed of.
-
-
Eye and Face Protection: An Impenetrable Barrier
-
Protocol: At a minimum, chemical splash goggles that form a complete seal around the eyes are required. For all tasks involving open handling (weighing, transfer), a full-face shield must be worn over the goggles.[9]
-
Causality: The compound can cause irreversible eye damage.[3] Goggles protect against splashes and vapors entering from the sides, while the face shield provides a crucial barrier for the entire face from splashes during transfers or a reactive event.[9]
-
-
Body Protection: Shielding from Systemic Exposure
-
Protocol: A flame-resistant lab coat is the minimum requirement. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[10] Clothing should be long-sleeved.
-
Causality: This compound causes severe skin burns upon contact.[1] Contaminated clothing must be removed immediately to prevent prolonged exposure.
-
-
Respiratory Protection: When Engineering Controls Are Insufficient
-
Protocol: Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations like a large spill or a failure of the ventilation system. A full-face respirator with an acid gas cartridge is necessary in these scenarios.[1][7]
-
Causality: The inhalation toxicity is high, and the HCl gas produced upon hydrolysis is corrosive to the lungs.[1][4] A respirator provides breathable air in a contaminated environment.
-
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood has a valid certification and the sash is at the appropriate working height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[1]
-
Assemble all necessary glassware and ensure it is completely dry to prevent premature hydrolysis.
-
Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) and a designated waste container within the fume hood.
-
-
Weighing and Transfer:
-
Reaction Quenching:
-
Upon reaction completion, the remaining reactive sulfonyl chloride must be safely quenched before workup.
-
Slowly and carefully add the reaction mixture to a cooled, stirred, and appropriate quenching solution (e.g., a weak base or alcohol). This should be done in the fume hood.
-
Waste Disposal Protocol
-
Solid Waste: All contaminated disposables (gloves, weighing boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste:
-
Never pour unquenched this compound down the drain.
-
Small amounts of residual material on glassware should be rinsed with a suitable solvent (e.g., acetone). This rinseate must be collected as hazardous waste.
-
Quenched reaction mixtures and solvent waste must be collected in a designated, labeled hazardous waste container.
-
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and federal regulations.[1][3][5]
Visualization: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection decision tree for this compound.
By adhering to these scientifically-grounded protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their experimental work.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for Methanesulfonyl chloride.
- Fisher Scientific. (2014). Safety Data Sheet for this compound.
- Fisher Scientific. (2009). Safety Data Sheet for Methanesulfonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methylindole.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for Methanesulfonyl chloride.
- Olin Chlor Alkali. (n.d.). Product Information - Methyl Chloride: Handling, Storage, and Safety.
- AMP Home Page. (n.d.). Methyl chloride Safety Data Sheet.
- National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- Safety Data Sheets. (n.d.). p-Toluene sulfonyl chloride.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Organic Syntheses Procedure. (n.d.). Methanesulfonyl cyanide.
- MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Echemi. (n.d.). 1-acetylindoline-5-sulfonyl chloride.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride.
- Trimaco. (2023). Essential Chemical PPE.
- ResearchGate. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. nbinno.com [nbinno.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. trimaco.com [trimaco.com]
- 10. store.sangon.com [store.sangon.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
